Ethyl 2-thiopheneacetate
Description
The exact mass of the compound Ethyl 2-thienylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUANHXENVRFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205977 | |
| Record name | Ethyl 2-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57382-97-5 | |
| Record name | 2-Thiopheneacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57382-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057382975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of Ethyl 2-thiopheneacetate
An In-depth Technical Guide to the Core Properties of Ethyl 2-thiopheneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital heterocyclic building block in organic synthesis, particularly valued in medicinal chemistry and materials science. As an ester derivative of 2-thiopheneacetic acid, its unique structure, combining an aromatic thiophene ring with a reactive ester functional group, makes it a versatile precursor for a wide range of more complex molecules. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and analytical characterization, providing a critical resource for professionals engaged in research and development.
Molecular and Physicochemical Properties
This compound is a liquid at room temperature with a characteristic profile that is essential for its handling, reaction setup, and purification.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(thiophen-2-yl)acetate | PubChem[2] |
| CAS Number | 57382-97-5 | PubChem[2], NIST[3] |
| Molecular Formula | C₈H₁₀O₂S | PubChem[2], NIST[3] |
| Molecular Weight | 170.23 g/mol | PubChem[2], NIST[3] |
| Appearance | Liquid | Sigma-Aldrich[1] |
| Density | 1.134 g/mL at 25 °C | Sigma-Aldrich[1] |
| Boiling Point | 119-121 °C at 23 mmHg | Sigma-Aldrich[1] |
| Refractive Index (n20/D) | 1.51 | Sigma-Aldrich[1] |
| Flash Point | 104.0 °C (219.2 °F) - closed cup | Sigma-Aldrich[1] |
| SMILES | CCOC(=O)Cc1cccs1 | Sigma-Aldrich[1] |
| InChI Key | QSUANHXENVRFDN-UHFFFAOYSA-N | NIST[3] |
Spectroscopic Analysis: A Structural Confirmation
Spectroscopic methods are fundamental for verifying the identity and purity of this compound. The key spectral features are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
-
Thiophene Ring Protons: The three protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 6.8-7.2 ppm). The proton at position 5 is usually the most downfield, followed by the proton at position 3, and then the proton at position 4.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the thiophene ring appear as a singlet at approximately δ 3.8 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group exhibits a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm, with a typical coupling constant (J) of ~7.1 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 170 ppm.
-
Thiophene Ring Carbons: The four carbons of the thiophene ring resonate in the aromatic region (δ 124-135 ppm). The carbon attached to the side chain (C2) is typically found around δ 135 ppm.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group adjacent to the ring appears at approximately δ 35 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon of the ethyl group is observed around δ 61 ppm, while the terminal methyl carbon appears further upfield at approximately δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is prominently observed around 1735-1750 cm⁻¹.
-
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the region of 1150-1300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches from the thiophene ring are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring are found in the 1400-1600 cm⁻¹ region.
Synthesis and Experimental Protocols
The most direct and common laboratory synthesis of this compound is the Fischer esterification of 2-thiopheneacetic acid with ethanol in the presence of a strong acid catalyst.
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2-thiopheneacetic acid (1 equiv.) in excess absolute ethanol (5-10 equiv.), slowly add concentrated sulfuric acid (0.1-0.2 equiv.) while cooling in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation (e.g., 119-121 °C at 23 mmHg) to yield pure this compound as a liquid.[1]
Chemical Reactivity and Key Reactions
The reactivity of this compound is dictated by its two primary components: the ester functional group and the electron-rich thiophene ring.
Reactions of the Ester Group
A. Base-Catalyzed Hydrolysis (Saponification)
The ester can be readily hydrolyzed back to the carboxylate salt of 2-thiopheneacetic acid using a strong base like sodium hydroxide.
Caption: Mechanism of base-catalyzed hydrolysis of the ester.
-
Protocol Insight: This reaction is typically performed in a mixture of water and a co-solvent like ethanol or THF to ensure miscibility. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion. Subsequent acidification will yield the free 2-thiopheneacetic acid.
B. Reduction to 2-Thiopheneethanol
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-thiopheneethanol.[4]
-
Protocol Insight: This reaction must be carried out under strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.
Reactions of the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the activating effect of the alkyl side chain direct incoming electrophiles primarily to the 5-position.
-
Expert Insight: While the side chain is weakly activating, the C5 position is the most electron-rich and sterically accessible site on the thiophene ring, making it the preferred site for electrophilic attack. Reactions like nitration, halogenation, and Friedel-Crafts acylation will predominantly yield the 5-substituted product. A strong Lewis acid catalyst is typically required for Friedel-Crafts reactions.[5]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of various high-value compounds:
-
Pharmaceuticals: It is a precursor for synthesizing potent and selective inhibitors of human nitric oxide synthases, which are targets in various therapeutic areas.[1]
-
Organic Electronics: The molecule has been used in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are investigated as donor materials for organic photovoltaic devices.[1]
-
Fine Chemicals: Its derivatives are used in the flavor and fragrance industry.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2][6]
-
Hazards:
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Keep away from strong oxidizing agents.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is a foundational reagent whose physical and chemical properties are well-characterized. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is essential for its effective use. This guide provides the technical and practical knowledge necessary for researchers, scientists, and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies, paving the way for innovations in medicine and material science.
References
- 1. 2-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 6. 57382-97-5|Ethyl 2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]
The Analytical Fingerprint of Ethyl 2-thiopheneacetate: A Spectroscopic Guide
Introduction
Ethyl 2-thiopheneacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, comprising a thiophene ring linked to an ethyl acetate moiety, presents a unique spectroscopic profile. A thorough understanding of its spectral characteristics is paramount for researchers in process development, quality control, and medicinal chemistry to ensure identity, purity, and structural integrity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical insights.
The structural formula of this compound is presented below. The subsequent sections will delve into the spectroscopic data that confirms this structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum[1][2].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The data presented in this guide were acquired on a 400 MHz NMR spectrometer.[3]
-
The spectrometer is locked onto the deuterium signal of the CDCl₃.
-
For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope.[4]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.20 | dd | 1H | 5.1, 1.3 | H-5 (Thiophene) |
| 6.96 | dd | 1H | 5.1, 3.5 | H-4 (Thiophene) |
| 6.90 | dd | 1H | 3.5, 1.3 | H-3 (Thiophene) |
| 4.18 | q | 2H | 7.1 | -O-CH₂ -CH₃ |
| 3.85 | s | 2H | - | Thiophene-CH₂ -CO |
| 1.27 | t | 3H | 7.1 | -O-CH₂-CH₃ |
Data sourced from PubChem.[5]
Interpretation of the ¹H NMR Spectrum:
-
Thiophene Ring Protons (δ 7.20, 6.96, 6.90): The three protons on the thiophene ring appear in the aromatic region. Their distinct chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene. The proton at the 5-position (H-5) is the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing effect of the ester group. The observed doublet of doublets (dd) for each proton arises from coupling to its two non-equivalent neighbors.
-
Ethyl Group Protons (δ 4.18, 1.27): The ethyl group of the ester functionality gives rise to a quartet and a triplet. The methylene protons (-O-CH₂ -CH₃) at δ 4.18 are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-O-CH₂-CH₃ ) at δ 1.27 appear as a triplet due to coupling with the two methylene protons. The integration values of 2H and 3H for the quartet and triplet, respectively, confirm the presence of an ethyl group.
-
Methylene Bridge Protons (δ 3.85): The two protons of the methylene group connecting the thiophene ring and the carbonyl group (Thiophene-CH₂ -CO) appear as a singlet at δ 3.85. The singlet nature of this peak indicates the absence of adjacent protons for coupling.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 170.8 | C =O (Ester) |
| 135.8 | C -2 (Thiophene) |
| 127.2 | C -5 (Thiophene) |
| 126.3 | C -4 (Thiophene) |
| 124.8 | C -3 (Thiophene) |
| 61.2 | -O-CH₂ -CH₃ |
| 36.1 | Thiophene-CH₂ -CO |
| 14.2 | -O-CH₂-CH₃ |
Data sourced from PubChem.[5]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ 170.8): The most deshielded carbon is the carbonyl carbon of the ester group, appearing at δ 170.8, which is a characteristic chemical shift for this functional group.
-
Thiophene Ring Carbons (δ 135.8, 127.2, 126.3, 124.8): The four carbons of the thiophene ring appear in the aromatic region. The carbon attached to the substituent (C-2) is typically the most deshielded among the thiophene carbons in this type of structure.
-
Ethyl Group Carbons (δ 61.2, 14.2): The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is observed at δ 61.2, deshielded by the oxygen atom. The terminal methyl carbon (-O-CH₂-CH₃ ) appears at a much higher field, δ 14.2.
-
Methylene Bridge Carbon (δ 36.1): The carbon of the methylene bridge (Thiophene-CH₂ -CO) resonates at δ 36.1.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: FT-IR Spectroscopy
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film methods are commonly employed.[6][7][8][9][10]
1. Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a single drop of this compound directly onto the crystal.
2. Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester and thiophene functionalities.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |
| ~2980 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1735 | Strong | C=O stretch | Ester |
| ~1440, ~1370 | Medium | C-H bend | Aliphatic (CH₂, CH₃) |
| ~1250, ~1050 | Strong | C-O stretch | Ester |
| ~700 | Strong | C-H out-of-plane bend | Aromatic (Thiophene) |
Data interpreted from characteristic functional group absorption regions. A spectrum is available on PubChem.[5][6]
Interpretation of the IR Spectrum:
-
C=O Stretch (1735 cm⁻¹): The most prominent peak in the spectrum is the strong absorption at 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.
-
C-O Stretches (~1250, ~1050 cm⁻¹): Two strong bands are observed in the fingerprint region corresponding to the C-O stretching vibrations of the ester group.
-
Aromatic C-H Stretches (~3100 cm⁻¹): Weak absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the thiophene ring.
-
Aliphatic C-H Stretches (~2980 cm⁻¹): Medium intensity bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the ethyl and methylene bridge groups.
-
Aromatic C-H Bending (~700 cm⁻¹): A strong band in this region is characteristic of the out-of-plane C-H bending of the substituted thiophene ring.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for volatile organic compounds like this compound.[11][12][13][14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a high vacuum environment.
2. Ionization:
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
3. Fragmentation and Analysis:
-
The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.
-
These ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Mass Spectral Data & Interpretation
The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.
Table 4: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 170 | Moderate | [M]⁺• (Molecular Ion) |
| 97 | High | [C₅H₅S]⁺ |
| 125 | Moderate | [M - OCH₂CH₃]⁺ |
| 45 | Low | [OCH₂CH₃]⁺ |
Data sourced from NIST WebBook.[15][16]
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 170): The peak at m/z 170 corresponds to the molecular weight of this compound (C₈H₁₀O₂S), confirming the molecular formula.
-
Base Peak (m/z 97): The most abundant fragment is observed at m/z 97. This corresponds to the stable thienylmethyl cation ([C₅H₅S]⁺), formed by the cleavage of the bond between the methylene bridge and the carbonyl group. This is a very common fragmentation pathway for compounds containing a benzyl-like moiety.
-
Fragment at m/z 125: This peak arises from the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in an acylium ion.
-
Fragment at m/z 45: A smaller peak at m/z 45 corresponds to the ethoxy cation ([OCH₂CH₃]⁺).
The proposed fragmentation pathway is visualized in the diagram below.
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all atoms in the molecule. The IR spectrum verifies the presence of the key ester and thiophene functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and quality assessment of this important chemical intermediate.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. jascoinc.com [jascoinc.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound [webbook.nist.gov]
- 16. This compound [webbook.nist.gov]
commercial availability and purity of Ethyl 2-thiopheneacetate
An In-depth Technical Guide to the Commercial Availability and Purity of Ethyl 2-thiopheneacetate
Abstract
This compound (CAS No. 57382-97-5) is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its utility in applications ranging from organic photovoltaics to the development of nitric oxide synthase inhibitors underscores the critical importance of sourcing high-purity material. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, purity specifications, and essential analytical methodologies for verifying the quality of this compound. We will explore the causality behind analytical choices, present field-proven protocols, and offer a framework for ensuring the integrity of this crucial reagent in a research and development setting.
Introduction to this compound: A Versatile Building Block
This compound, with the molecular formula C₈H₁₀O₂S, is an ester derivative of 2-thiopheneacetic acid.[1][2] Its structure, featuring a reactive ester functional group and a thiophene ring, makes it a versatile precursor in organic synthesis. The thiophene moiety is a common isostere for benzene rings in medicinal chemistry, often introduced to modulate potency, selectivity, or pharmacokinetic properties of drug candidates. Consequently, the purity of this building block is paramount, as trace impurities can lead to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related by-products in multi-step syntheses.
Key Physicochemical Properties:
-
Molecular Weight: 170.23 g/mol [1]
-
Appearance: Liquid
-
Boiling Point: 119-121 °C at 23 mmHg
-
Density: 1.134 g/mL at 25 °C
-
Refractive Index: n20/D 1.51
Commercial Availability and Sourcing Strategy
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The most commonly offered purity grade is 98%, which is suitable for many research and early-stage development applications. However, for more sensitive applications, such as late-stage pharmaceutical development or cGMP (Current Good Manufacturing Practice) synthesis, further purification or sourcing of higher-grade material may be necessary.
When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify the purity and review the analytical methods used for its determination.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | CAS Number | Advertised Purity | Molecular Formula | Source |
| Sigma-Aldrich (Merck) | 57382-97-5 | 98% | C₈H₁₀O₂S | |
| Santa Cruz Biotechnology | 57382-97-5 | Research Grade* | C₈H₁₀O₂S | [3] |
| ChemScene | 57382-97-5 | ≥97% | C₈H₁₀O₂S | [4] |
| BLD Pharm | 57382-97-5 | Research Use Only | C₈H₁₀O₂S | [5] |
| ChemWhat | 57382-97-5 | 97%, 98% | C₈H₁₀O₂S | [6] |
Note: "Research Grade" purity can vary; always refer to the specific CoA.
Purity Specifications and Impurity Profiling
The "98% purity" specification typically refers to the area percentage determined by Gas Chromatography (GC). However, this single value does not fully characterize the material. A comprehensive understanding of potential impurities is essential for risk assessment in drug development and materials science.
Common Potential Impurities:
-
Starting Materials: Residual 2-thiopheneacetic acid or ethanol from the esterification process.
-
Solvents: Trace amounts of solvents used during synthesis and purification (e.g., toluene, ethyl acetate).
-
By-products: Isomeric impurities such as Ethyl 3-thiopheneacetate, or products of side-reactions.
-
Degradants: Hydrolysis of the ester back to 2-thiopheneacetic acid upon exposure to moisture over time.
A robust quality control process, therefore, must not only quantify the main component but also identify and quantify these potential impurities.
Analytical Methodologies for Quality Control
A multi-technique approach is required for the definitive quality assessment of this compound. The primary methods include Gas Chromatography for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities.
Workflow for Incoming Reagent Qualification
The following diagram illustrates a logical workflow for the quality control (QC) testing of a newly acquired batch of this compound. This self-validating system ensures that the material meets the necessary standards before being introduced into critical experiments.
Caption: Quality Control workflow for this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Gas chromatography is the ideal method for quantifying the purity of volatile compounds like this compound.[2] The Flame Ionization Detector (FID) provides excellent sensitivity and a linear response over a wide concentration range.
Rationale: This method separates volatile components based on their boiling points and interaction with the stationary phase. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for accurate percentage purity calculation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent (e.g., Ethyl Acetate or Dichloromethane). Mix thoroughly. This creates a ~5 mg/mL solution.
-
-
Instrument Parameters (Typical):
-
GC System: Agilent 7890 or equivalent with FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
-
Analysis and Interpretation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The NIST Chemistry WebBook confirms the availability of reference mass spectrometry data which can be used in conjunction with a GC-MS system to identify unknown impurity peaks.[2]
-
Protocol 2: Identity and Impurity Check by ¹H NMR Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the material and identifying organic impurities, even at low levels. Public databases like PubChem provide reference spectra for comparison.[1]
Rationale: ¹H NMR provides unambiguous structural information by probing the chemical environment of every proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration (area under the peak) of each signal are unique to the structure.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
-
Spectral Interpretation:
-
Expected Signals for this compound:
-
~7.2 ppm (dd, 1H): Proton on the thiophene ring (C5-H).
-
~6.9 ppm (m, 2H): Protons on the thiophene ring (C3-H and C4-H).
-
~4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.
-
~3.8 ppm (s, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-COOEt).
-
~1.3 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.
-
-
Purity Assessment:
-
Confirm all expected peaks are present with correct chemical shifts, multiplicities, and integrations.
-
Carefully examine the baseline for small, unassigned peaks which may indicate impurities. For example, a broad singlet around 10-12 ppm could indicate the presence of the carboxylic acid starting material (2-thiopheneacetic acid).
-
-
Handling, Storage, and Stability
To maintain the purity of this compound, proper handling and storage are crucial.
-
Handling: As it can cause skin and eye irritation, appropriate personal protective equipment (PPE), such as safety glasses and gloves, should always be worn.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
-
Storage: The compound is a combustible liquid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Storage at 4°C can help minimize degradation over long periods.[4]
-
Stability: The ester is susceptible to hydrolysis. Avoid prolonged exposure to moisture and atmospheric humidity to prevent the formation of 2-thiopheneacetic acid.
Conclusion
The commercial availability of this compound is robust, with 98% purity being the common standard. However, for the discerning scientist in drug development or materials research, this specification is merely a starting point. A thorough understanding of potential impurities, coupled with a rigorous in-house quality control regimen employing orthogonal analytical techniques like GC and NMR, is essential to guarantee the integrity and reliability of experimental outcomes. By implementing the workflows and protocols detailed in this guide, researchers can confidently qualify this critical reagent, ensuring the validity and reproducibility of their synthetic work.
References
An In-Depth Technical Guide to Ethyl 2-Thiopheneacetate
Introduction
Ethyl 2-thiopheneacetate is a pivotal heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a thiophene ring linked to an ethyl acetate moiety, imparts unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The thiophene nucleus is a recognized "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs, highlighting the importance of its derivatives.[2] This guide provides an in-depth technical overview of this compound, detailing its chemical identity, spectroscopic profile, synthesis and purification protocols, and key applications for researchers and drug development professionals.
Section 1: Chemical Identity and Properties
Correctly identifying a compound is the foundational step for any scientific endeavor. This compound is known by several synonyms, and its key identifiers and physicochemical properties are summarized below for unambiguous characterization.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(thiophen-2-yl)acetate | [3] |
| Synonyms | Ethyl 2-thienylacetate, 2-Thiopheneacetic acid, ethyl ester, Ethyl thiophene-2-acetate | [3][4] |
| CAS Number | 57382-97-5 | [4][5] |
| Molecular Formula | C₈H₁₀O₂S | [3][5] |
| Molecular Weight | 170.23 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.134 g/mL at 25 °C | [6] |
| Boiling Point | 119-121 °C at 23 mmHg | [6] |
| Refractive Index | n20/D 1.51 | [6] |
| Flash Point | 104.00 °C (closed cup) | [6] |
| SMILES | CCOC(=O)CC1=CC=CS1 | [3][6] |
| InChI Key | QSUANHXENVRFDN-UHFFFAOYSA-N | [4][6] |
Section 2: Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and assessing the purity of a synthesized compound. The expected spectral data for this compound are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the hydrogen environment in the molecule.
-
Triplet (3H): Expected around δ 1.2-1.3 ppm, corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.
-
Singlet (2H): Expected around δ 3.8-3.9 ppm, corresponding to the methylene protons (-CH₂-) connecting the thiophene ring and the carbonyl group.
-
Quartet (2H): Expected around δ 4.1-4.2 ppm, corresponding to the methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.
-
Multiplet (3H): Expected in the aromatic region (δ 6.9-7.3 ppm), corresponding to the three protons on the thiophene ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the ethyl group carbons are expected around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).
-
The methylene carbon adjacent to the thiophene ring should appear around δ 36 ppm.
-
The thiophene ring carbons will produce signals in the aromatic region, typically between δ 125-135 ppm.
-
The carbonyl carbon (C=O) signal is expected to be significantly downfield, around δ 170 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band is expected around 1730-1750 cm⁻¹ , which is characteristic of the C=O (ester) stretching vibration.
-
C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹ .
-
C-H stretching from the aromatic thiophene ring will be observed just above 3000 cm⁻¹ .
-
C-H stretching from the aliphatic ethyl and methylene groups will be observed just below 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion (M⁺) peak at m/z = 170, corresponding to the molecular weight of the compound.[4]
Section 3: Synthesis Protocol: Fischer Esterification
The most direct and classical method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-thiopheneacetic acid, with ethanol.[7][8] This is an acid-catalyzed equilibrium reaction.
Causality and Experimental Rationale
The Fischer esterification is governed by Le Châtelier's principle.[7] To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used, and/or the water formed as a byproduct is removed.[8] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[8]
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiopheneacetic acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.
-
Catalyst Introduction: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 mol%).
-
Scientist's Note: The acid should be added slowly as the initial dissolution is exothermic.
-
-
Reaction Execution: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Section 4: Protocol for Purification
Post-synthesis, the crude product contains unreacted starting material, the acid catalyst, water, and excess ethanol. A multi-step workup and purification procedure is required to isolate the pure ester.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction Workup:
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
i. Water (to remove residual ethanol).
-
ii. Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize and remove the sulfuric acid catalyst and any unreacted 2-thiopheneacetic acid). Caution: CO₂ evolution may cause pressure buildup.
-
iii. Brine (saturated NaCl solution) (to remove excess water from the organic layer).
-
-
Self-Validation Check: The aqueous layer from the bicarbonate wash should be basic when tested with pH paper, ensuring complete neutralization of the acid.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Final Purification (Vacuum Distillation): For high purity, the crude ester should be purified by vacuum distillation. Collect the fraction that distills at 119-121 °C under a vacuum of approximately 23 mmHg.[6]
Section 5: Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is a critical intermediate in the synthesis of high-value molecules with significant biological and material science applications.
-
Pharmaceutical Synthesis: The compound is a documented precursor for the synthesis of non-amino acid isothioureas.[6] Specifically, it has been used to prepare S-(2-(5-((amidinothio)methyl)-2-thienyl)ethyl)isothiourea, which was identified as a potent and selective inhibitor of human nitric oxide synthases (NOS).[6] The inhibition of NOS is a key therapeutic strategy for various conditions, including inflammatory diseases and neurodegenerative disorders.
-
Materials Science: In the field of advanced materials, this compound serves as a monomer building block for the synthesis of novel polymers. It has been utilized in the preparation of pyrrolo[3,2-b]pyrrole-based copolymers, which are investigated as donor materials in organic photovoltaic devices, contributing to the development of next-generation solar energy technology.[6]
-
General Organic Synthesis: Its unique structure makes it a versatile intermediate for introducing the thiophene-acetyl moiety into more complex molecules, which is of broad interest in the synthesis of agrochemicals and other fine chemicals.[1]
Section 6: Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles (eyeshields), nitrile gloves, and a lab coat.[6]
-
Storage: It is classified as a combustible liquid.[6] Store in a tightly sealed container in a cool, dry place, typically at 4°C, away from sources of ignition.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper chemical waste disposal. Ensure the area is well-ventilated.
References
- 1. CN104725345A - Clean production process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 2. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound 98 57382-97-5 [sigmaaldrich.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
health and safety information for Ethyl 2-thiopheneacetate
An In-depth Technical Guide to the Health and Safety of Ethyl 2-thiopheneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable intermediate in organic synthesis, finding application in the preparation of various compounds, including those with potential therapeutic relevance. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the health and safety considerations for this compound, moving beyond mere compliance to instill a deep-seated culture of safety grounded in scientific principles. It is designed for the discerning researcher and drug development professional who requires not only procedural steps but also the rationale behind them.
Chemical and Physical Identity
A precise understanding of a substance's physical and chemical properties is the foundation of a reliable safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-thiophen-2-ylacetate | [1] |
| CAS Number | 57382-97-5 | [1][2][3][4][5][6] |
| EC Number | 260-715-0 | [1][6] |
| Molecular Formula | C₈H₁₀O₂S | [1][2][3][4][5][6] |
| Molecular Weight | 170.23 g/mol | [1][2][3][5][6] |
| Appearance | Liquid | |
| Boiling Point | 119-121 °C at 23 mmHg | [6] |
| Density | 1.134 g/mL at 25 °C | [6][7] |
| Flash Point | 104.0 °C (219.2 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.51 |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding these classifications is critical for immediate hazard recognition and the application of appropriate safety measures.
| GHS Classification | Hazard Statement | Precautionary Codes (Selected) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Signal Word: Warning [1][3][8]
Expert Interpretation of Hazards:
-
H315 (Skin Irritation): This is not a substance that causes immediate chemical burns, but prolonged or repeated contact can lead to inflammation, redness, and discomfort. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin, leading to dryness and irritation.[9]
-
H319 (Serious Eye Irritation): This is a significant risk. Splashes to the eye can cause substantial, though likely reversible, damage. The ester functional group can interact with the sensitive tissues of the eye, leading to a painful inflammatory response.
-
H335 (Respiratory Irritation): Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs.[10] This is particularly relevant when handling the material at elevated temperatures or when generating mists.
Proactive Risk Management and Safe Handling
A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction, with personal protective equipment (PPE) serving as the final, but essential, line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
The primary method for mitigating exposure to this compound vapors is through robust engineering controls.
-
Protocol: Use of a Chemical Fume Hood
-
Verification: Before starting any work, verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Sash Position: Perform all manipulations with the sash at the lowest practical height, never raising it above the marked operational level.
-
Work Area: Conduct all operations at least 6 inches (15 cm) inside the fume hood to ensure effective vapor capture.
-
Rationale: A properly functioning fume hood is the most critical engineering control as it isolates the user from inhaling potentially irritating vapors, directly addressing the H335 hazard.[11]
-
Personal Protective Equipment (PPE)
PPE is mandatory when handling this compound. The selection must be based on a thorough risk assessment of the specific procedures being performed.[12][13][14]
| Protection Type | Specification | Rationale and Field Insight |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[14] A face shield should be worn over goggles when there is a significant risk of splashing. | Standard safety glasses do not provide a seal and are insufficient. Chemical splash goggles are essential to prevent contact with the eyes, directly mitigating the H319 "serious eye irritation" hazard.[14][15] |
| Hand Protection | Nitrile or neoprene gloves.[14] Check manufacturer's data for breakthrough times. | These materials offer good resistance to esters. Always double-glove if working with larger quantities or for extended periods. Inspect gloves for any signs of degradation or puncture before and during use. This is the primary control for the H315 "skin irritation" hazard.[13] |
| Body Protection | Flame-retardant laboratory coat.[16] Closed-toe shoes and long pants are mandatory. | A lab coat protects against incidental splashes and skin contact.[14] While the substance has a high flash point, a flame-retardant coat is best practice in a chemical laboratory where flammable solvents are common. |
Handling and Storage Protocol
-
Protocol: Safe Handling and Storage
-
Grounding: When transferring from larger containers, ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source for any combustible material.[11][16][17]
-
Ventilation: Handle only in a well-ventilated area, preferably a chemical fume hood.[4][11]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4][9][18] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][16][17][18][19][20] Store away from incompatible materials.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases which can cause vigorous reactions or decomposition.[15][21]
-
Storage Class: This compound is a combustible liquid (Storage Class 10).
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Move the person to fresh air.[16] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if respiratory symptoms persist. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[16] 2. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[19] 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16][22] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Accidental Release and Spill Cleanup
A systematic approach is required to safely manage a spill.
Caption: A workflow for responding to a chemical spill.
-
Protocol: Minor Spill Cleanup
-
Ensure Safety: Ensure the area is well-ventilated and remove all ignition sources.[9][11]
-
Wear PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile gloves.
-
Containment: Confine the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][11][20]
-
Absorption: Carefully absorb the spilled material, working from the outside of the spill inward to minimize spreading.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11][17]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[17]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[17] Water spray can be used to cool fire-exposed containers.[11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Upon combustion, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][11][17]
Disposal Considerations
Chemical waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.
-
Procedure:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or into the environment.[9][19][23]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Conclusion
This compound is a compound with a well-defined, manageable hazard profile, primarily centered on its irritant properties. By understanding the scientific basis of these hazards and rigorously applying the principles of the Hierarchy of Controls—prioritizing engineering controls, mandating appropriate PPE, and adhering to strict handling protocols—researchers can confidently and safely utilize this reagent. A proactive safety culture, built on knowledge and preparedness, is the most effective tool in any scientific endeavor.
References
- 1. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound [stenutz.eu]
- 8. 57382-97-5|Ethyl 2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]
- 9. uwm.edu [uwm.edu]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. research.arizona.edu [research.arizona.edu]
- 14. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 15. 3.imimg.com [3.imimg.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chempoint.com [chempoint.com]
- 18. trc-corp.com [trc-corp.com]
- 19. rcilabscan.com [rcilabscan.com]
- 20. godavaribiorefineries.com [godavaribiorefineries.com]
- 21. ICSC 0364 - 2-ETHOXYETHYL ACETATE [inchem.org]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. Mobile [my.chemius.net]
Thiophene: From Coal Tar Impurity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The history of thiophene is a compelling narrative of scientific serendipity, chemical ingenuity, and pharmacological impact. Initially discovered in 1882 by Viktor Meyer as a mere contaminant in coal tar-derived benzene, this sulfur-containing heterocycle has evolved into a "privileged pharmacophore" in medicinal chemistry.[1] Its structural and electronic similarity to the benzene ring allows it to act as a versatile bioisostere, a property that has been masterfully exploited in the design of numerous therapeutic agents.[2][3] This guide provides an in-depth exploration of thiophene's journey, from the pivotal "indophenin" reaction that revealed its existence to the development of foundational synthetic methodologies and its subsequent rise as an indispensable scaffold in FDA-approved drugs and advanced materials.[1] We will examine the causality behind key experimental choices, detail seminal protocols, and survey the vast therapeutic landscape shaped by this unassuming five-membered ring.
Part 1: The Serendipitous Discovery of a Benzene Analogue
The Indophenin Anomaly: A Failed Lecture Demonstration
The discovery of thiophene is a classic tale of a failed experiment leading to a significant breakthrough.[4] For years, a common chemical test for benzene involved mixing it with isatin and concentrated sulfuric acid, which produced a deep blue dye known as indophenin.[2] This reaction was universally believed to be characteristic of benzene itself. However, in 1882, the German chemist Viktor Meyer, intending to perform this reaction as a lecture demonstration, encountered a puzzling failure: no blue color appeared.[5][6] The reason, he soon discovered, was that he was using a new supply of highly purified benzene, which had been synthesized from the decarboxylation of benzoic acid.[5] In contrast, the benzene that had always given a positive result was derived from the fractional distillation of coal tar.[4][7]
Viktor Meyer's Insight: Isolating the "Sulfur-Containing Benzene"
A keen observer, Meyer correctly deduced that the indophenin reaction was not caused by benzene, but by an unknown impurity present in the coal tar-derived product.[6] This insight prompted him to isolate the responsible substance.[2][4] Through a series of chemical separations, he successfully extracted a compound that contained sulfur and possessed physical properties remarkably similar to benzene, including a close boiling point (84°C for thiophene vs. 80.1°C for benzene), making their separation by simple distillation exceedingly difficult.[2][8] He named the new compound "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to appear or to shine), referencing its discovery.[1][4]
Early Characterization and the Realization of Aromaticity
Following its isolation, the chemical behavior of thiophene was found to be strikingly similar to benzene. It underwent electrophilic substitution reactions such as sulfonation, halogenation, and Friedel-Crafts acylation, often more readily than benzene.[2][4][8] This reactivity, coupled with its thermal stability, indicated a high degree of resonance stabilization, leading to its classification as an aromatic compound.[4] Theoretical calculations later confirmed that the lone pairs on the sulfur atom are significantly delocalized into the π-electron system, contributing to the ring's aromatic sextet, though its aromaticity is somewhat less than that of benzene.[2][4]
Part 2: Foundational Synthetic Methodologies
The discovery of thiophene immediately spurred efforts to synthesize it in the laboratory, moving beyond reliance on coal tar.
Meyer's Inaugural Synthesis: Acetylene and Sulfur
In the same year he discovered it, Viktor Meyer reported the first-ever synthesis of thiophene, a reaction involving the passage of acetylene through molten sulfur.[2][9] While historically significant, this method lacked practicality for producing substituted derivatives and is not commonly used today.
The Rise of Classical Cyclizations
More versatile and enduring methods soon followed, many of which remain staples of heterocyclic chemistry. These syntheses typically involve the construction of the thiophene ring from open-chain precursors.
The Paal-Knorr synthesis, reported shortly after Meyer's discovery, became a cornerstone for preparing a wide range of thiophene derivatives.[2] The causality behind its success lies in its use of relatively accessible 1,4-dicarbonyl compounds (succinaldehydes or γ-diketones) as starting materials. The reaction involves a cyclization driven by a sulfurizing agent, which converts the carbonyl oxygen atoms into a thioacetal-like intermediate that subsequently eliminates water to form the stable aromatic ring.
Experimental Protocol: Paal-Knorr Thiophene Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 1,4-dicarbonyl compound (1.0 eq) in a suitable inert solvent (e.g., toluene or dioxane).
-
Addition of Sulfurizing Agent: Cautiously add the sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀, ~0.4 eq) or Lawesson's reagent (~0.5 eq), in portions to the stirred suspension.[2][9] The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: After cooling to room temperature, quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the thiophene derivative.
Developed in 1966, the Gewald reaction is a multicomponent reaction that provides a highly efficient route to 2-aminothiophenes, which are valuable intermediates in drug synthesis.[10] The choice of starting materials—an α-methylene carbonyl compound, a compound with an activated cyano group (like malononitrile or ethyl cyanoacetate), and elemental sulfur—allows for the one-pot assembly of a highly functionalized thiophene ring.[2][5] The reaction proceeds in the presence of a basic catalyst.
Experimental Protocol: Gewald Aminothiophene Synthesis
-
Initial Mixture: To a flask containing a suitable solvent (typically ethanol or methanol), add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of an organic base, such as morpholine, piperidine, or diethylamine.[5]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to gentle reflux (e.g., 40-50°C). The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Product Precipitation: Upon completion (monitored by TLC), the product often precipitates from the reaction mixture upon cooling.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) to remove impurities, and dry. If necessary, the product can be further purified by recrystallization.
Comparative Analysis of Early Synthetic Routes
The development of these foundational methods provided chemists with a toolbox to access a wide variety of thiophene structures, each with distinct advantages.
| Synthesis Method | Starting Materials | Key Product Type | Advantages | Limitations |
| Meyer Synthesis | Acetylene, Sulfur | Unsubstituted Thiophene | Historically significant first synthesis.[2] | Low yield, harsh conditions, lacks versatility. |
| Paal-Knorr | 1,4-Dicarbonyls, P₄S₁₀ | Substituted Thiophenes | Good yields, versatile for many substitution patterns.[2][11] | Requires pre-functionalized 1,4-dicarbonyl precursors. |
| Gewald Reaction | Carbonyl, α-cyano ester/nitrile, Sulfur | 2-Aminothiophenes | Multicomponent, one-pot, high efficiency, creates useful amino-functionalized products.[1][10] | Primarily limited to 2-aminothiophene derivatives. |
| Hinsberg Synthesis | α-Diketone, Thiodiacetate ester | 3,4-Disubstituted Thiophenes | Provides access to specific substitution patterns not easily made by other routes.[3] | Can be lower yielding, requires specific starting materials. |
Part 3: Thiophene in the Pharmaceutical Ascendancy
The Concept of Bioisosterism: Replacing Benzene
The true value of thiophene in drug development stems from its role as a bioisostere of the benzene ring.[2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Due to its similar size, planarity, and aromatic character, a thiophene ring can often replace a benzene ring in a drug molecule without loss of activity, and in many cases, with significant benefits.[2] This substitution can alter the molecule's electronic profile, solubility, and metabolic pathway, often leading to improved potency, better pharmacokinetic properties, or a more favorable side-effect profile.
A Privileged Scaffold: Mapping Thiophene's Therapeutic Diversity
The thiophene moiety is now recognized as a privileged scaffold, appearing in a multitude of drugs approved by the U.S. FDA across a wide range of therapeutic areas.[1] An analysis reveals at least 26 such drugs, highlighting the ring system's versatility and acceptance in drug design.[1]
| Drug Name (Brand Name) | Therapeutic Class | Significance of Thiophene Ring |
| Clopidogrel (Plavix®) | Antiplatelet | Part of the thienopyridine core, essential for irreversible binding to the P2Y₁₂ receptor.[1] |
| Olanzapine (Zyprexa®) | Antipsychotic | The thieno[2,3-b][2][5]benzodiazepine structure is key to its receptor binding profile (dopamine & serotonin).[1] |
| Sufentanil (Sufenta®) | Opioid Analgesic | A thiophene analogue of fentanyl, demonstrating that bioisosteric replacement maintains potent analgesic activity.[2] |
| Lornoxicam (Xefo®) | NSAID | A thiophene-containing analogue of piroxicam with potent anti-inflammatory effects.[2] |
| Tiotropium (Spiriva®) | Anticholinergic (COPD) | Contains two thiophene rings, contributing to its high-affinity binding to muscarinic receptors. |
| Raltitrexed (Tomudex®) | Anticancer | The thiophene ring mimics the phenyl ring of folic acid, allowing it to act as an antimetabolite.[1] |
| Cefoxitin | Antibiotic | A second-generation cephalosporin with a thienylacetyl side chain that enhances its antibacterial spectrum.[1] |
| Zileuton (Zyflo®) | Anti-asthmatic | A benzo[b]thiophene derivative that acts as a 5-lipoxygenase inhibitor.[1] |
Case Study: The Development of Clopidogrel (Plavix®)
The story of clopidogrel, a thienopyridine antiplatelet agent, is a prime example of thiophene's impact. It is a prodrug that requires metabolic activation in the liver. Its core thienopyridine structure is crucial; one of the metabolic steps involves the oxidation of the thiophene ring. This leads to the opening of the ring and the formation of a reactive thiol metabolite. This thiol then forms a disulfide bridge with a cysteine residue on the P2Y₁₂ receptor of platelets, inactivating it irreversibly and preventing platelet aggregation. The thiophene ring is not merely a structural placeholder but is an active participant in the drug's mechanism of action.
Part 4: Modern Era and Future Horizons
Evolution of Synthesis: Metal-Catalyzed and Green Approaches
While classical methods are still widely used, modern organic synthesis has introduced more sophisticated and efficient ways to construct and functionalize thiophenes.
-
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Heck couplings have revolutionized the synthesis of complex thiophene derivatives, allowing for the precise and controlled formation of carbon-carbon bonds at specific positions on the thiophene ring.
-
Metal-Free Synthesis: Driven by the principles of green chemistry, numerous metal-free methodologies have been developed to reduce metal toxicity and waste.[1]
-
C-H Activation: Direct functionalization of the thiophene ring's C-H bonds is an increasingly powerful strategy that avoids the need for pre-functionalization (e.g., halogenation or lithiation), making synthetic routes more atom-economical.
Thiophene in Materials Science: Beyond Medicine
The unique electronic properties of the thiophene ring, particularly its ability to facilitate electron delocalization, have made it a critical component in materials science.[1] Polythiophenes and oligothiophenes are key players in the field of organic electronics, where they are used in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs)[1]
-
Organic Photovoltaics (Solar Cells)
-
Sensors and Electrochromic Devices
Uncharted Territory: Thiophene on Mars
Intriguingly, the history of thiophene has expanded beyond terrestrial laboratories. Between 2012 and 2017, NASA's Curiosity rover detected thiophene derivatives in 3.5-billion-year-old Martian soil sediments.[2][9] While the origin of these molecules—whether biotic or abiotic—is yet unknown, their presence on another planet underscores the cosmic ubiquity of the chemical building blocks that are so vital to science on Earth.[9]
Conclusion
From an overlooked impurity in a common laboratory reagent to a fundamental scaffold in life-saving medicines and cutting-edge electronics, the journey of thiophene is a testament to the power of scientific inquiry. Its discovery corrected a long-held chemical misconception, and the subsequent exploration of its synthesis and properties unlocked a world of possibilities. For researchers, scientists, and drug developers, the thiophene ring remains a versatile and reliable tool, its rich history continuing to inspire new innovations in medicine and materials science. Its story serves as a powerful reminder that even the most unassuming molecules can harbor the potential for profound and lasting impact.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 6. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 7. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 8. cognizancejournal.com [cognizancejournal.com]
- 9. rroij.com [rroij.com]
- 10. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of 2-Aminothiophenes via the Gewald Reaction Using Thiophene-Based Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Enduring Relevance of 2-Aminothiophenes in Modern Chemistry
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its structural resemblance to a phenyl group allows it to act as a bioisostere in drug design, often improving pharmacological properties such as potency and metabolic stability.[1][2] Molecules incorporating this moiety have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, and anti-proliferative effects.[1][3] Consequently, robust and versatile synthetic routes to highly substituted 2-aminothiophenes are of paramount importance for the rapid generation of compound libraries in drug discovery.
The Gewald reaction, first reported by Karl Gewald in 1961, stands as one of the most efficient and atom-economical methods for constructing this valuable heterocyclic system.[4][5][6] This one-pot, multi-component reaction offers a straightforward pathway to polysubstituted 2-aminothiophenes from readily available starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[7][8][9]
This application note provides a detailed exploration of the Gewald reaction, focusing on a protocol that yields a 2-aminothiophene bearing a thiophene substituent. While the topic specifies "Ethyl 2-thiopheneacetate," it is crucial for scientific integrity to clarify that the classical and most reliable Gewald synthesis requires a nitrile-activated methylene compound for efficient cyclization. Therefore, we will demonstrate the synthesis using a thiophene-containing ketone (2-acetylthiophene) as a strategic precursor to incorporate the desired thiophene motif, reacting it with ethyl cyanoacetate as the active methylene component. This approach maintains the core principles of the Gewald reaction while achieving the goal of producing thiophene-functionalized 2-aminothiophenes.
Pillar 1: The Gewald Reaction Mechanism
The elegance of the Gewald reaction lies in its convergence of three simple components into a complex heterocyclic structure in a single operation. The reaction proceeds through a well-elucidated sequence of three key steps, as detailed below.[3][7]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (a ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate). The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[7]
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate then undergoes a nucleophilic attack from a sulfur species. Elemental sulfur (S₈), activated by the base, adds to the β-carbon of the double bond. This step forms a key thiolate intermediate.[3]
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the newly formed chain attacks the nitrile carbon in an intramolecular fashion, leading to ring closure. The resulting imine intermediate rapidly tautomerizes to the more stable enamine form, yielding the final, aromatic 2-aminothiophene product.
The overall mechanism is a masterful cascade of classical organic reactions, providing a high degree of complexity from simple starting materials.
Caption: The mechanistic pathway of the Gewald reaction.
Pillar 2: Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of Ethyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate , a representative example showcasing the power of the Gewald reaction.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 1.0 | 1.26 g (10 mmol) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.0 | 1.13 g (10 mmol) |
| Elemental Sulfur | S | 32.07 | 1.1 | 0.35 g (11 mmol) |
| Morpholine (Catalyst) | C₄H₉NO | 87.12 | 0.5 | 0.44 g (5 mmol) |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 25 mL |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, ice bath, Buchner funnel, and filtration apparatus.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.26 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Solvent Addition: Add 25 mL of ethanol to the flask. Stir the mixture at room temperature to form a suspension.
-
Catalyst Addition: Slowly add morpholine (0.44 g, 5 mmol) to the stirring suspension. Expert Insight: The choice of base is critical. Morpholine is highly effective, but triethylamine can also be used. The addition should be controlled as the initial condensation can be mildly exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 45-50°C) with continuous stirring. The reaction is typically complete within 2-4 hours. Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation (Work-up): After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The resulting solid can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its structure and purity. Expected yields for this reaction are typically in the range of 70-85%.[10]
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Ethanol is flammable. Handle morpholine with care as it is corrosive.
Caption: Experimental workflow for the Gewald synthesis.
Pillar 3: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations for troubleshooting the Gewald reaction.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Yield | 1. Inefficient Knoevenagel Condensation: The presence of water can inhibit this step. The chosen base may be inappropriate for the specific substrates. 2. Poor Sulfur Reactivity: Elemental sulfur (S₈) has low solubility in many organic solvents at lower temperatures. | 1. Ensure all reagents and solvents are reasonably dry. Consider using a stronger base or a different catalyst/solvent system. For some sluggish ketones, pre-forming the Knoevenagel adduct before adding sulfur can improve yields. 2. Use a more polar solvent like ethanol or DMF to increase sulfur's solubility.[11] Gentle heating (40-60°C) is crucial for activating the sulfur ring. |
| Formation of Side Products | 1. Dimerization of Intermediates: Highly reactive intermediates can sometimes dimerize or polymerize. 2. Incomplete Cyclization: The reaction may stall after the Michael addition step, leaving acyclic intermediates in the crude product. | 1. Adjust the reaction temperature and the rate of catalyst addition. Running the reaction at a slightly more dilute concentration can sometimes disfavor bimolecular side reactions. 2. Ensure a sufficient reaction time and temperature. Confirm the catalyst has not degraded. The presence of impurities in the sulfur can also inhibit the final cyclization. |
| Difficult Purification | Product is an Oil or Gummy Solid: The product may not crystallize well from the reaction mixture, especially if impurities are present. | 1. After cooling, if no solid forms, try adding the reaction mixture to ice-water to induce precipitation. 2. If the product remains oily, perform an extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. The resulting crude oil can then be purified by column chromatography. |
Applications in Drug Discovery
The 2-aminothiophene products synthesized via the Gewald reaction are not merely final compounds; they are versatile synthetic intermediates.[12] The 2-amino group and the 3-ester group serve as synthetic handles for a wide array of subsequent transformations. For instance, they are key precursors for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines , a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents. The ready availability of diverse starting materials allows for the creation of large, structurally rich compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs.[4][12]
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-Thiopheneacetate as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its unique electronic and steric properties that facilitate favorable interactions with a multitude of biological targets.[1][2] This guide provides an in-depth exploration of Ethyl 2-thiopheneacetate, a key thiophene derivative, and its critical role as a starting material and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). We will dissect its application in the synthesis of globally recognized drugs, present detailed, field-proven protocols, and explain the underlying chemical principles that guide these processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thiophene chemistry for the creation of novel therapeutics.
The Thiophene Moiety: A Privileged Scaffold in Drug Design
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring.[2] This structural similarity allows medicinal chemists to often substitute a benzene ring with thiophene in a biologically active compound without a significant loss of activity, while potentially improving physicochemical properties like solubility and metabolic stability.[3] The sulfur atom's lone pair electrons contribute to the ring's aromaticity, making it electron-rich and capable of engaging in various biological interactions.[4] Consequently, the thiophene moiety is a recurring feature in numerous FDA-approved drugs across diverse therapeutic areas, including cardiovascular, anti-infective, anti-inflammatory, and central nervous system (CNS) agents.[1][5][6]
This compound serves as a highly versatile and accessible building block, providing the core thiophene structure functionalized with an ethyl acetate group, which is readily modified for complex molecular construction.
Physicochemical and Safety Profile of this compound
A thorough understanding of the precursor's properties is fundamental to its effective and safe application in any synthetic workflow.
| Property | Value | Source(s) |
| CAS Number | 57382-97-5 | [7][8] |
| Molecular Formula | C₈H₁₀O₂S | [7][9] |
| Molecular Weight | 170.23 g/mol | [7][8] |
| Appearance | Liquid | |
| Density | 1.134 g/mL at 25 °C | |
| Boiling Point | 119-121 °C at 23 mmHg | |
| Refractive Index | n20/D 1.51 | |
| Flash Point | 104.00 °C (219.2 °F) - closed cup |
Safety and Handling: this compound is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.
Core Application: Synthesis of Antiplatelet Agent Clopidogrel (Plavix®)
Clopidogrel is a potent antiplatelet agent used to inhibit blood clots in a variety of cardiovascular diseases.[10] Its structure is a thienopyridine derivative, and its synthesis critically relies on a thiophene precursor. While various synthetic routes exist, many converge on the coupling of a thiophene-containing side chain with a chiral amine. This compound can be readily converted to 2-thiopheneethanol, a common starting material for this synthesis.
Synthetic Strategy Overview
A prevalent industrial synthesis involves the preparation of an activated 2-thiopheneethanol derivative (e.g., a tosylate) which is then coupled with the chiral methyl α-amino-(2-chlorophenyl)acetate. The resulting intermediate undergoes a cyclization reaction with formaldehyde to construct the tetrahydrothienopyridine core of Clopidogrel.[10]
Caption: Synthetic pathway to (S)-(+)-Clopidogrel from a thiophene precursor.
Core Application: Synthesis of Antidepressant Duloxetine (Cymbalta®)
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.[11] The synthesis of this chiral molecule often starts from 2-acetylthiophene, a close relative of the thiopheneacetate family.
Synthetic Strategy Overview
The synthesis typically begins with a Mannich reaction on 2-acetylthiophene to introduce an aminomethyl group.[11][12] The resulting aminoketone is then stereoselectively reduced to form a chiral amino alcohol. This alcohol is subsequently used in a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene to form the key naphthyl ether linkage. A final demethylation step yields Duloxetine.[11][13]
Caption: Enantioselective synthesis of (S)-(+)-Duloxetine from 2-acetylthiophene.
Experimental Protocols
The following protocols are illustrative examples of key transformations involving thiophene precursors. They are designed to be self-validating, with clear steps and justifications.
Protocol 1: Hydrolysis of this compound to 2-Thiopheneacetic Acid
This fundamental procedure demonstrates the conversion of the ester to the corresponding carboxylic acid, a common intermediate for further functionalization (e.g., amide coupling).
-
Objective: To quantitatively convert this compound to 2-Thiopheneacetic acid via base-catalyzed hydrolysis.
-
Causality: The ester is resistant to neutral hydrolysis. A strong base (NaOH) is required to act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent acidification protonates the carboxylate salt to yield the final product.[14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethanol
-
4N Sodium Hydroxide (NaOH) aqueous solution
-
1N Hydrochloric Acid (HCl) aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (e.g., 1.0 g, 5.87 mmol) in ethanol (4 mL) in a round-bottom flask with a magnetic stir bar.
-
Add 4N NaOH solution (8 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH 1 by slowly adding 1N HCl solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-Thiopheneacetic acid. The product is typically an oil and the yield is expected to be near-quantitative.[14]
Protocol 2: A General Laboratory Workflow
This diagram illustrates a typical workflow for synthesis, workup, and purification, applicable to many reactions involving this compound and its derivatives.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
This compound and its close chemical relatives are indispensable precursors in modern pharmaceutical development. Their utility is demonstrated in the efficient synthesis of blockbuster drugs like Clopidogrel and Duloxetine. The principles and protocols outlined in this guide highlight the versatility of the thiophene scaffold and provide a foundational framework for researchers. The continued exploration of thiophene chemistry promises to yield novel analogues with enhanced efficacy and safety profiles, further solidifying its status as a privileged structure in medicinal chemistry.[5][6]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 7. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL 2-(THIOPHEN-2-YL)ACETATE | CAS 57382-97-5 [matrix-fine-chemicals.com]
- 9. This compound [webbook.nist.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1976844A2 - Improved process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 13. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 14. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Ethyl 2-thiopheneacetate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Ethyl 2-thiopheneacetate
In the landscape of medicinal chemistry and materials science, thiophene-containing heterocycles are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] Their significance stems from the thiophene ring's ability to act as a bioisostere for benzene, while offering unique electronic properties and additional vectors for molecular interaction. This compound (CAS 57382-97-5) emerges as a highly valuable and versatile starting material in this context.[2][3] It provides a readily functionalized thiophene core, where the active methylene group of the acetate moiety serves as a potent handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of the application of this compound in synthesizing complex heterocyclic compounds, with a particular focus on the construction of thieno[2,3-b]pyridines, a class of compounds with significant therapeutic potential, including applications as chemosensitizers in cancer therapy.[4] We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-tested, step-by-step protocols, and present data that underscores the efficiency and versatility of these methods.
Core Synthetic Strategy: From Activated Methylene to Fused Heterocycles
The primary synthetic utility of this compound lies in the reactivity of its α-methylene protons. These protons are activated by the adjacent ester group, making them susceptible to deprotonation by a base. The resulting carbanion is a powerful nucleophile, capable of initiating a cascade of reactions, most notably condensation and cyclization sequences, to build fused heterocyclic systems. A common and highly effective strategy involves converting this compound into a 2-aminothiophene derivative, which then serves as the key building block for subsequent heterocyclization.
The overall workflow can be visualized as a divergent synthesis approach, where a common intermediate derived from this compound leads to a library of structurally diverse compounds.
Figure 1: General synthetic workflow from this compound.
Featured Application: Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of fused heterocycles that have garnered significant attention for their biological activities.[5] They are potent receptor antagonists and have been investigated as anti-inflammatory, antibacterial, and anticancer agents.[4] The synthesis of this scaffold is a prime example of the strategic use of this compound derivatives.
Mechanistic Insight: The Friedländer Annulation
The construction of the pyridine ring onto the pre-existing thiophene core often proceeds via a variation of the Friedländer annulation. This reaction involves the condensation of an o-amino carbonyl compound (in this case, a 2-aminothiophene derivative with an adjacent carbonyl or cyano group) with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).
The mechanism involves an initial base- or acid-catalyzed condensation, followed by an intramolecular cyclization and subsequent dehydration (or elimination) to form the aromatic pyridine ring. The choice of catalyst and solvent is crucial; bases like sodium ethoxide facilitate the initial condensation, while acidic conditions can promote the cyclization and dehydration steps.
Figure 2: Simplified mechanism for Thieno[2,3-b]pyridine synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a classic Gewald reaction, a multicomponent condensation to produce a polysubstituted 2-aminothiophene, which is a crucial intermediate for further cyclizations.[6][7][8] The reaction combines a ketone (butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.
Materials:
-
Butanone (Methyl ethyl ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Diethylamine or Morpholine (base)
-
Ethanol (solvent)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butanone (0.1 mol, 7.21 g) and ethyl cyanoacetate (0.1 mol, 11.31 g) in ethanol (60 mL).
-
With vigorous stirring, add powdered elemental sulfur (0.1 mol, 3.21 g) to the mixture at room temperature.
-
Slowly add diethylamine (0.1 mol, 7.31 g) dropwise to the suspension over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, gently heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.
Protocol 2: Synthesis of a Substituted Thieno[2,3-b]pyridine
This protocol details the cyclocondensation of the 2-aminothiophene intermediate with cyclohexanone to form a tetracyclic thieno[2,3-b]pyridine derivative, a scaffold investigated for its ability to sensitize cancer cells to chemotherapy.[4]
Materials:
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from Protocol 1)
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Round-bottom flask with magnetic stirrer
-
Heating mantle/oil bath
Procedure:
-
In a 100 mL round-bottom flask, combine the 2-aminothiophene intermediate (10 mmol) and cyclohexanone (12 mmol, 1.18 g).
-
Add polyphosphoric acid (approx. 20 g) to the mixture. Caution: PPA is viscous and corrosive. Handle with care.
-
Heat the reaction mixture to 120-140°C with efficient stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice (approx. 100 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide or ammonium hydroxide solution until the pH is ~7-8. This should be done in an ice bath as the neutralization is exothermic.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure thieno[2,3-b]pyridine derivative.
Data Summary: Representative Yields and Conditions
The following table summarizes typical results for the synthesis of various thiophene and thieno[2,3-b]pyridine derivatives, demonstrating the versatility of these methods.
| Starting Materials | Product Type | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene | Diethylamine | Ethanol | 4 | 50 | 75-86 | [8] |
| Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Morpholine | Methanol | 2 | 50 | ~80 | [7] |
| 2-Aminothiophene, Cyclohexanone | Thieno[2,3-b]pyridine | PPA | Neat | 3 | 140 | 60-70 | [4] |
| 2-Aminothiophene, Ethyl Acetoacetate | Thieno[2,3-b]pyridinone | Acetic Acid | Acetic Acid | 6 | Reflux | ~75 |
Conclusion
This compound and its derivatives are demonstrably powerful and versatile building blocks for the synthesis of complex, fused heterocyclic compounds. The methodologies, particularly those based on the Gewald reaction and subsequent Friedländer-type cyclizations, offer reliable and efficient routes to valuable scaffolds like thieno[2,3-b]pyridines. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this strategic starting material, paving the way for the discovery of novel therapeutics and functional materials.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 98 57382-97-5 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. impactfactor.org [impactfactor.org]
Introduction: The 2-Aminothiophene Scaffold as a Privileged Structure in Modern Chemistry
An Application Guide to the Synthesis of 2-Aminothiophene Derivatives
The 2-aminothiophene moiety is a cornerstone in medicinal chemistry and materials science, widely recognized as a "privileged scaffold."[1][2] Its significance stems from its structural role as a bioisostere of the phenyl group, which is prevalent in a vast number of active pharmaceutical ingredients.[3][4] This five-membered sulfur-containing heterocycle is a key building block in the synthesis of a diverse array of compounds with broad biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5][6]
The versatility and synthetic accessibility of 2-aminothiophenes have made them a focal point for researchers in drug discovery.[4][7] Compounds incorporating this scaffold have shown promise as selective inhibitors and modulators of various biological targets.[1][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic protocols for 2-aminothiophene derivatives, with a strong emphasis on the mechanistic rationale behind the experimental choices.
The Gewald Reaction: The Preeminent Route to 2-Aminothiophenes
Since its discovery, the Gewald reaction has become the most universal and efficient method for synthesizing polysubstituted 2-aminothiophenes.[1][8] It is a one-pot, multi-component reaction that elegantly combines three readily available starting materials: a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[7][9][10]
Reaction Mechanism: A Stepwise Annulation
The generally accepted mechanism for the Gewald reaction proceeds through three principal stages, a process driven by the thermodynamic stability of the final aromatic thiophene ring.[9][11]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[11][12] The base deprotonates the active methylene compound, creating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3][13]
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the β-carbon of the unsaturated intermediate.[9][11] The exact mechanism of this step is complex, but it results in a sulfur-adduct intermediate.
-
Intramolecular Cyclization & Aromatization: The intermediate undergoes an intramolecular nucleophilic attack, where a carbanion attacks the sulfur atom, leading to the closure of the five-membered ring.[3][9] A final tautomerization and elimination step results in the formation of the stable, aromatic 2-aminothiophene product.[13]
Caption: A simplified overview of the key stages in the Gewald reaction mechanism.
Detailed Application Protocol: Gewald Synthesis
This section provides a representative, field-proven protocol for the synthesis of a common 2-aminothiophene derivative.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction, utilizing a cyclic ketone.[7]
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.0 eq)
-
Morpholine (1.0 eq) or Triethylamine (1.0-1.2 eq)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and elemental sulfur (0.1 mol, 3.2 g) in ethanol (50 mL).[7]
-
Catalyst Addition: While stirring the mixture, add the base (e.g., morpholine, 0.1 mol, 8.7 g) dropwise. The base is critical for catalyzing the initial Knoevenagel condensation.[9]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-60 °C) and maintain for 2-4 hours.[9] The gentle heating improves the solubility and reactivity of the elemental sulfur.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often precipitates from the solution.[14]
-
Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield the pure product.[15]
Caption: A step-by-step workflow diagram for a typical Gewald synthesis experiment.
Modern Variations and Green Chemistry Approaches
While the classic Gewald protocol is robust, significant research has focused on developing more sustainable and efficient variations.[3] These modern approaches often result in shorter reaction times, higher yields, and easier workup procedures.
| Methodology | Catalyst / Conditions | Key Advantages | Typical Yields | Reference |
| Ultrasound-Assisted | H₂O/Et₂NH or Sodium Polysulfides | Rapid reaction times (minutes), often at room temp, eco-friendly solvent (water). | 75-98% | [3][16] |
| Microwave-Assisted | L-Proline (10 mol%) in DMF | Reduced reaction times, improved yields for challenging substrates. | up to 84% | [10][17] |
| Heterogeneous Catalysis | Nano-ZnO, NaAlO₂, MgO-CeO₂ | Catalyst is easily recoverable and recyclable, simplifying purification. | 26-94% | [3][18] |
| Ionic Liquids | [bmIm]OH | Acts as both solvent and catalyst, greener alternative to volatile organic solvents. | 35-92% | [3][12] |
| Solvent-Free (Ball Milling) | Mechanical energy | Eliminates bulk solvent use, environmentally benign, rapid, high yields. | up to 97% | [19] |
These green methodologies align with modern principles of sustainable chemistry by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.[3]
Troubleshooting Common Issues in Gewald Synthesis
Even with a robust protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: Base may be too weak or sterically hindered. | Screen alternative bases (e.g., piperidine, triethylamine). For challenging ketones, consider a two-step procedure where the unsaturated nitrile is isolated first.[9] |
| Poor Sulfur Reactivity: Low temperature or poor solubility of sulfur. | Gently increase the reaction temperature to 50-60°C. Ensure a suitable polar solvent (ethanol, DMF) is used.[9] | |
| Formation of Side Products | Thiol-Michael Addition: The active methylene compound can add to the sulfur adduct. | Use precise stoichiometry. Avoid excessive heating, which can promote side reactions.[9] |
| Polymerization: Overheating or prolonged reaction times can lead to polymerization of intermediates. | Carefully monitor the reaction via TLC and stop it once the starting material is consumed. | |
| Purification Difficulties | Oily Product: The product may not crystallize easily. | Attempt purification via silica gel column chromatography. Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization.[3] |
| Contamination with Sulfur: Unreacted elemental sulfur remains in the product. | Wash the crude product thoroughly with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide - use with extreme caution) or purify via column chromatography. |
Alternative Synthetic Pathways
While the Gewald reaction is dominant, other classical name reactions can be adapted for the synthesis of the thiophene core, providing alternative routes for specific substitution patterns.
Caption: Comparison of primary synthetic strategies for the thiophene ring system.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[20][21][22] While highly effective for general thiophene synthesis, it is less direct for preparing 2-aminothiophenes compared to the Gewald reaction.
-
Thorpe-Ziegler Reaction: This reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, which can be adapted to form an amino-substituted thiophene ring after hydrolysis.[13][15][23] It is particularly useful for synthesizing fused ring systems.
Conclusion
The synthesis of 2-aminothiophene derivatives is a mature yet continuously evolving field. The Gewald reaction remains the most powerful and versatile tool in the synthetic chemist's arsenal, offering a direct and efficient route to a wide variety of polysubstituted products.[8] The ongoing development of greener, faster, and more efficient protocols, utilizing novel catalysts and energy sources, ensures that this privileged scaffold will remain readily accessible for future innovations in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently explore and exploit the rich chemistry of 2-aminothiophenes.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. d-nb.info [d-nb.info]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 15. ovid.com [ovid.com]
- 16. tandfonline.com [tandfonline.com]
- 17. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciforum.net [sciforum.net]
- 20. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 21. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 22. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 23. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes & Protocols: The Versatility of Ethyl 2-thiopheneacetate in the Synthesis of Advanced Dyes and Functional Polymers
Abstract
Ethyl 2-thiopheneacetate is a versatile heterocyclic building block whose unique electronic and structural characteristics make it a valuable precursor in the synthesis of a wide array of functional organic materials.[1][2][3] This guide provides in-depth application notes and detailed experimental protocols for researchers, chemists, and material scientists, focusing on the strategic use of this compound in the production of high-performance thiophene-based dyes and conjugated polymers. We will explore the causality behind synthetic choices, from fundamental reactivity to the fine-tuning of material properties for applications in textiles, organic electronics, and beyond.
Core Concepts: The Chemical Utility of this compound
This compound, with the molecular formula C₈H₁₀O₂S, is a liquid ester characterized by a thiophene ring substituted at the 2-position with an ethyl acetate group.[1][3] Its utility stems from two key reactive sites: the aromatic thiophene ring and the ester functional group.
-
The Thiophene Ring: As an electron-rich aromatic system, the thiophene nucleus is amenable to electrophilic substitution reactions.[4] This allows for the introduction of various functional groups, which is critical for tuning the electronic and optical properties of the final products.[5] The sulfur atom in the ring can also play a role in intermolecular interactions, influencing the solid-state packing of derived materials.[6]
-
The Ethyl Acetate Group: The ester moiety and the adjacent methylene bridge offer a handle for a variety of organic transformations. The methylene protons are acidic and can be deprotonated for condensation reactions. The ester itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups, or it can be used to influence the solubility and processing characteristics of resulting polymers.[7]
These dual reactive capabilities allow this compound to serve as a foundational scaffold for creating complex molecules with tailored functions.
Application in Dye Synthesis: Crafting Color with Thiophene Scaffolds
Thiophene-based dyes are of significant commercial and scientific interest due to their high molar extinction coefficients, brightness, and the ability to produce a wide range of colors from red to blue.[8][9][10] The thiophene ring acts as a potent auxochrome and allows for the creation of compact dye molecules with excellent sublimation fastness, a desirable property for disperse dyes used on synthetic fibers like polyester.[9]
Application Note I: Synthesis of a Thiophene-Based Azo Disperse Dye
Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants.[10] Thiophene-based azo dyes are particularly effective, offering deep and brilliant shades.[8] A common and powerful strategy for their synthesis involves the diazotization of a 2-aminothiophene derivative followed by coupling with an electron-rich aromatic component.[11][12] While this compound is not a primary amine, it can be readily converted into a suitable 2-aminothiophene precursor through standard nitration and reduction sequences, demonstrating its utility as a starting material.
Causality of Experimental Design: The chosen synthetic pathway leverages foundational organic reactions. Nitration introduces an electron-withdrawing group that is essential for the subsequent diazotization step. The reduction converts the nitro group to the required primary amine. The diazotization must be performed at low temperatures (0-5 °C) because the resulting diazonium salt is unstable at higher temperatures.[11] The final coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling component attacks the electrophilic diazonium salt to form the stable azo linkage.
References
- 1. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 8. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. espublisher.com [espublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
role in the synthesis of materials for organic photovoltaics
An Application Guide to the Synthesis of Materials for Organic Photovoltaics
Abstract
The performance of organic photovoltaic (OPV) devices is intrinsically linked to the chemical structure and purity of the photoactive donor and acceptor materials. The continued evolution of OPV technology, particularly with the advent of non-fullerene acceptors, has pushed power conversion efficiencies to remarkable levels. This advancement is built upon a sophisticated understanding of material design and the development of precise, reproducible synthetic protocols. This guide serves as a comprehensive resource for researchers and scientists in the field, providing detailed application notes and step-by-step protocols for the synthesis, purification, and characterization of high-performance materials for organic solar cells. We delve into the causality behind experimental choices, grounding our protocols in established chemical principles to ensure both scientific integrity and practical success.
Fundamentals of Organic Photovoltaics
Organic solar cells operate on the principle of a bulk heterojunction (BHJ), an architecture where electron-donating and electron-accepting organic semiconductor materials are blended together to form an interpenetrating network.[1][2] This structure is critical for efficient operation due to the nature of charge generation in organic materials.
The process can be broken down into four key steps:
-
Exciton Generation: A photon is absorbed by the donor or acceptor material, creating a tightly bound electron-hole pair known as an exciton.
-
Exciton Diffusion: The exciton must diffuse to the interface between the donor and acceptor materials before it recombines. The diffusion length is typically short (10-20 nm), necessitating the nanoscale phase separation of the BHJ.[3]
-
Charge Separation: At the donor-acceptor (D-A) interface, the energy level offset between the materials provides the driving force to separate the exciton into a free electron and a free hole.
-
Charge Transport and Collection: The free electrons travel through the acceptor domain to the cathode, while holes travel through the donor domain to the anode, generating a photocurrent.[4]
The efficiency of this entire process is dictated by the electronic and morphological properties of the synthesized materials.
Caption: Workflow of charge generation in a bulk heterojunction OPV device.
Design Principles for Photoactive Materials
The rational design of donor and acceptor molecules is the cornerstone of achieving high-performance OPVs.[5] The goal is to tune the material's properties to maximize light absorption, facilitate efficient charge separation, and ensure effective charge transport.
Electronic Properties
The frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.[6][7]
-
LUMO Level Offset: The LUMO level of the donor must be higher than that of the acceptor. This energy difference provides the primary driving force for exciton dissociation at the D-A interface.
-
HOMO Level and Open-Circuit Voltage (Voc): The open-circuit voltage (Voc) of the solar cell is directly proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor. A deeper HOMO level in the donor generally leads to a higher Voc.[7]
-
Bandgap (Eg): The energy bandgap, estimated as the difference between the HOMO and LUMO levels, determines the absorption spectrum of the material. For optimal solar spectrum coverage, low-bandgap materials are desirable. This is often achieved by creating donor-acceptor (D-A) type copolymers, where intramolecular charge transfer lowers the bandgap.[3][8][9]
Optical and Morphological Properties
-
Broad Absorption: To maximize the short-circuit current (Jsc), the active layer should absorb as much of the solar spectrum as possible. This is achieved by using materials with broad and strong absorption coefficients or by blending complementary absorbing materials.[9]
-
Morphology and Crystallinity: The nanoscale morphology of the BHJ blend, including domain size and purity, critically affects all stages of device operation.[10] Highly crystalline polymer domains can enhance charge transport, but excessive crystallinity can hinder the formation of an optimal interpenetrating network.[11] Therefore, a balance must be struck, often through the strategic introduction of side chains that control solubility and packing.[8]
Synthesis of Donor Polymers
Donor-acceptor (D-A) conjugated polymers are the most successful class of donor materials, offering highly tunable properties.[8] Palladium-catalyzed cross-coupling reactions are the workhorses for synthesizing these polymers, with Stille and Suzuki-Miyaura polycondensations being the most widely used methods.[12]
Protocol: Stille Cross-Coupling Polymerization
The Stille coupling reaction involves the coupling of an organotin compound with an organohalide. It is highly tolerant of various functional groups and is a reliable method for achieving high molecular weight polymers.[12][13]
Example Reaction: Synthesis of the benchmark polymer PTB7.
Caption: Simplified catalytic cycle for Stille cross-coupling polymerization.
Materials and Reagents:
-
Monomer 1 (Distannyl, e.g., distannylated benzodithiophene derivative)
-
Monomer 2 (Dihalide, e.g., dibrominated thieno[3,4-b]thiophene derivative)
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Anhydrous, degassed chlorobenzene or toluene
-
Inert gas: High-purity Argon or Nitrogen
Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture and oxygen, which can deactivate the catalyst.
-
Reagent Setup: In a glovebox or under a positive pressure of inert gas, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and P(o-tol)₃ (0.08-0.16 eq) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Causality: The stoichiometry of the monomers must be as close to 1:1 as possible to achieve high molecular weight. The palladium catalyst is the active species, and the phosphine ligand stabilizes the catalyst and facilitates the reaction steps.[12]
-
-
Solvent Addition: Add anhydrous, degassed chlorobenzene via syringe to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any residual oxygen.
-
Polymerization: Heat the mixture to reflux (typically 110-130°C) under a positive pressure of inert gas. The reaction progress can be monitored by the increasing viscosity of the solution. Typical reaction times are 24-48 hours.[14]
-
End-Capping: To terminate the polymerization and improve stability, add a small amount of a monofunctional reagent like 2-bromothiophene (to react with remaining stannyl groups) or 2-(tributylstannyl)thiophene (to react with remaining bromide groups) and stir for another 2-4 hours.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a large volume of vigorously stirred methanol. The polymer will precipitate as a solid.
-
Collection: Collect the precipitated polymer by filtration.
Protocol: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki coupling reaction pairs an organoboron species (boronic acid or ester) with an organohalide. It is often considered "greener" than Stille coupling due to the lower toxicity of boron byproducts.[15] However, the polymerization can be sensitive to the base and solvent system used.[16][17]
Materials and Reagents:
-
Monomer 1 (Diboronic ester, e.g., diboronic ester of a carbazole derivative)
-
Monomer 2 (Dihalide, e.g., dibrominated benzothiadiazole derivative)
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(dppf)Cl₂]. Buchwald G3 precatalysts are also highly effective.[18][19]
-
Ligand: SPhos, RuPhos, or similar advanced phosphine ligands.
-
Base: Anhydrous potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or an aqueous solution of tetraethylammonium hydroxide (TEAOH).
-
Solvent System: Toluene/Water, THF/Water, or a single anhydrous solvent like THF depending on the base.
-
Phase Transfer Catalyst (if using a biphasic system): Aliquat 336.
Protocol:
-
Reagent Setup: In an inert atmosphere, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), the palladium catalyst (0.01-0.02 eq), and the ligand (0.02-0.04 eq) to a Schlenk flask.
-
Solvent and Base Addition: Add the organic solvent (e.g., Toluene). In a separate flask, prepare a solution of the base (e.g., 2M K₂CO₃ in water) and degas it thoroughly. Add the aqueous base and a phase transfer catalyst like Aliquat 336 to the reaction flask.
-
Causality: The base is essential for the transmetalation step of the catalytic cycle.[16] A phase transfer catalyst is required in biphasic systems to bring the aqueous base into the organic phase where the reaction occurs.
-
-
Degassing: Thoroughly degas the entire reaction mixture.
-
Polymerization: Heat the mixture to 80-100°C with vigorous stirring to ensure good mixing between the phases. The reaction is typically run for 24-72 hours.
-
Precipitation and Collection: Cool the mixture, separate the organic layer, concentrate it, and precipitate the polymer into methanol as described in the Stille protocol.
Synthesis of Non-Fullerene Acceptors (NFAs)
The development of non-fullerene acceptors has revolutionized the OPV field, enabling efficiencies to surpass those of fullerene-based devices.[20][21][22] Most high-performance NFAs share a common A-D-A' (or A-π-D-π-A) architecture, consisting of a central electron-rich (donor) core flanked by electron-withdrawing (acceptor) end groups.[1]
General Synthetic Strategy: The synthesis is typically convergent, involving two main stages:
-
Synthesis of the Central Core: Building the often complex, fused-ring donor core.
-
End-Group Attachment: Attaching the terminal acceptor units, usually via a Knoevenagel condensation or similar C-C bond-forming reaction.
Optimizing synthetic routes to be simpler and higher-yielding is a key area of research to reduce the cost of these high-performance materials.[23][24]
Example Protocol Step: Knoevenagel Condensation for End-Group Attachment This step attaches the final electron-withdrawing groups onto a core that has been functionalized with aldehyde groups.
Materials and Reagents:
-
Aldehyde-functionalized Core (1.0 eq)
-
Active Methylene End-Group (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) (2.1-2.5 eq)
-
Solvent: Chloroform or THF
-
Base Catalyst: Pyridine or piperidine
Protocol:
-
Dissolution: Dissolve the aldehyde-functionalized core and the active methylene end-group in chloroform in a round-bottom flask.
-
Catalyst Addition: Add a few drops of pyridine as a catalyst.
-
Causality: Pyridine acts as a weak base to deprotonate the active methylene compound, generating a nucleophile that attacks the aldehyde carbonyl, initiating the condensation.
-
-
Reaction: Heat the mixture to reflux (around 60°C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography followed by recrystallization, to yield the final A-D-A acceptor molecule.
Purification and Characterization Protocols
The electronic properties of organic semiconductors are extremely sensitive to impurities.[25][26] Rigorous purification is a non-negotiable step for achieving high-performance devices.
Purification of Materials
| Method | Application | Protocol Summary |
| Soxhlet Extraction | Polymer Purification | The crude polymer is placed in a cellulose thimble. It is sequentially washed with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers and catalyst residues. The desired polymer fraction is then extracted with a good solvent (e.g., chloroform or chlorobenzene).[15] |
| Column Chromatography | Small Molecules (NFAs), Monomers | A silica gel column is used to separate the target compound from byproducts based on polarity. A gradient of solvents (e.g., hexane/dichloromethane) is typically used for elution. |
| Recrystallization/Solvent Washing | Small Molecules, Monomers | The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. |
| Temperature Gradient Sublimation | Small Molecules (NFAs) | The material is sublimed under high vacuum along a temperature gradient, allowing for the separation of compounds with different volatilities. This is an excellent method for achieving ultra-high purity.[25] |
Characterization Techniques
Verifying the structure, purity, and properties of the synthesized materials is essential.[27]
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical structure and purity of monomers and small molecules. For polymers, it confirms the successful incorporation of monomer units. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) of polymers. |
| UV-Vis Spectroscopy | Measures the optical absorption spectrum of the material in solution and as a thin film. Used to determine the optical bandgap (Eg). |
| Cyclic Voltammetry (CV) | An electrochemical method used to determine the HOMO and LUMO energy levels of the materials.[4] |
| Atomic Force Microscopy (AFM) | A microscopy technique used to probe the surface morphology and phase separation of the donor-acceptor blend films.[28] |
Conclusion and Outlook
The synthesis of materials for organic photovoltaics is a dynamic and rapidly advancing field. The protocols and principles outlined in this guide provide a foundational framework for producing high-quality donor polymers and non-fullerene acceptors. Mastery of these synthetic techniques, coupled with rigorous purification and characterization, is essential for pushing the boundaries of OPV performance. Future progress will likely focus on developing even more efficient and scalable synthetic routes to reduce costs, as well as designing novel materials with enhanced stability and broader solar spectrum absorption, paving the way for the commercialization of organic solar cell technology.[24][29]
References
- 1. Progress in research on organic photovoltaic acceptor materials - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08370A [pubs.rsc.org]
- 2. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 3. A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07020H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Donor polymer design enables efficient non-fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 14. vapourtec.com [vapourtec.com]
- 15. High-quality conjugated polymers via one-pot Suzuki–Miyaura homopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03539J [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Universal Suzuki catalyst-transfer polymerization for precision synthesis of donor/acceptor conjugated polymers - American Chemical Society [acs.digitellinc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Simplified synthetic routes for low cost and high photovoltaic performance n-type organic semiconductor acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. welab.umass.edu [welab.umass.edu]
- 25. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. blazingprojects.com [blazingprojects.com]
- 28. stinstruments.com [stinstruments.com]
- 29. Wide-bandgap polymer donors for non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-Thiophene Ethylamine: A Detailed Guide for Researchers
Introduction: The Significance of 2-Thiophene Ethylamine in Drug Discovery and Materials Science
2-Thiophene ethylamine, a heterocyclic amine with the chemical structure C₆H₉NS, is a critical building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] Its unique structural motif, combining a thiophene ring with a flexible ethylamine side chain, imparts desirable physicochemical properties that are highly sought after in medicinal chemistry and materials science.[1] The thiophene ring, a bioisostere of the phenyl ring, can modulate biological activity and pharmacokinetic profiles, while the primary amine group serves as a key handle for diverse chemical transformations.[2]
This versatile intermediate is integral to the synthesis of numerous pharmaceutical agents, including anti-cancer, anti-inflammatory, and antiviral compounds.[1] Notably, it is a precursor for important drugs targeting cardiovascular and cerebrovascular diseases.[3] Beyond pharmaceuticals, 2-thiophene ethylamine is utilized in the functionalization of materials like multi-walled carbon nanotubes (MWCNTs) and in the development of novel organic electronics.[4]
Given its broad utility, robust and efficient synthetic methods for 2-thiophene ethylamine are of paramount importance to researchers in both academic and industrial settings. This comprehensive guide provides detailed application notes and protocols for several established synthetic routes, offering insights into the underlying chemical principles and practical considerations for successful implementation.
Method 1: Synthesis via 2-Thiophene Ethanol
This is a widely employed and scalable approach that commences with the readily available starting material, thiophene. The overall strategy involves the conversion of thiophene to 2-thiophene ethanol, which is then transformed into the target amine.
Workflow Overview
Caption: Synthetic workflow from thiophene to 2-thiophene ethylamine via a 2-thiophene ethanol intermediate.
Part A: Preparation of 2-Thiophene Ethanol
The initial phase of this synthesis focuses on the construction of the ethanol side chain on the thiophene ring. This is typically achieved through a Grignard reaction.
Protocol 1: Synthesis of 2-Thiophene Ethanol
Principle: This protocol involves the bromination of thiophene, followed by the formation of a Grignard reagent, which then reacts with ethylene oxide to yield 2-thiophene ethanol.[5]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Thiophene | C₄H₄S | 84.14 | 1.0 mol | |
| Bromine | Br₂ | 159.81 | 1.05 mol | Handle with extreme caution in a fume hood. |
| Magnesium Turnings | Mg | 24.31 | 1.1 mol | Ensure they are dry. |
| Ethylene Oxide | C₂H₄O | 44.05 | 1.2 mol | Highly toxic and flammable; handle with appropriate safety measures. |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As required | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As required | For quenching. |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As required | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required | For drying. |
Procedure:
-
Bromination of Thiophene: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser, dissolve thiophene (1.0 mol) in a suitable solvent like glacial acetic acid. Cool the mixture to 0-5°C in an ice bath. Add bromine (1.05 mol) dropwise while maintaining the temperature. After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromothiophene.[5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 mol) and a crystal of iodine (as an initiator). Add a small amount of a solution of 2-bromothiophene (1.0 mol) in anhydrous diethyl ether via a dropping funnel. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining 2-bromothiophene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[5]
-
Reaction with Ethylene Oxide: Cool the Grignard reagent to 0-10°C. Slowly bubble ethylene oxide gas (1.2 mol) through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. This step is highly exothermic and requires careful temperature control. After the addition, stir the mixture for 1-2 hours at room temperature.[6]
-
Work-up and Purification: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude 2-thiophene ethanol by vacuum distillation.[6]
Part B: Conversion of 2-Thiophene Ethanol to 2-Thiophene Ethylamine
The final steps involve converting the hydroxyl group of 2-thiophene ethanol into a good leaving group, followed by nucleophilic substitution with an amine source.
Protocol 2: Ammonolysis of 2-Thiophene Ethanol via a Sulfonate Ester
Principle: The hydroxyl group of 2-thiophene ethanol is first converted to a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group. Subsequent reaction with ammonia or an ammonia equivalent displaces the sulfonate to form the desired primary amine.[3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Thiophene Ethanol | C₆H₈OS | 128.19 | 1.0 mol | |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 mol | |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | As solvent | |
| Ammonia (in methanol or liquefied) | NH₃ | 17.03 | Excess | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | For extraction. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As required | For work-up. |
| Sodium Hydroxide | NaOH | 40.00 | As required | For basification. |
Procedure:
-
Esterification: In a flask, dissolve 2-thiophene ethanol (1.0 mol) in anhydrous pyridine and cool the solution to 0°C. Add p-toluenesulfonyl chloride (1.1 mol) portion-wise, ensuring the temperature remains below 5°C. Stir the reaction mixture at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.[3]
-
Work-up of the Ester: Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-thiophene ethanol tosylate.
-
Ammonolysis: Transfer the crude tosylate to a pressure vessel. Add a solution of ammonia in methanol (e.g., 7N) or liquefied ammonia. Seal the vessel and heat it to a temperature between 80-120°C for 12-24 hours. The optimal temperature and time will depend on the specific substrate and ammonia concentration.[5]
-
Final Work-up and Purification: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. Dissolve the residue in diethyl ether and extract with dilute hydrochloric acid. Basify the acidic aqueous layer with a sodium hydroxide solution until a pH > 12 is reached. Extract the liberated amine with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the final product, 2-thiophene ethylamine, by vacuum distillation.[5]
Method 2: Synthesis via Reduction of 2-Thiopheneacetonitrile
This alternative route utilizes 2-thiopheneacetonitrile as the key intermediate, which is then reduced to the target ethylamine.
Workflow Overview
Caption: Synthetic pathway to 2-thiophene ethylamine through the reduction of 2-thiopheneacetonitrile.
Protocol 3: Synthesis of 2-Thiopheneacetonitrile
Principle: Thiophene is first chloromethylated to produce 2-chloromethylthiophene. This is followed by a nucleophilic substitution reaction with a cyanide salt to yield 2-thiopheneacetonitrile.[7]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Thiophene | C₄H₄S | 84.14 | 1.0 mol | |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 1.1 mol | |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As required | |
| Sodium Cyanide | NaCN | 49.01 | 1.2 mol | Highly toxic; handle with extreme caution. |
| Acetone/Water | As solvent | |||
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | For extraction. |
Procedure:
-
Chloromethylation: In a flask cooled to 0-5°C, react thiophene (1.0 mol) with paraformaldehyde (1.1 mol) in concentrated hydrochloric acid. Stir the mixture at this low temperature for 3-5 hours. After the reaction is complete, extract the product, 2-chloromethylthiophene, with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7] Note: 2-chloromethylthiophene is unstable and should be used immediately in the next step.
-
Cyanation: In a separate flask, dissolve sodium cyanide (1.2 mol) in a mixture of water and acetone. Add the freshly prepared 2-chloromethylthiophene solution to the cyanide solution. Heat the reaction mixture to 50-80°C and stir for 3-6 hours.[7]
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the crude 2-thiopheneacetonitrile by vacuum distillation.[8]
Protocol 4: Reduction of 2-Thiopheneacetonitrile
Principle: The nitrile group of 2-thiopheneacetonitrile is reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Thiopheneacetonitrile | C₆H₅NS | 123.18 | 1.0 mol | |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.5-2.0 mol | Highly reactive; handle with care under inert atmosphere. |
| Anhydrous Diethyl Ether or THF | As solvent | |||
| Sulfuric Acid (dilute) | H₂SO₄ | 98.08 | As required | For work-up. |
| Sodium Hydroxide | NaOH | 40.00 | As required | For basification. |
Procedure (using LiAlH₄):
-
Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 mol) in anhydrous diethyl ether or THF. Cool the suspension to 0°C. Add a solution of 2-thiopheneacetonitrile (1.0 mol) in the same anhydrous solvent dropwise. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting 2-thiophene ethylamine by vacuum distillation.
Alternative Synthetic Approaches
While the two methods detailed above are common, other strategies have also been reported for the synthesis of 2-thiophene ethylamine.
-
Reduction of 2-(2-Nitrovinyl)thiophene: This method involves the preparation of 2-(2-nitrovinyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane, followed by its reduction to the target amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.[9][10]
-
Leuckart-Wallach Reaction: This reductive amination reaction can convert a suitable ketone precursor, such as 2-acetylthiophene, into 2-thiophene ethylamine using ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][12] This method typically requires high temperatures.
-
From Thiophene and N-protected Aziridine: This approach involves the reaction of activated thiophene with an N-protected aziridine, followed by deprotection to yield 2-thiophene ethylamine.[13]
Safety and Handling Considerations
The synthesis of 2-thiophene ethylamine involves the use of hazardous and reactive chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling bromine, ethylene oxide, sodium cyanide, and lithium aluminum hydride due to their high toxicity, flammability, and/or reactivity.
Conclusion
The synthetic routes to 2-thiophene ethylamine presented in this guide offer researchers a range of options depending on the availability of starting materials, scalability requirements, and laboratory capabilities. The methods starting from 2-thiophene ethanol and 2-thiopheneacetonitrile are particularly well-established and provide reliable pathways to this valuable chemical intermediate. By understanding the principles behind each step and adhering to the detailed protocols and safety precautions, researchers can successfully synthesize 2-thiophene ethylamine for their applications in drug discovery, medicinal chemistry, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 5. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 8. 2-噻吩乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. data.epo.org [data.epo.org]
- 10. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Ethyl 2-Thiopheneacetate for the Development of Novel Cytostatic Agents
Authored by: A Senior Application Scientist
Introduction: The Thiophene Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The thiophene ring, a sulfur-containing five-membered heterocycle, is one such scaffold that has garnered significant attention in the development of anticancer agents.[1][2] Its derivatives have been extensively explored, leading to a wealth of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[2][3][4] The versatility of the thiophene core allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles and the targeting of specific cancer-related pathways.[5]
Ethyl 2-thiopheneacetate (CAS: 57382-97-5) is a readily available and versatile starting material, serving as a foundational building block for the synthesis of a diverse library of thiophene-based compounds.[6][7][8] Its ester and active methylene groups provide reactive handles for a variety of chemical transformations, making it an ideal entry point for novel drug discovery campaigns aimed at identifying potent and selective cytostatic agents. This guide provides a comprehensive overview of the strategic application of this compound in an integrated drug development workflow, from rational design and synthesis to rigorous preclinical evaluation.
Section 1: Rationale for Thiophene Derivatives as Cytostatic Agents
The efficacy of thiophene-based compounds as cytostatic or cytotoxic agents stems from their ability to interact with a wide range of cancer-specific protein targets.[5] The specific mechanism of action is dictated by the nature and position of the substituents on the thiophene ring.[1] This structural diversity allows for the targeting of multiple hallmarks of cancer.
Key Mechanisms of Action:
-
Protein Kinase Inhibition: Many malignancies are driven by aberrant signaling from protein kinases. Thiophene derivatives have been successfully designed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Akt.[9][10][11][12] By blocking the ATP-binding site of these enzymes, these compounds can halt the downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.[10][12] Fused thienopyrimidine scaffolds, for instance, have been utilized in several FDA-approved kinase inhibitors.[9]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are crucial epigenetic regulators, and their overexpression is common in many cancers.[13][14] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. Thiophene-based structures, often incorporating a zinc-binding group like a hydroxamic acid, have been developed as potent HDAC inhibitors.[15][16]
-
Induction of Apoptosis: A significant number of thiophene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[9][17] This is often achieved by increasing the intracellular levels of reactive oxygen species (ROS), which damages cellular components and triggers the mitochondrial apoptosis pathway.[17][18]
-
Microtubule Disruption: The cellular cytoskeleton, particularly microtubules, is a validated target for cancer therapy. Certain pyrrole derivatives synthesized from thiophene precursors have demonstrated the ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[19]
The logical workflow for developing a novel cytostatic agent from this compound is a multi-stage process that begins with chemical synthesis and progresses through a cascade of in vitro and in vivo evaluations.
Section 2: Synthesis of Thiophene Derivatives
A common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction provides a straightforward route to highly functionalized thiophenes that can serve as intermediates for a diverse library of potential cytostatic agents.
Protocol 2.1: Generalized Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
Causality: This protocol utilizes a base-catalyzed condensation of an α-methylene ketone (or aldehyde), a cyano-active compound (like ethyl cyanoacetate), and elemental sulfur. The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent ring closure, providing a rapid entry to the 2-aminothiophene scaffold, a structure known for its biological activities.[4]
Materials:
-
This compound or other α-methylene carbonyl compound
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Base catalyst (e.g., Diethylamine or Triethylamine)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the starting carbonyl compound (e.g., a ketone derived from this compound) and the active methylene nitrile (e.g., ethyl cyanoacetate) in a suitable solvent like ethanol.
-
Addition of Sulfur: To this mixture, add a stoichiometric amount of elemental sulfur powder.
-
Initiation of Reaction: Add a catalytic amount of a base, such as diethylamine, dropwise to the stirring mixture.[4]
-
Reaction Conditions: Gently heat the reaction mixture to 40-50°C and stir for 4-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[4]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.
Section 3: In Vitro Evaluation of Cytostatic Activity
Once a library of derivatives is synthesized, a systematic screening cascade is required to identify compounds with potent antiproliferative activity and to elucidate their mechanism of action.[20]
Protocol 3.1: MTT Assay for Cell Viability and Cytotoxicity
Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytostatic or cytotoxic effect.[18][21]
Materials:
-
Human cancer cell lines (e.g., HepG2, HeLa, SMMC-7721)[18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[18]
-
Synthesized thiophene derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for an additional 48 or 72 hours.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[18] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Thio-Derivative 8e | Mixed Panel | 48 | 0.41 - 2.8[3] |
| Compound 480 | HeLa | 48 | 12.61[17] |
| Compound 480 | HepG2 | 48 | 33.42[17] |
| TP 5 | HepG2 | 48 | ~15 µg/mL |
| TP 5 | SMMC-7721 | 48 | ~10 µg/mL |
| Positive Control (Doxorubicin) | Varies | 48 | ~0.1-1 |
Table: Example of IC₅₀ data presentation for novel thiophene derivatives.
Protocol 3.2: Target-Based Mechanistic Assay - Kinase Inhibition
Causality: To determine if the cytostatic effect is due to the inhibition of a specific protein kinase (e.g., VEGFR-2), a direct enzymatic assay is performed.[9][10] This confirms on-target activity and helps build a structure-activity relationship (SAR) for lead optimization.
Procedure Outline:
-
Assay Principle: Utilize a biochemical assay format, such as an in vitro kinase assay with a purified recombinant kinase enzyme (e.g., VEGFR-2). The assay measures the phosphorylation of a specific substrate in the presence of ATP.
-
Compound Incubation: The test compound is incubated with the kinase and substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based methods.
-
Analysis: A decrease in signal compared to the control indicates kinase inhibition. IC₅₀ values are calculated to determine the potency of the compound against the specific kinase. For example, promising fused thiophene derivatives have shown VEGFR-2 inhibition with IC₅₀ values as low as 0.075 µM.[9]
Section 4: In Vivo Evaluation of Antitumor Efficacy
Promising lead candidates identified from in vitro screening must be evaluated in a living organism to assess their efficacy, toxicity, and pharmacokinetic properties.[22][23] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[23]
Protocol 4.1: Murine Xenograft Model and Efficacy Study
Causality: This protocol establishes a human tumor in an animal model to evaluate the systemic antitumor activity of a lead compound.[20] It provides critical data on whether the compound can inhibit tumor growth in a complex biological environment, which is a necessary step before considering clinical trials.[20][23]
Materials:
-
Immunodeficient mice (e.g., Nude or NSG mice)
-
Human cancer cell line used in vitro (e.g., HepG2)
-
Sterile PBS and Matrigel®
-
Lead compound, vehicle, and a standard-of-care positive control (e.g., Sorafenib for HCC models)[10]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the chosen cancer cells to the exponential growth phase. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.[23] Cell viability should be >90%.[23]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.[23]
-
Animal Grouping and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Lead Compound (at a dose determined by a prior Maximum Tolerated Dose study)
-
Group 3: Positive Control (standard-of-care drug)
-
-
Treatment and Monitoring: Administer the treatments according to the planned schedule (e.g., daily oral gavage) for 21-28 days.[23] Continue to monitor tumor volume and body weight. Observe the animals daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).[22]
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. The primary endpoint is Tumor Growth Inhibition (TGI).
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | - | 1500 ± 250 | 0 | +5.2 |
| 2 | Lead Compound | 20 | 450 ± 110 | 70 | -3.5 |
| 3 | Positive Control | 30 | 600 ± 150 | 60 | -8.1 |
Table: Example of data summary from an in vivo efficacy study.
Conclusion
This compound represents a highly valuable and versatile starting point for the development of novel cytostatic agents. Through strategic chemical modification, guided by a deep understanding of cancer biology, it is possible to generate libraries of thiophene derivatives capable of targeting key oncogenic pathways. The integrated application of robust in vitro screening protocols to assess cytotoxicity and mechanism, followed by rigorous in vivo evaluation in relevant preclinical models, provides a clear and effective pathway for identifying and advancing promising new therapeutic candidates from the bench to potential clinical application. The protocols and guidelines presented herein offer a foundational framework for researchers in the field to systematically explore the rich chemical space accessible from this privileged scaffold.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EP1926721B1 - Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (hdac) inhibitors - Google Patents [patents.google.com]
- 16. Photochromic histone deacetylase inhibitors based on dithienylethenes and fulgimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. scispace.com [scispace.com]
- 22. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and evaluation of carbonic anhydrase inhibitors (CAIs). This document delves into the foundational synthetic strategies, detailed experimental protocols, and robust biochemical assays critical for the discovery and development of novel CAIs.
Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO₂ transport, fluid secretion, and biosynthesis.[2][3] The involvement of various CA isoforms in the pathophysiology of a wide range of disorders, such as glaucoma, epilepsy, cancer, and obesity, has established them as significant therapeutic targets.[2][3]
The development of isoform-selective CAIs is a paramount objective in medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1] This guide will focus on the practical applications of synthetic chemistry in generating and characterizing these vital therapeutic agents.
Core Principles of Carbonic Anhydrase Inhibition
The archetypal CAIs are aromatic and heterocyclic sulfonamides (R-SO₂NH₂). The inhibitory mechanism of these compounds is primarily based on the coordination of the deprotonated sulfonamide anion to the catalytic Zn(II) ion within the active site of the enzyme.[4][5] This interaction displaces the zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle.[6]
While sulfonamides remain the most prominent class of CAIs, ongoing research has identified other zinc-binding groups (ZBGs), such as hydroxamates, carboxylates, and sulfamides, offering alternative scaffolds for inhibitor design.[2][5][7][8][9] The "tail approach" is a key strategy in designing isoform-selective inhibitors, where modifications are made to the molecule's periphery to interact with variable amino acid residues at the rim of the active site cavity.[1][10]
Synthetic Strategies for Carbonic Anhydrase Inhibitors
The synthesis of CAIs, particularly those based on the sulfonamide scaffold, follows a generalizable workflow. Modern synthetic methodologies, such as click chemistry, have also been successfully employed to generate large libraries of CAIs for screening.[1][10][11][12]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a sulfonamide-based carbonic anhydrase inhibitor.
Caption: General synthetic workflow for sulfonamide-based CAIs.
Exemplary Synthesis: Acetazolamide
Acetazolamide, a prototypical CAI, serves as an excellent case study for the practical application of these synthetic principles. Its synthesis involves the construction of the 1,3,4-thiadiazole ring followed by the introduction of the crucial sulfonamide group.[13][14][15]
Protocol 1: Synthesis of Acetazolamide
This protocol is a generalized representation based on established synthetic routes.[13][14]
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
-
In a well-ventilated fume hood, cautiously react hydrazine hydrate with ammonium thiocyanate. This reaction forms 1,2-bis(thiocarbamoyl) hydrazine.[13][16]
-
Treat the resulting intermediate with phosgene. This step induces a molecular rearrangement and cyclization, leading to the formation of 5-amino-2-mercapto-1,3,4-thiadiazole with the loss of ammonia.[13][16]
Step 2: Acylation
-
Acylate the 5-amino-2-mercapto-1,3,4-thiadiazole with acetic anhydride to yield the corresponding amide.[13][14]
Step 3: Oxidative Chlorination
-
Perform an oxidative chlorination of the acylated intermediate using aqueous chlorine or an alternative reagent like sodium hypochlorite to form the 2-sulfonyl chloride derivative.[13][17] This is a critical step that introduces the reactive group for the final amination.
Step 4: Amination
-
Treat the 2-sulfonyl chloride intermediate with ammonia to yield acetazolamide.[13][14]
-
The final product can be purified by recrystallization.
Advanced Synthetic Approaches
Modern drug discovery often leverages more sophisticated synthetic strategies to accelerate the identification of lead compounds.
-
Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-complexity molecules ("fragments") that bind to the target enzyme.[7][18][19][20] These initial hits can then be elaborated or linked together to generate more potent and selective inhibitors.[18][20]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction that has been extensively used to synthesize large libraries of CAIs.[1][10][11][12] This method offers high yields, stereoselectivity, and is amenable to high-throughput synthesis.[11][12]
Biochemical Evaluation of Carbonic Anhydrase Inhibitors
Determining the inhibitory potency of newly synthesized compounds is a crucial step in the drug discovery pipeline. The most common method for this is an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀).
In Vitro Carbonic Anhydrase Inhibition Assay
This assay typically utilizes the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol.[3][21] The rate of product formation is monitored spectrophotometrically, and the presence of an inhibitor leads to a dose-dependent decrease in this rate.[3][21]
Protocol 2: Determination of IC₅₀ for a Test Compound against hCA II
This protocol is adapted from standard methodologies for determining CA inhibition.[3][21][22]
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test inhibitor and a known CAI as a positive control (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO or acetonitrile for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at ~400 nm
Experimental Workflow:
Caption: Experimental workflow for CA inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II (e.g., 0.3 mg/mL) in assay buffer.[21]
-
Prepare a fresh 3 mM solution of p-NPA in acetonitrile or DMSO.[21]
-
Prepare serial dilutions of the test inhibitor and positive control (Acetazolamide) in assay buffer. Ensure a constant final concentration of the organic solvent in all wells.
-
-
Assay Plate Setup (in triplicate):
-
Blank: Assay buffer and substrate solution.
-
Maximum Activity (No Inhibitor): Assay buffer, enzyme solution, and solvent vehicle (e.g., DMSO).
-
Test Compound: Assay buffer, enzyme solution, and serial dilutions of the test compound.
-
Positive Control: Assay buffer, enzyme solution, and serial dilutions of Acetazolamide.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, inhibitor solutions (or vehicle), and enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[21]
-
Immediately begin monitoring the increase in absorbance at ~400 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_max_activity - Rate_inhibitor) / Rate_max_activity ] * 100[21]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]
-
Data Presentation: Inhibitory Potency of Clinically Relevant CAIs
The following table summarizes the inhibitory activity of several clinically used CAIs against key human CA isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 68.4 - 458.1 | 62.8 - 153.7 | 1.1 - 6.2 | 55.4 - 113.2 |
| Methazolamide | Medium-High nM | Medium-High nM | Low µM | Medium-High nM |
| Dorzolamide | Medium-High nM | Medium-High nM | Low µM | Medium-High nM |
| Brinzolamide | Medium-High nM | Medium-High nM | Low µM | Medium-High nM |
Note: Data is presented as a range compiled from various studies to reflect the variability in experimental conditions.[23][24] Kᵢ (inhibition constant) is a measure of inhibitor potency.
Conclusion
References
- 1. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of zinc binding functions for carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxamate represents a versatile zinc binding group for the development of new carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. tandfonline.com [tandfonline.com]
- 12. Carbonic Anhydrase Inhibitors Developed Through ‘Click Tail...: Ingenta Connect [ingentaconnect.com]
- 13. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 14. Acetazolamide synthesis - chemicalbook [chemicalbook.com]
- 15. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis of Methazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction with Ethyl 2-Thiopheneacetate
Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to use ethyl 2-thiopheneacetate as the active methylene component in this powerful synthesis of polysubstituted 2-aminothiophenes. We will address common challenges, provide in-depth optimization strategies, and offer detailed protocols to ensure your success.
The Gewald reaction is a cornerstone of heterocyclic chemistry, valued for its convergence and ability to build molecular complexity in a single step.[1][2][3] However, like any multicomponent reaction, its success hinges on a delicate balance of conditions. This guide provides the expert insights needed to navigate its intricacies, particularly with the unique reactivity profile of this compound.
Part 1: Foundational Knowledge & Core Mechanism
A clear understanding of the reaction mechanism is the first step toward effective troubleshooting.[4][5]
FAQ: What is the accepted mechanism of the Gewald reaction?
The Gewald reaction proceeds through a well-elucidated sequence of three primary steps. The overall process is a thermodynamically controlled reaction where the formation of the stable, aromatic thiophene ring serves as the driving force.[6][7]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene compound (in this case, this compound). This step forms an α,β-unsaturated cyanoester intermediate.[4][7][8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the ester, which then attacks the carbonyl carbon.[9][10] Subsequent dehydration yields the stable unsaturated intermediate.
-
Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, undergoes a nucleophilic attack on the β-carbon of the Knoevenagel adduct.[11] The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[6][7]
-
Cyclization and Tautomerization: The sulfur-adduct intermediate then undergoes an intramolecular cyclization. This is believed to be the rate-determining step, involving the attack of the sulfur anion onto the nitrile carbon.[12] A subsequent tautomerization (prototropic shift) of the resulting imine yields the final, stable 2-aminothiophene aromatic ring.[4][10]
Caption: The three-stage mechanism of the Gewald reaction.
Part 2: Troubleshooting Guide for this compound Reactions
This section addresses the most common issues encountered when using this compound as a substrate.
Problem 1: Low to No Product Yield
This is the most frequent challenge. A systematic approach is required to diagnose the root cause.
Before making significant changes to the protocol, verify the fundamentals. Low yield is often traced back to issues with reagents or the initial condensation step.[9]
Caption: Initial diagnostic workflow for low product yield.
The α-protons of this compound are acidic, but the efficiency of the initial condensation can be highly dependent on the base and solvent system.
-
Base Selection is Critical: While morpholine is a standard catalyst, it may not be optimal for all substrates. A stronger base might be required to efficiently generate the nucleophilic carbanion.[9] Consider screening other secondary or tertiary amines.[9][13]
-
Water Removal: The condensation step produces one equivalent of water. In some systems, this can inhibit the reaction equilibrium.[9] If yield is poor, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.
| Catalyst | Class | Typical Loading (mol%) | Notes |
| Morpholine | Secondary Amine | 20 - 100 | Standard, effective catalyst. Can be used in catalytic or stoichiometric amounts.[14][15] |
| Piperidine | Secondary Amine | 20 - 100 | Often more basic and can be more effective than morpholine for less reactive ketones.[9] |
| Triethylamine (TEA) | Tertiary Amine | 20 - 100 | A non-nucleophilic base, useful if side reactions with the amine are a concern.[13] |
| Diethylamine | Secondary Amine | Stoichiometric | Reported in several successful syntheses of 2-aminothiophenes.[11][16] |
This points to a problem with the sulfur addition or the final cyclization.
-
Sulfur Solubility and Reactivity: Elemental sulfur must be sufficiently soluble and reactive.[9] Use finely powdered sulfur for better dispersion.[14] Polar solvents like ethanol, methanol, or DMF are generally preferred as they improve sulfur's solubility.[9][17]
-
Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can significantly improve the rate of sulfur addition and cyclization.[9] However, excessive heat can lead to polymerization and the formation of tarry byproducts. The optimal temperature must be determined empirically.
Problem 2: Impurities and Side-Product Formation
The formation of a dark tar or polymer is a common issue, often resulting from overly aggressive reaction conditions.
-
Control the Temperature: This is the most critical parameter. Avoid high temperatures (>80 °C) which can promote polymerization of the starting materials or intermediates.[9]
-
Reagent Addition Rate: In some cases, adding the base or sulfur portion-wise can help control the reaction rate and minimize side reactions.
-
Solvent Choice: While polar solvents are good for sulfur solubility, highly polar aprotic solvents like DMF can sometimes promote side reactions if heated for extended periods. Ethanol is often an excellent starting point due to its ability to dissolve sulfur and the ease of removal during workup.[17]
-
Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[9] Common and effective solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[9]
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing the Gewald Reaction with this compound
This protocol provides a robust starting point for optimization.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (10 mmol, 1.0 equiv).
-
Reagent Addition: Add this compound (10 mmol, 1.0 equiv), elemental sulfur (12 mmol, 1.2 equiv, finely powdered), and 30 mL of ethanol.[14][17]
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 2 mmol, 0.2 equiv).
-
Reaction: Stir the mixture at a controlled temperature (start with 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Monitoring (TLC): Spot the reaction mixture on a silica plate against the starting materials. A common mobile phase is 3:1 Hexanes:Ethyl Acetate. The product is typically more polar than the starting materials but less polar than the baseline.
-
Workup: Once the reaction is complete (as indicated by TLC, typically 3-6 hours), cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol).[9]
Protocol 2: Two-Step Procedure for Challenging Substrates
For sterically hindered or electronically deactivated carbonyl compounds, a two-step approach can be more effective.[9]
-
Step 1 - Isolate the Knoevenagel Adduct:
-
React the carbonyl compound (10 mmol) and this compound (10 mmol) with a catalytic amount of base in a solvent equipped with a Dean-Stark trap to remove water.
-
Once the condensation is complete, perform a standard workup to isolate and purify the α,β-unsaturated nitrile intermediate.
-
-
Step 2 - Thiophene Formation:
-
Dissolve the purified intermediate (10 mmol) in ethanol.
-
Add elemental sulfur (12 mmol) and the base (e.g., morpholine, 10 mmol).
-
Heat the reaction to 50 °C and monitor by TLC until completion.
-
Perform the workup and purification as described in Protocol 1.
-
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jk-sci.com [jk-sci.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
- 17. researchgate.net [researchgate.net]
purification methods for Ethyl 2-thiopheneacetate reaction products
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of Ethyl 2-thiopheneacetate reaction products. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you to resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the primary impurities I should expect after synthesizing this compound via Fischer Esterification?
In a typical Fischer Esterification reaction, where 2-thiopheneacetic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄), the main impurities are unreacted starting materials and reaction byproducts.[1][2][3][4][5] These include:
-
2-Thiopheneacetic Acid: Unreacted starting material.
-
Ethanol: Used in excess to drive the reaction equilibrium.
-
Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.
-
Side Products: Potentially diethyl ether, formed by the acid-catalyzed dehydration of ethanol.
Q2: My crude product is acidic. What is the quickest way to neutralize it?
An acidic crude product indicates the presence of unreacted 2-thiopheneacetic acid and/or the acid catalyst. The most direct method for neutralization is an acid-base extraction.[7][8] Washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, will convert these acidic impurities into their corresponding water-soluble salts, which are then easily removed in the aqueous layer.[1][8]
Q3: Why is my final product cloudy or wet?
A cloudy appearance typically signifies the presence of water. This can be due to an inefficient drying step after the aqueous work-up. To resolve this, ensure the organic layer is treated with a sufficient amount of an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and allowed enough time for the water to be absorbed before filtration. A final wash with a saturated sodium chloride solution (brine) before the drying step can also help remove the bulk of dissolved water.[9]
Q4: Can I purify this compound by simple distillation?
While simple distillation can remove non-volatile impurities, it is often insufficient for separating this compound from impurities with similar boiling points. The boiling point of this compound is approximately 119-121 °C at 23 mmHg.[10] For effective purification from closely boiling impurities or heat-sensitive materials, fractional distillation under reduced pressure (vacuum distillation) is the recommended method.
Troubleshooting Guide: From Problem to Solution
This guide provides a structured approach to diagnosing and solving more complex purification issues.
Issue 1: Low Yield of Purified Product
A low yield can stem from issues in the reaction itself or losses during the purification workflow.
-
Causality Analysis:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[2][5] Insufficient catalyst, reaction time, or inefficient water removal can lead to low conversion.
-
Losses During Work-up: Emulsion formation during aqueous washes can trap the product. Additionally, using a strong base like sodium hydroxide (NaOH) for neutralization can hydrolyze the ester product back to the carboxylic acid, reducing yield.[7]
-
Inefficient Extraction: Using an incorrect solvent or an insufficient volume can lead to incomplete extraction of the product.
-
-
Troubleshooting Protocol:
-
Optimize Reaction: Use a large excess of ethanol and ensure efficient removal of water to drive the equilibrium towards the product.[4][6]
-
Refine Work-up: Use a mild base like NaHCO₃ for neutralization.[8] To break emulsions, add a small amount of brine.
-
Verify Extraction Efficiency: Ensure the organic solvent used for extraction is immiscible with water and that the product is soluble in it. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Issue 2: Persistent Impurities Detected by Analytical Methods (GC/NMR)
If analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy show that impurities remain after a standard work-up, more advanced purification is necessary.
-
Causality Analysis:
-
Co-eluting Impurities: Some byproducts may have similar polarity and boiling points to this compound, making them difficult to separate by simple extraction or distillation.
-
Thermal Degradation: The thiophene ring can be sensitive to high temperatures, potentially leading to decomposition during distillation and the formation of new impurities.
-
-
Troubleshooting Protocol:
-
Flash Column Chromatography: This is the most effective method for separating compounds based on polarity. A step-by-step protocol is provided below.
-
Vacuum Distillation: To mitigate thermal degradation, perform distillation under reduced pressure, which lowers the boiling point.[10]
-
Logical Flow for Purification Strategy
The following diagram illustrates a standard workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Standard Extractive Work-up
This protocol is the first step after the reaction is complete to remove acidic impurities and water.
Objective: To neutralize the reaction mixture and remove water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., 2-3 volumes of ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Carefully add saturated NaHCO₃ solution in portions. Swirl gently and vent the funnel frequently to release CO₂ gas pressure that builds up.[8] Continue until gas evolution ceases.
-
Shake the funnel vigorously, vent, and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with brine. This helps to remove residual water and break any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes until the liquid is clear.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the product a retention factor (Rf) of approximately 0.3. A good starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elute the Column: Add the eluent to the column and apply positive pressure. Collect fractions continuously.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Impurities and Their Removal
| Impurity | Type | Boiling Point (°C) | Removal Method | Rationale |
| 2-Thiopheneacetic Acid | Acidic Starting Material | 76-77 (at 0.1 mmHg) | Aqueous NaHCO₃ wash | Converts the acid to its water-soluble sodium salt.[7][8] |
| Ethanol | Alcoholic Reactant | 78.4 | Aqueous washes | High solubility in water allows for easy extraction into the aqueous phase. |
| Sulfuric Acid | Acid Catalyst | ~337 | Aqueous NaHCO₃ wash | Neutralized to sodium sulfate, which is highly soluble in water. |
| Water | Byproduct | 100 | Brine wash, Anhydrous MgSO₄ | Brine reduces water solubility in the organic phase; MgSO₄ chemically binds water. |
Table 2: Comparison of Final Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Vacuum Distillation | Separation by boiling point under reduced pressure | Effective for large scales; removes non-volatile impurities. | Not effective for impurities with close boiling points; risk of thermal degradation. | Purifying large batches from non-volatile or significantly higher-boiling impurities. |
| Column Chromatography | Separation by polarity | High resolution; effective for very similar compounds. | Can be slow; requires significant solvent; not ideal for very large scales. | High-purity requirements; separation of isomers or byproducts with similar boiling points. |
Purity Assessment
After purification, it is crucial to assess the purity of this compound. Common analytical methods include:
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities.[11][12] Thiophene compounds can be analyzed effectively using GC systems.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the product and detecting non-volatile or thermally unstable impurities.[14][15]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if their concentration is significant (typically >1%).
-
Infrared (IR) Spectroscopy: Confirms the presence of the ester functional group (C=O stretch typically around 1735 cm⁻¹).
Troubleshooting Decision Tree
This diagram helps in selecting the appropriate action based on the observed problem after an initial work-up.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 10. 2-噻吩乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
common side reactions and by-products in thiophene synthesis
Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and by-product formations encountered during the synthesis of thiophene and its derivatives. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Thiophene Synthesis
Thiophenes are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] While several synthetic routes to thiophenes exist, they are often accompanied by competing side reactions that can lower yields and complicate purification. Understanding and controlling these pathways is paramount for efficient and reproducible synthesis. This guide provides in-depth troubleshooting for the most common thiophene synthesis methodologies.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[3][4][5] While robust, it is not without its challenges, primarily related to the dual functionality of the sulfurizing reagents.
Troubleshooting Guide & FAQs: Paal-Knorr Synthesis
Question 1: My Paal-Knorr reaction is producing a significant amount of a furan by-product, leading to low yields of the desired thiophene. How can I improve selectivity?
Answer: This is the most common side reaction in the Paal-Knorr thiophene synthesis. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents. This can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form a furan, which competes directly with the desired thiophene pathway.[6][7][8]
Causality & Troubleshooting Steps:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often more efficient and can provide better yields of the thiophene under milder conditions compared to P₄S₁₀.[7] If you are using P₄S₁₀, consider switching to Lawesson's reagent.
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to the furan.[9] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to run small-scale trials at different temperatures to find the optimal balance.
-
Reaction Time: Prolonged reaction times can lead to the decomposition of the desired thiophene product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum thiophene formation before significant degradation occurs.
-
Stoichiometry of the Reagent: An excess of the sulfurizing agent is typically used, but a very large excess might aggressively promote dehydration. Titrate the amount of Lawesson's reagent or P₄S₁₀ to find the optimal stoichiometry for your specific substrate.
dot
Caption: Paal-Knorr Synthesis: Thiophene vs. Furan Formation.
Question 2: My reaction is producing hydrogen sulfide (H₂S) gas. Is this normal and what precautions should I take?
Answer: Yes, the formation of toxic hydrogen sulfide (H₂S) gas is an expected and unavoidable by-product of the Paal-Knorr thiophene synthesis, regardless of the sulfur source used.[6] H₂S is a flammable, colorless gas with a characteristic odor of rotten eggs.
Safety Protocol:
-
Ventilation: Always conduct the Paal-Knorr synthesis in a properly functioning chemical fume hood to ensure adequate ventilation.
-
Monitoring: If you are working with large quantities, consider using an H₂S gas detector to monitor the air concentration.
-
Quenching: Upon completion, the reaction should be quenched carefully, often with a slow addition to a basic solution (like aqueous NaOH) to neutralize any remaining acidic components and trap H₂S as a non-volatile sulfide salt.
Protocol: Minimizing Furan By-product in Paal-Knorr Synthesis
This protocol is optimized to favor thiophene formation over the competing furan synthesis.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 1,4-dicarbonyl compound (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Reagent Addition: Add Lawesson's reagent (0.5 - 1.0 eq) portion-wise to the stirred solution at room temperature. Note: The reaction is often exothermic.
-
Heating: Gently heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Avoid aggressive heating, which can promote furan formation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 30-60 minutes. Look for the disappearance of the starting material and the appearance of the thiophene product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated acetonitrile), and elemental sulfur, typically in the presence of a base.[10][11] The primary challenge in this synthesis is controlling the initial condensation step to prevent dimerization.
Troubleshooting Guide & FAQs: Gewald Synthesis
Question 1: I am observing a significant amount of a dimeric or other complex by-product in my Gewald synthesis. How can I prevent this?
Answer: The formation of dimeric by-products is a known side reaction in the Gewald synthesis.[9] It arises from the self-condensation of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile intermediate). This intermediate can react with another molecule of itself or the starting materials before it has a chance to cyclize with sulfur. Recent computational studies have also highlighted the complexity of polysulfide intermediates that can form and interconvert.[12]
Causality & Troubleshooting Steps:
-
Adopt a Two-Step Procedure: The most effective way to suppress this side reaction is to separate the initial condensation from the sulfur addition and cyclization.[9][13] First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile. Isolate this intermediate if possible, or proceed in a one-pot, two-step fashion by adding the sulfur and base only after the initial condensation is complete.
-
Optimize Base and Solvent: The choice of base and solvent can significantly influence the reaction pathway. Using an inorganic base (e.g., K₂CO₃) in a THF/water solvent system has been shown to suppress by-product formation.[9] Organic bases like morpholine or triethylamine are traditionally used, but may be too aggressive in promoting the initial condensation, leading to high concentrations of the reactive intermediate.
-
Control Stoichiometry: Ensure precise stoichiometry of the reactants. An excess of the carbonyl compound or the activated acetonitrile can lead to unwanted side reactions.
dot
Caption: Gewald Synthesis: Main Pathway vs. Dimerization Side Reaction.
Protocol: Two-Step Gewald Synthesis to Minimize Dimerization
-
Step 1: Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) and the activated acetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or THF).
-
Catalyst: Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
-
Step 2: Sulfur Addition and Cyclization
-
Reagents: To the mixture from Step 1, add elemental sulfur (1.0 eq). Then, add the remainder of the base (to make it stoichiometric).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction until completion. The 2-aminothiophene product often precipitates from the reaction mixture upon cooling.[11]
-
Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives by reacting α,β-acetylenic esters with thioglycolic acid derivatives.[14][15] Variations of this reaction are widely used with other carbonyl compounds.[8][16] A common pitfall is the formation of a stable thioacetal intermediate.
Troubleshooting Guide & FAQs: Fiesselmann Synthesis
Question 1: In my Fiesselmann synthesis, the reaction seems to stop, and I am isolating a significant amount of a thioacetal. How can I drive the reaction to form the thiophene?
Answer: The formation of a thioacetal is a known side reaction and a key mechanistic branch point in the Fiesselmann synthesis.[8][14] This occurs particularly when no alcohol is added to the reaction mixture. The thioacetal is formed from a second addition of the thioglycolate to the initial adduct. To favor the desired cyclization to the thiophene, you need to promote the formation of the monoadduct and then ensure conditions are suitable for the final ring-closing condensation.
Causality & Troubleshooting Steps:
-
Add an Alcohol: The addition of an alcohol (R⁴OH) to the reaction mixture can promote the formation of the monoadduct, which then preferentially cyclizes to the thiophene.[9] The alcohol likely helps to control the reactivity of the base and intermediates.
-
Choice of Base: The final step of the Fiesselmann synthesis is a Dieckmann-type condensation to form the thiophene ring. This step often requires a stronger base than the initial addition steps.[16] If the reaction stalls, consider using a stronger base like sodium ethoxide or potassium tert-butoxide for the cyclization step.
-
Temperature Control: As with other syntheses, temperature can influence the relative rates of the desired reaction and side reactions. Experiment with different temperatures to find the optimal conditions for your substrate.
dot
Caption: Fiesselmann Synthesis: Thiophene vs. Thioacetal Formation.
Protocol: Fiesselmann Synthesis Favoring Thiophene Formation
-
Setup: In a flask under a nitrogen atmosphere, dissolve the α,β-acetylenic ester (1.0 eq) and the thioglycolic acid derivative (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Base Addition: Slowly add a solution of a strong base, such as sodium ethoxide in ethanol (1.1 eq), to the reaction mixture while maintaining a low temperature (e.g., 0 °C) with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by pouring it into an acidic aqueous solution (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
General Troubleshooting: Purification and Analysis
Frequently Asked Questions
Question 1: My crude thiophene product has a very strong, foul odor. How can I effectively purify it?
Answer: The foul odor in crude thiophene is often due to residual sulfur-containing impurities like mercaptans and sulfides.[17] Standard purification methods may not be sufficient to remove these highly odorous compounds.
Purification Strategies:
| Method | Description | Best For | Reference |
| Distillation | Fractional distillation can separate the thiophene product from less volatile by-products and residual starting materials. | Removing non-volatile impurities and by-products with different boiling points. | [18] |
| Chromatography | Column chromatography on silica gel is a standard method for purifying organic compounds and can be effective for separating thiophene from many by-products. | Isolating the desired product from a complex mixture of by-products. | [18] |
| Chemical Treatment | Treating the crude product with dilute nitric acid can oxidize and decompose many sulfur-containing impurities.[17] Another method involves reacting impurities with sulfur in the presence of a basic catalyst to form heavy polysulfides that are easily separated by distillation.[19] | Removing tenacious, foul-smelling sulfur impurities that co-distill with the product. | [17][19] |
| Precipitation/Crystallization | If the thiophene product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity. For liquid thiophenes, purification by precipitation at low temperatures can be effective.[18] | Purifying solid products or thermally sensitive liquid products. | [18] |
Question 2: What are the best analytical techniques for identifying and quantifying the by-products in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for accurately identifying and quantifying by-products.
Recommended Analytical Methods:
| Technique | Application | Protocol Summary | Reference |
| HPLC-UV | Excellent for separating and quantifying components in the reaction mixture. Thiophene derivatives absorb UV light, making this a suitable detection method. | A small aliquot of the reaction mixture is diluted and injected into a reverse-phase (e.g., C18) column. Components are quantified by comparing peak areas to a calibration curve. | |
| GC-MS | Ideal for identifying volatile by-products by separating them based on boiling point and providing their mass spectra for structural elucidation. | A sample of the reaction mixture (potentially after extraction into a volatile solvent) is injected into the GC. The separated components are then analyzed by the mass spectrometer. | |
| NMR Spectroscopy | ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying the structures of unknown by-products. | A purified sample of the by-product or the crude mixture is dissolved in a deuterated solvent and analyzed. Comparison with spectra of known compounds can confirm identities. |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. nbinno.com [nbinno.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 15. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 16. scribd.com [scribd.com]
- 17. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 18. patents.justia.com [patents.justia.com]
- 19. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield and Purity in 2-Aminothiophene Synthesis
Welcome to the Technical Support Center for 2-aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. 2-Aminothiophenes are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules, noted for their roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2][3][4]
The most prevalent and versatile method for their synthesis is the Gewald three-component reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5][6][7][8] While elegant in its convergence, the Gewald reaction is not without its challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you maximize both the yield and purity of your target 2-aminothiophene derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered during 2-aminothiophene synthesis via the Gewald reaction. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Issue 1: Low to No Product Yield
A frustratingly low or nonexistent yield is often the first sign of a suboptimal reaction setup. The causes can typically be traced back to one of the key stages of the Gewald mechanism: the initial Knoevenagel-Cope condensation or the subsequent sulfur addition and cyclization.[5][9][10]
Possible Causes & Corrective Actions
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and produces water, which can inhibit the reaction.[11] Solutions: • Base Selection: The choice of base is critical. Secondary amines (morpholine, piperidine) or tertiary amines (triethylamine) are common.[11] For less reactive ketones, consider screening different bases or using a stronger, non-nucleophilic base. L-proline has also been shown to be an effective and green catalyst.[1] • Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves. |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) needs to be activated to participate in the reaction. This is influenced by both solvent and temperature. Solutions: • Solvent Choice: Polar solvents like ethanol, methanol, DMF, or THF are generally preferred as they enhance the solubility and reactivity of sulfur.[11][12] • Temperature Optimization: Gently heating the reaction mixture, typically to 40-60°C, can improve sulfur's reactivity.[11] However, be cautious, as excessive heat can promote side reactions and polymerization.[11] |
| Steric Hindrance | Sterically demanding ketones or aldehydes can significantly slow down the initial condensation and subsequent cyclization steps. Solutions: • Two-Step Protocol: For challenging substrates, a sequential approach is often more effective. First, perform and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a second step, react this intermediate with sulfur and base.[11][13] • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for sterically hindered substrates, by providing rapid, uniform heating.[5][11] |
| Impure Starting Materials | The quality of your ketone/aldehyde, active methylene nitrile, and sulfur is paramount. Impurities can interfere with the catalyst or introduce competing side reactions. Solution: • Purity Check: Ensure all reagents are of high purity and are dry. Distill liquid carbonyl compounds and recrystallize solid nitriles if necessary. Use finely powdered sulfur for better dispersion.[12] |
Issue 2: Significant Byproduct Formation
The appearance of unexpected spots on your TLC plate indicates that reaction conditions are favoring side pathways. Identifying these byproducts is the key to mitigating their formation.
Common Byproducts & Mitigation Strategies
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the starting carbonyl and active methylene compounds.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or screen for a more effective base/catalyst system.[11]
-
-
Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and/or cyclization steps are the rate-limiting part of your reaction.
-
Troubleshooting: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, base) are sufficient to promote the cyclization.[11]
-
-
Dimerization/Polymerization: The highly reactive α,β-unsaturated nitrile intermediate can undergo self-condensation or polymerization, especially at elevated temperatures or high concentrations. This is a known side reaction in the Gewald process.[14]
-
Troubleshooting: Adjust the concentration of reactants (consider slower addition of one reagent), modify the temperature, or change the solvent to disfavor these bimolecular side reactions.
-
Issue 3: Difficulty with Product Purification
2-Aminothiophenes can be challenging to purify due to their polarity and potential for instability. A well-thought-out purification strategy is essential.
Purification Workflow & Best Practices
-
Initial Work-up: After the reaction is complete, the crude mixture often contains residual sulfur, the base catalyst, and byproducts.
-
Filtration: For many reactions, the product may precipitate upon cooling. Simple filtration can be an effective first step.[15]
-
Solvent Extraction: If the product is soluble, an aqueous work-up can remove the amine base and other water-soluble impurities.
-
-
Recrystallization: This is the most common and effective method for purifying solid 2-aminothiophenes.
-
Solvent Screening: Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[16] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
-
Silica Gel Chromatography: If recrystallization fails or if the product is an oil, column chromatography is the next logical step.
-
Solvent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether.
-
TLC Monitoring: Use Thin-Layer Chromatography (TLC) to carefully monitor the separation and identify the product-containing fractions.
-
-
Trituration: For removing minor, highly soluble impurities, suspending the crude solid product in a solvent in which it is poorly soluble (like cold diethyl ether or hexanes) and stirring can effectively wash the impurities away.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gewald reaction? I want to understand the "why" behind the troubleshooting steps.
A1: Understanding the mechanism is key to rational optimization. The reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base (e.g., morpholine) deprotonates the active methylene nitrile (e.g., malononitrile). The resulting carbanion attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][7][9]
-
Sulfur Addition: The same base deprotonates the α,β-unsaturated nitrile, creating a resonance-stabilized anion. This anion attacks the elemental sulfur ring (S₈), opening it to form a thiolate intermediate.[9][10]
-
Cyclization and Tautomerization: The thiolate anion then attacks the cyano group intramolecularly, forming a five-membered ring. A final tautomerization (isomerization) step leads to the aromatic 2-aminothiophene product.[5][7]
This mechanism highlights the multiple roles of the base and the importance of each intermediate's stability and reactivity.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esterification of Thiopheneacetic Acid
Welcome to the Technical Support Center for the esterification of thiopheneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiopheneacetic acid esters. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Esterification Challenges
This section addresses specific issues you may encounter during the esterification of thiopheneacetic acid, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in Fischer Esterification
You're attempting a classic Fischer esterification of 2-thiopheneacetic acid with an alcohol (e.g., methanol or ethanol) using a strong acid catalyst (e.g., H₂SO₄), but you observe a low yield or no product formation.
Potential Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the ester product, it's crucial to either use a large excess of the alcohol (which can also serve as the solvent) or to remove the water formed during the reaction.[1][2]
-
Solution:
-
Use the alcohol reactant as the solvent to ensure a large excess.
-
Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using higher boiling alcohols.[1]
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
-
Reaction Time/Temperature is Not Optimal: Esterification reactions can be slow.
-
Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice.[3] Monitor the reaction progress using Thin Layer Chromatography (TTC) or Gas Chromatography (GC).
-
-
Thiophene Ring Polymerization: Although the thiophene ring is relatively stable in acidic conditions compared to furan and pyrrole, strong acidic conditions and high temperatures can lead to polymerization, appearing as a dark, tar-like substance in your reaction flask.[4]
-
Solution:
-
Use a milder acid catalyst if possible.
-
Avoid excessively high temperatures.
-
Carefully monitor the reaction and stop it once the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
-
Experimental Protocol: Fischer Esterification of 2-Thiopheneacetic Acid to Methyl 2-Thiopheneacetate
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiopheneacetic acid (1 equivalent) in a large excess of methanol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mthis compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Problem 2: Formation of a White Precipitate and Low Yield in Steglich Esterification
You are using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for the esterification of 2-thiopheneacetic acid, but you observe a significant amount of a white precipitate and a low yield of your desired ester.
Potential Causes & Solutions:
-
Formation of N-Acylurea Byproduct: The primary challenge in Steglich esterification is the formation of an insoluble and unreactive N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[5][6] This is particularly problematic with sterically hindered alcohols or less reactive carboxylic acids.[7] The white precipitate is likely dicyclohexylurea (DCU), the hydrated form of DCC.[5]
-
Solution:
-
Ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent and minimizes the formation of the N-acylurea.[6][8]
-
Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to slow down the rearrangement.[5]
-
Choose a more soluble carbodiimide, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), which forms a water-soluble urea byproduct that is easier to remove during workup.[9]
-
-
Experimental Protocol: Steglich Esterification of 2-Thiopheneacetic Acid
-
Dissolve 2-thiopheneacetic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl to remove excess DMAP and any remaining unreacted starting materials.
-
Wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Problem 3: Difficult Purification of the Ester from Mitsunobu Reaction Byproducts
You have performed a Mitsunobu reaction to esterify 2-thiopheneacetic acid and are struggling to separate your product from the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.
Potential Causes & Solutions:
-
High Polarity and Solubility of Byproducts: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to remove by standard column chromatography due to their polarity and solubility.[10][11]
-
Solution:
-
Crystallization: If your ester is a solid, crystallization can be an effective purification method. TPPO is often crystalline as well, so careful solvent selection is key.
-
Modified Reagents:
-
Chromatography Optimization:
-
Use a less polar solvent system for your column chromatography to retain the polar byproducts on the silica gel.
-
A dry flash chromatography technique can sometimes be more effective.
-
-
-
Experimental Protocol: Mitsunobu Esterification of 2-Thiopheneacetic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-thiopheneacetic acid (1.5 equivalents), the alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.[12] A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Attempt to purify the crude product by direct column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: Can I use other esterification methods for thiopheneacetic acid?
A1: Yes, other methods can be employed. For instance, you can first convert 2-thiopheneacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with the desired alcohol.[9] This is a high-yielding, two-step process that avoids the equilibrium limitations of the Fischer esterification.
Q2: I am concerned about the decarboxylation of thiopheneacetic acid at higher temperatures. At what temperature does this become a significant issue?
A2: While thermal decarboxylation of carboxylic acids can occur, acetic acid itself is relatively stable, with significant decarboxylation rates observed at temperatures of 200-300°C.[13] The decarboxylation of cannabinoids, which have a different structure, generally occurs between 90°C and 160°C.[14][15][16][17] For thiopheneacetic acid, significant decarboxylation is not expected under typical Fischer esterification reflux temperatures (usually below 150°C). However, prolonged heating at very high temperatures should be avoided.
Q3: How can I effectively monitor the progress of my esterification reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting carboxylic acid and the less polar ester product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the best practices for purifying my thiopheneacetic acid ester?
A4: The purification method will depend on the physical properties of your ester.
-
Distillation: If your ester is a liquid with a boiling point significantly different from any impurities, vacuum distillation is an excellent method for purification.
-
Column Chromatography: This is a versatile method for both liquid and solid esters. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If your ester is a solid, recrystallization from a suitable solvent system can provide a highly pure product.
Q5: Are there any specific safety precautions I should take when working with thiophene derivatives?
A5: Thiophene and its derivatives should be handled in a well-ventilated fume hood. They can have unpleasant odors and may be irritating to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using reagents like thionyl chloride or strong acids, be aware of their corrosive nature and handle them with extreme care.
Visualizing the Workflow
Decision Tree for Choosing an Esterification Method
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. reddit.com [reddit.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 14. beakerandwrench.com [beakerandwrench.com]
- 15. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjbizdaily.com [mjbizdaily.com]
- 17. quora.com [quora.com]
stability of Ethyl 2-thiopheneacetate under various reaction conditions
Welcome to the technical support resource for Ethyl 2-thiopheneacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) about Stability and Reactivity
This section addresses common questions regarding the stability of this compound under various reaction conditions.
1. Stability Under Acidic Conditions & Hydrolysis
Question: My reaction in acidic media is showing low yield of the desired product and formation of a new polar compound. What is happening to my this compound?
Answer: You are likely observing the acid-catalyzed hydrolysis of the ester functionality. This compound, like most esters, is susceptible to hydrolysis in the presence of acid and water, which breaks the ester down into 2-thiopheneacetic acid and ethanol.
-
Causality: The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of ethanol to yield the carboxylic acid. Although this is an equilibrium process, the presence of excess water can drive the reaction towards the hydrolysis products.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry your glassware thoroughly. The use of a drying tube or an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Choice of Acid: If a Brønsted acid is required, consider using a non-aqueous acid source. If a Lewis acid is being used, ensure it is one that does not readily coordinate with water or promote hydrolysis.
-
Temperature Control: Hydrolysis is temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.
-
2. Stability Under Basic Conditions & Saponification
Question: I am trying to perform a reaction on the thiophene ring of this compound using a strong base, but I am recovering 2-thiopheneacetic acid after workup. Why?
Answer: You are observing the base-mediated hydrolysis of the ester, a reaction commonly known as saponification. This is a very common and often irreversible reaction for esters in the presence of strong bases like NaOH, KOH, or even some strong organic bases if water is present.
-
Causality: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (or another strong base) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The ethoxide is a strong base and will deprotonate the newly formed 2-thiopheneacetic acid, driving the reaction to completion. Acidic workup is then required to protonate the carboxylate salt to isolate the carboxylic acid.
-
Troubleshooting:
-
Protecting Groups: If the ester functionality must be preserved, and the reaction requires a strong base, consider alternative strategies or protecting groups if compatible with your overall synthetic scheme.
-
Non-Nucleophilic Bases: For reactions requiring a base to deprotonate a carbon atom (e.g., forming an enolate at the alpha-carbon to the ester), use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures (-78 °C). This will favor deprotonation over nucleophilic attack at the carbonyl carbon.
-
Anhydrous Conditions: As with acidic conditions, ensure your reaction is completely free of water to prevent the formation of hydroxide ions from other bases.
-
3. Stability Under Oxidative Conditions
Question: I am performing an oxidation reaction on a different part of my molecule, and I am seeing decomposition of my this compound starting material. What is the likely cause?
Answer: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom.[1] Strong oxidizing agents can oxidize the sulfur to a sulfoxide and further to a sulfone.[2][3]
-
Causality: The sulfur atom in the thiophene ring is a nucleophilic center. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or trifluoroperacetic acid can attack the sulfur atom.[1][4] The resulting thiophene S-oxides are often unstable and can undergo further reactions like dimerization.[4] In some cases, oxidation can also occur at the C2-C3 double bond of the ring.[1]
-
Troubleshooting:
-
Selective Oxidants: Choose an oxidizing agent that is selective for the desired transformation and is known to be compatible with thiophene rings. The choice will be highly dependent on the specific functional group you are trying to oxidize.
-
Temperature and Stoichiometry Control: Use the minimum required stoichiometry of the oxidant and maintain low reaction temperatures to minimize over-oxidation and side reactions on the thiophene ring.
-
Protecting the Thiophene Ring: In complex syntheses, it may be necessary to carry out the oxidation step before introducing the thiophene moiety if its stability is a major concern.
-
4. Stability Under Reductive Conditions
Question: I want to reduce the ester group of this compound to an alcohol. What should I be aware of?
Answer: The ester group can be readily reduced to a primary alcohol (2-(thiophen-2-yl)ethanol) using strong reducing agents like Lithium aluminum hydride (LiAlH₄). However, the stability of the thiophene ring under these conditions should also be considered.
-
Causality (Ester Reduction): The reduction of the ester proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of ethoxide and a second hydride addition to the intermediate aldehyde.
-
Causality (Thiophene Ring): While the aromatic thiophene ring is generally stable to hydride reagents like LiAlH₄ and NaBH₄, very harsh reductive conditions (e.g., catalytic hydrogenation at high pressure and temperature with certain catalysts) can lead to the reduction of the thiophene ring to tetrahydrothiophene.[5]
-
Experimental Recommendations:
-
For Ester Reduction to Alcohol: Use LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.
-
For Selective Reduction: If you need to reduce another functional group in the molecule without affecting the ester, a milder reducing agent should be chosen. For instance, some specialized borane reagents can selectively reduce esters to aldehydes.[6]
-
Summary of Stability
| Condition | Reagent/Environment | Stability of this compound | Potential Products | Citation(s) |
| Acidic | H₃O⁺, heat | Unstable | 2-Thiopheneacetic acid, Ethanol | [7] |
| Basic | NaOH, KOH, H₂O | Unstable | 2-Thiopheneacetate salt | |
| Oxidative | m-CPBA, H₂O₂ | Potentially Unstable | Thiophene S-oxide, Thiophene S,S-dioxide | [1][3][4] |
| Reductive (Strong) | LiAlH₄ | Ester group is reactive | 2-(Thiophen-2-yl)ethanol | |
| Reductive (Catalytic) | H₂, Pd/C (harsh) | Ring can be reduced | Tetrahydrothiophene derivative | [5] |
| Thermal | High Temperature | Generally stable, but can decompose | Dependent on conditions | [8] |
| Cross-Coupling | Pd catalysts, bases | Generally stable and reactive | C-H functionalized products | [5][9][10] |
Workflow & Diagrams
Base-Catalyzed Hydrolysis (Saponification) Workflow
The following diagram illustrates the key steps in the saponification of this compound, a common degradation pathway under basic conditions.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When reacting Thiophene with palladium(Pd) what is produced | Filo [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Ethyl 2-thiopheneacetate
Welcome to the Technical Support Center dedicated to the catalytic transformations of Ethyl 2-thiopheneacetate. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during the synthesis and modification of this important heterocyclic building block. Our focus is on explaining the causal relationships behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Unique Challenges of Thiophene Catalysis
This compound is a valuable starting material in the synthesis of pharmaceuticals and functional materials. However, the thiophene core presents a distinct set of challenges in catalysis, primarily due to the sulfur heteroatom. The lone pairs on the sulfur atom can coordinate strongly to transition metal catalysts, particularly palladium, leading to catalyst inhibition or deactivation.[1][2] This guide provides a systematic approach to overcoming these challenges in several key reaction classes.
Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, with thiophene substrates, success hinges on preventing catalyst deactivation and promoting the desired catalytic cycle.
Q1: My palladium-catalyzed cross-coupling reaction (Suzuki, Heck, Buchwald-Hartwig) with a substituted this compound derivative is failing or giving very low yield. Where should I start troubleshooting?
A1: A failing cross-coupling reaction with a thiophene substrate is a common issue, often linked directly to the sulfur atom's interaction with the palladium catalyst. A systematic approach is crucial for diagnosis.
Causality: The primary suspect is catalyst poisoning. The sulfur atom in the thiophene ring can act as a ligand, binding to the palladium center and preventing it from participating in the catalytic cycle.[2] This is especially problematic with coordinatively unsaturated, highly active palladium(0) species. Secondary issues include the stability of the coupling partners and the choice of reaction conditions that may not be optimal for this specific substrate class.
Troubleshooting Workflow:
Begin by assessing the fundamental components of your reaction. The following decision tree provides a logical path for troubleshooting.
Caption: A systematic workflow for diagnosing failed cross-coupling reactions.
Part 2: Specific Guidance for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds.
Q2: I'm attempting a Suzuki coupling with a bromo-substituted this compound. What is the best catalyst and ligand combination to start with?
A2: For sulfur-containing heterocycles, the choice of ligand is paramount. Standard catalysts like Pd(PPh₃)₄ often fail due to the factors mentioned above.
Expert Recommendation: You should employ a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and sterically hinder the sulfur atom from poisoning the catalyst. N-Heterocyclic Carbene (NHC) ligands can also be effective.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-Thiophenes
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors to the active Pd(0) species. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, outcompeting catalyst poisoning.[3] |
| Pd/Ligand Ratio | 1:2 to 1:4 | A slight excess of ligand ensures the palladium center remains coordinated and active. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally effective. The choice can be solvent-dependent.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DME | Aprotic solvents are preferred. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[5] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially with less reactive aryl bromides. |
Q3: My Suzuki reaction is producing significant amounts of a side product where the boronic acid has been replaced by a hydrogen (protodeboronation). How can I prevent this?
A3: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and it competes directly with the desired cross-coupling.[6]
Causality: The C-B bond is susceptible to cleavage by protons, which can come from water or other protic sources in the reaction mixture, particularly under basic conditions and at elevated temperatures.
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water can be beneficial, excess water will promote this side reaction. Ensure your solvents are dry and consider using a milder, non-aqueous base like KF.[5]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable to protodeboronation than the corresponding boronic acids.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to harsh conditions.[3]
-
Base Selection: Sometimes switching to a different base, such as K₂CO₃, can reduce the rate of protodeboronation.
Part 3: Troubleshooting the Heck Reaction
The Heck reaction couples the thiophene derivative with an alkene.
Q4: I am performing a Heck reaction between an iodo-substituted this compound and ethyl acrylate, but I am observing palladium black formation and low conversion. What's going wrong?
A4: The formation of palladium black is a classic sign of catalyst decomposition, where the Pd(0) catalyst aggregates and precipitates out of solution, losing its catalytic activity.[3][7]
Causality: This often happens when the regeneration of the active Pd(0) catalyst is slow or when the catalytic intermediates are unstable. For thiophene substrates, coordination of sulfur can destabilize the intermediates, leading to aggregation. High temperatures can also accelerate decomposition.
Solutions:
-
Ligand Choice: While some Heck reactions can be run "ligandless," this is not advisable for thiophene substrates. The use of phosphine ligands is crucial.[8] Start with a robust ligand like triphenylphosphine (PPh₃) or a more electron-rich phosphine if PPh₃ is insufficient.
-
Use a Phase-Transfer Catalyst: In reactions with inorganic bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve solubility and stabilize palladium nanoparticles, preventing aggregation.
-
Control the Temperature: Do not overheat the reaction. While Heck reactions often require heat, exceeding the thermal stability of the catalyst will lead to decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[3]
Table 2: Parameter Effects in Heck Coupling of Halo-Thiophenes
| Parameter | Effect on Reaction | Optimization Tip |
| Catalyst | Pd(OAc)₂ is a common and effective precursor. | Use in combination with a stabilizing ligand.[9] |
| Ligand | PPh₃ is a good starting point. Bulky alkylphosphines can improve reactivity. | For difficult couplings, consider bidentate ligands like dppf. |
| Base | Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃) can be used. | The base choice is often tied to the solvent and substrate. Et₃N is common for reactions in polar aprotic solvents like DMF.[9] |
| Solvent | Polar aprotic solvents like DMF, NMP, or DMAc are standard. | Solvent choice impacts solubility and reaction rate. Be aware that amide solvents can sometimes participate in the reaction.[10] |
Part 4: Optimizing Buchwald-Hartwig Amination
This reaction is critical for installing nitrogen-containing functional groups. The C-N coupling is often highly sensitive to reaction conditions.[11]
Q5: My Buchwald-Hartwig amination of a chloro-substituted this compound is not proceeding. Are aryl chlorides simply not reactive enough?
A5: While aryl chlorides are less reactive than the corresponding bromides or iodides, they are certainly viable substrates for Buchwald-Hartwig amination with the correct catalyst system.[6] The challenge is overcoming the difficult oxidative addition step.
Expert Recommendation: For unreactive aryl chlorides, you must use a highly active catalyst system specifically designed for this purpose. This involves pairing a palladium source with a very bulky and electron-rich "Buchwald-type" biarylphosphine ligand.
Caption: Decision tree for ligand selection in Buchwald-Hartwig amination.
Key Considerations:
-
Ligands for Aryl Chlorides: Use ligands such as XPhos, SPhos, or BrettPhos. These ligands form highly active, low-coordinate Pd(0) complexes that can undergo oxidative addition even with electron-rich or sterically hindered aryl chlorides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice for aryl chloride amination.[12]
-
Pre-catalysts: Using modern palladacycle pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results, as they form the active Pd(0) species more reliably than simple Pd(0) or Pd(II) sources.[11][12]
Part 5: Hydrogenation and Hydrolysis Reactions
Q6: I want to hydrogenate this compound. How can I selectively reduce the thiophene ring without touching the ester, or vice versa?
A6: Selective hydrogenation is achievable but requires careful catalyst selection, as thiophene is a known poison for many hydrogenation catalysts.
Causality: The sulfur atom strongly adsorbs to the surface of heterogeneous catalysts like Palladium on Carbon (Pd/C), deactivating them.[1] This phenomenon is the basis for industrial hydrodesulfurization (HDS), which aims to remove sulfur from fuel stocks.[13][14]
Selective Reduction Strategies:
-
Reducing the Thiophene Ring (to Tetrahydrothiophene): This is challenging. Rhodium-based catalysts, such as Rh/C or Rh/Al₂O₃, under high pressure and temperature, are sometimes used. However, complete desulfurization is a common side reaction. For laboratory scale, borane-based reductions can sometimes be effective for heteroarenes that might poison metal catalysts.[2]
-
Reducing the Ester Group (to 2-(Thiophen-2-yl)ethanol): This is more straightforward. The ester can be reduced using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) in an appropriate aprotic solvent (e.g., THF, Et₂O) at low temperatures. These reagents will typically not affect the aromatic thiophene ring. Catalytic hydrogenation of the ester is difficult without affecting the ring, though some specialized ruthenium catalysts have shown promise for ester reduction.
Q7: What are the best practices for hydrolyzing the ethyl ester of this compound to the corresponding carboxylic acid?
A7: Ester hydrolysis is a standard transformation, but optimization can prevent side reactions and improve yield.
Methods:
-
Base-Mediated Hydrolysis (Saponification): This is the most common method.
-
Reagents: Use a stoichiometric amount or slight excess of a strong base like NaOH or KOH in a mixture of water and a co-solvent like ethanol or THF to ensure solubility.
-
Procedure: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS). The reaction is followed by an acidic workup (e.g., with dilute HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.
-
-
Acid-Catalyzed Hydrolysis: This is a reversible process.[15]
-
Reagents: Use a dilute strong acid like H₂SO₄ or HCl in a large excess of water.
-
Procedure: Heat the mixture under reflux to drive the equilibrium towards the products. This method is generally slower and less common than saponification for simple esters.[15]
-
Part 6: Detailed Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-ethyl-2-thiopheneacetate with Phenylboronic Acid
This protocol is a representative example and should be adapted based on your specific substrates.
Materials:
-
4-Bromo-ethyl-2-thiopheneacetate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (3.0 eq), finely ground
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-ethyl-2-thiopheneacetate, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane. Stir for 5 minutes.
-
Add the catalyst solution to the reaction flask via syringe, followed by additional 1,4-dioxane and degassed water to create a 4:1 dioxane:water solvent mixture (final concentration of the limiting reagent ~0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Reaction Progress of Ethyl 2-thiopheneacetate
Welcome to the technical support center for the analysis of Ethyl 2-thiopheneacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring the synthesis of this compound. The following information is structured in a question-and-answer format to directly address common and specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common analytical techniques for monitoring the reaction progress of this compound synthesis?
A1: The most common and effective techniques are Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages depending on the specific requirements of the analysis, such as speed, quantitative accuracy, or structural information.
Q2: How do I choose the best analytical technique for my specific needs?
A2: The choice of technique depends on several factors:
-
Speed and Simplicity: For rapid, qualitative checks of reaction completion, TLC is the most straightforward method.[2]
-
Quantitative Analysis: For accurate determination of reactant consumption and product formation, GC and HPLC are the preferred methods.
-
Structural Confirmation: For detailed structural information and to identify potential side-products, NMR spectroscopy is unparalleled.[1]
-
Volatility of Compounds: Given that this compound is a liquid with a boiling point of 119-121 °C at 23 mmHg, it is sufficiently volatile for GC analysis.
The following flowchart can guide your decision-making process:
Caption: Decision tree for selecting an analytical technique.
Thin Layer Chromatography (TLC) Troubleshooting
Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your sample before spotting it on the TLC plate.[3]
-
-
Inappropriate Solvent System: If the solvent is too polar, it will move all components, including the less polar ones, up the plate too quickly, causing streaking. Conversely, a solvent that is not polar enough may result in poor separation and elongated spots at the baseline.
-
Solution: Adjust the polarity of your mobile phase. For this compound, a common solvent system is a mixture of ethyl acetate and hexane.[4] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
-
Sample Acidity/Basicity: If your sample is acidic or basic, it can interact with the silica gel (which is acidic), causing streaking.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a few drops of triethylamine may resolve the issue.
-
Q4: I can't see any spots on my TLC plate after development. What should I do?
A4: This can be frustrating, but there are several troubleshooting steps:
-
UV Visualization: this compound contains a thiophene ring, which should be UV active. Ensure you are using a UV lamp at the correct wavelength (typically 254 nm) to visualize the spots.[5]
-
Insufficient Concentration: The concentration of your sample may be too low to be detected.
-
Solution: Try spotting a more concentrated sample on the plate.[3]
-
-
Staining: If the compound is not UV active or the concentration is very low, you may need to use a chemical stain.
-
Solution: Use a general-purpose stain like potassium permanganate or an iodine chamber.[5]
-
Step-by-Step Protocol for TLC Analysis:
-
Prepare the TLC plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[6]
-
Spot the plate: Use a capillary tube to apply a small spot of your reaction mixture to the baseline. It's also good practice to spot the starting material and, if available, the pure product as references.[2]
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., ethyl acetate/hexane). Ensure the solvent level is below the baseline.[3][6]
-
Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil.[6] Allow the plate to dry and then visualize the spots under a UV lamp or by using a stain.[5]
Gas Chromatography (GC) Troubleshooting
Q5: I'm not getting good separation between my reactant and product peaks in my GC chromatogram. How can I improve this?
A5: Poor separation in GC can be addressed by optimizing several parameters:
-
Temperature Program: A simple isothermal method may not be sufficient.
-
Solution: Implement a temperature gradient. Start at a lower temperature to allow for the separation of more volatile components and then ramp up the temperature to elute the less volatile compounds. For thiophene analysis, a starting temperature of around 30-40°C followed by a ramp of 10°C/min is a good starting point.[7][8]
-
-
Column Choice: The stationary phase of the column is crucial for separation.
-
Solution: For separating compounds of differing polarity like an alcohol/acid reactant and an ester product, a polar column such as one with a wax-based stationary phase (e.g., CP-Wax 52 CB) is recommended.[7]
-
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.
-
Solution: Optimize the flow rate. A typical starting point is 1-2 mL/min.[7]
-
Q6: My peaks are tailing in the GC chromatogram. What is the cause and how can I fix it?
A6: Peak tailing can be caused by several factors:
-
Active Sites in the Inlet or Column: Polar compounds can interact with active sites in the GC system, leading to tailing.
-
Solution: Use a deactivated inlet liner and ensure your column is in good condition. If the column is old, it may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or use a smaller injection volume.
-
-
Inappropriate Temperature: If the injection port temperature is too low, the sample may not vaporize completely and instantaneously, causing tailing.
-
Solution: Ensure the injector temperature is sufficiently high (e.g., 250°C) to ensure rapid vaporization.[7]
-
| Parameter | Recommended Starting Condition |
| Column | CP-Wax 52 CB (or similar polar column) |
| Injector Temp. | 250 °C |
| Detector Temp. | 250-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Temp. Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Caption: Recommended GC starting parameters for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q7: What is a good starting point for developing an HPLC method for this compound?
A7: A good starting point for HPLC method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[9]
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile choice.
-
Mobile Phase: Start with an isocratic elution of 50:50 acetonitrile:water. You can then adjust the ratio to optimize the separation. A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration over time, may provide better resolution.
-
Detection: this compound has a UV chromophore, so a UV detector set at a wavelength around 240-260 nm should provide good sensitivity.[10]
Q8: My retention times are drifting in my HPLC analysis. What could be the cause?
A8: Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting your analysis.
-
-
Mobile Phase Composition: The composition of the mobile phase may be changing over time, for example, due to the evaporation of a more volatile component.
-
Solution: Keep the mobile phase reservoirs covered and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Caption: General workflow for HPLC analysis of a reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: How can I use ¹H NMR to monitor the progress of my reaction?
A9: ¹H NMR is a powerful tool for monitoring reaction progress because you can directly observe the disappearance of reactant signals and the appearance of product signals.
-
Key Signals to Monitor:
-
Starting Material (e.g., 2-Thiopheneacetic acid): Look for the disappearance of the carboxylic acid proton signal (typically a broad singlet above 10 ppm).
-
Starting Material (Ethanol): The methylene quartet and methyl triplet of ethanol will decrease in intensity.
-
Product (this compound): Look for the appearance of the characteristic ethyl ester signals: a quartet around 4.1-4.4 ppm (for the -OCH₂CH₃) and a triplet around 1.2-1.4 ppm (for the -OCH₂CH₃).[11][12] The methylene protons adjacent to the thiophene ring will also have a characteristic chemical shift.
-
Q10: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
A10: Unexpected peaks could be due to several reasons:
-
Side Products: Esterification reactions can sometimes lead to side products, especially under harsh conditions.[13]
-
Impurities in Starting Materials: Check the purity of your starting materials.
-
Residual Solvent: Ensure your sample is properly dried to remove any residual solvents from the workup.
-
Incomplete Reaction: The unexpected peaks could be from unreacted starting materials.
By integrating the peaks corresponding to the starting materials and the product, you can calculate the conversion of the reaction over time.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. philipharris.co.uk [philipharris.co.uk]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]
- 13. Esterification Lab Answers [api.motion.ac.in]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Thiopheneacrylate
For the Discerning Researcher: A Nuanced Look at Ester-Driven Reactivity
In the realm of synthetic chemistry, particularly in the development of novel materials and pharmaceutical intermediates, the choice of starting materials is a critical determinant of reaction efficiency, yield, and even the final properties of the target molecule. The 2-thiopheneacrylate scaffold is a valuable building block, but the seemingly minor difference between a methyl and an ethyl ester can introduce subtle yet significant variations in reactivity. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparison of the reactivity of methyl 2-thiopheneacrylate and ethyl 2-thiopheneacrylate, grounding theoretical principles in experimental evidence and proposing robust protocols for empirical validation.
The Foundation: Understanding the Ester's Influence
At the heart of the comparison lies the intrinsic electronic and steric differences between the methyl (-CH₃) and ethyl (-CH₂CH₃) groups. These differences, while small, ripple through the conjugated system of the 2-thiopheneacrylate molecule, influencing the electron density at key reactive sites: the carbonyl carbon, the α-carbon, and, most importantly for many reactions, the β-carbon.
-
Electronic Effects : The ethyl group is slightly more electron-donating than the methyl group due to a greater positive inductive effect (+I). This increased electron donation can subtly decrease the electrophilicity of the β-carbon and the carbonyl carbon, potentially slowing reactions with nucleophiles.
-
Steric Effects : The ethyl group is larger than the methyl group, presenting a greater steric hindrance. This can impede the approach of nucleophiles or other reactants to the electrophilic centers of the molecule, thereby reducing reaction rates.[1][2][3]
These fundamental properties form the basis for predicting the reactivity of our two target molecules across a range of common chemical transformations.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies on methyl and ethyl 2-thiopheneacrylate are not extensively reported in the literature, we can draw strong inferences from studies on analogous acrylate systems and fundamental organic chemistry principles.
Michael Addition: A Question of Electrophilicity and Access
The Michael addition, or conjugate addition, is a cornerstone reaction for acrylates, involving the attack of a nucleophile on the electron-deficient β-carbon.[4] The reactivity in this context is governed by the electrophilicity of this carbon.
Hypothesis: Methyl 2-thiopheneacrylate is expected to be slightly more reactive in Michael additions than its ethyl counterpart.
Rationale:
-
Reduced Electron Donation: The methyl group's weaker +I effect compared to the ethyl group results in a slightly more electron-deficient β-carbon in methyl 2-thiopheneacrylate, making it a more attractive target for nucleophiles.
-
Lower Steric Hindrance: The smaller size of the methyl group provides easier access for the nucleophile to approach the β-carbon.
This theoretical reasoning is supported by computational studies on other acrylates, which show that electron-withdrawing groups enhance reactivity towards nucleophiles like thiols by stabilizing the intermediate carbanion.[5] While both methyl and ethyl are electron-donating relative to hydrogen, the lesser effect of methyl should render the molecule more reactive.
Radical Polymerization: A Counterintuitive Trend
In radical polymerization, the rate of propagation is a key factor. Studies on the emulsion polymerization of simple acrylates have shown a trend where the rate constant increases from methyl to ethyl acrylate.[6]
Hypothesis: Ethyl 2-thiopheneacrylate is likely to exhibit a faster rate of polymerization than methyl 2-thiopheneacrylate.
Rationale: The increased electron-donating power of the ethyl group is thought to facilitate the opening of the double bond, thereby increasing the rate of addition of the monomer to the growing polymer radical chain.[6] This electronic effect appears to outweigh any potential steric hindrance from the larger ester group in the context of radical addition. Acrylic acid and its esters are well-known to readily undergo polymerization, which can be thermally or chemically initiated.[7]
Diels-Alder Reaction: A Test of Dienophile Character
In the Diels-Alder reaction, the 2-thiopheneacrylate acts as the dienophile. The reactivity of the dienophile is enhanced by electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]
Hypothesis: The difference in reactivity between methyl and ethyl 2-thiopheneacrylate in Diels-Alder reactions is expected to be minimal.
Rationale: While the ethyl group is slightly more electron-donating, the overall electronic character of the acrylate dienophile is dominated by the strongly electron-withdrawing thiophene ring and the carbonyl group. The subtle difference in the inductive effects of the methyl versus ethyl group is unlikely to cause a significant change in the LUMO energy to produce a large, observable difference in reaction rates under typical conditions. Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromaticity, but the acrylate substitution pattern makes the molecule a competent dienophile.[10]
Saponification (Alkaline Hydrolysis): A Battle of Sterics and Electronics
The hydrolysis of the ester group under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Hypothesis: Methyl 2-thiopheneacrylate is expected to undergo saponification at a slightly faster rate than ethyl 2-thiopheneacrylate.
Rationale: This reaction is highly sensitive to steric hindrance around the carbonyl group. The bulkier ethyl group should shield the carbonyl carbon more effectively than the methyl group, slowing the rate of nucleophilic attack. While direct comparative kinetic data for these specific thiophene acrylates is scarce, studies on other esters generally show that increased steric bulk in the alcohol portion of the ester decreases the rate of hydrolysis.[11]
Data Summary: Predicted Reactivity
| Reaction Type | Predicted More Reactive Species | Primary Rationale |
| Michael Addition | Methyl 2-thiopheneacrylate | Less electron donation (+I effect), lower steric hindrance at β-carbon. |
| Radical Polymerization | Ethyl 2-thiopheneacrylate | Greater electron donation facilitates double bond opening for radical addition.[6] |
| Diels-Alder Reaction | Negligible Difference | Minor difference in inductive effect unlikely to significantly alter LUMO energy. |
| Saponification | Methyl 2-thiopheneacrylate | Lower steric hindrance at the carbonyl carbon. |
Experimental Protocols for Validation
To empirically determine the relative reactivities, the following comparative experiments are proposed. For each protocol, it is crucial to maintain identical reaction conditions (concentration, temperature, catalyst loading, solvent purity) for both the methyl and ethyl esters to ensure a valid comparison.
Protocol 1: Comparative Michael Addition Kinetics with a Thiol
This experiment will compare the rate of the base-catalyzed Michael addition of a thiol to each acrylate, monitored by ¹H NMR spectroscopy.
Methodology:
-
In two separate NMR tubes, prepare identical solutions of either methyl 2-thiopheneacrylate (0.1 mmol) or ethyl 2-thiopheneacrylate (0.1 mmol) in 0.6 mL of deuterated chloroform (CDCl₃).
-
To each tube, add 1-octanethiol (0.1 mmol, 1.0 equivalent).
-
Acquire a baseline ¹H NMR spectrum (t=0) for each sample.
-
To initiate the reaction, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.01 mmol, 10 mol%) to each tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Monitor the reaction progress by integrating the signals of the disappearing vinylic protons of the acrylate and the appearing signals of the product.
-
Plot the concentration of the starting material versus time for both reactions to determine the relative reaction rates.
Workflow for Comparative Michael Addition
Caption: Workflow for comparing Michael addition kinetics.
Protocol 2: Comparative Rate of Polymerization by Dilatometry
This method measures the volume contraction that occurs during polymerization to determine the rate of reaction.
Methodology:
-
Prepare two identical dilatometers.
-
To the first, add a solution of methyl 2-thiopheneacrylate (e.g., 1 M in toluene) and a radical initiator such as azobisisobutyronitrile (AIBN, e.g., 0.01 M).
-
To the second, add an identical solution using ethyl 2-thiopheneacrylate.
-
Place both dilatometers in a constant temperature bath (e.g., 60 °C) and allow them to equilibrate.
-
Record the change in the height of the liquid in the capillary tube over time for both samples.
-
The rate of polymerization is proportional to the rate of volume contraction. Plot the change in height versus time to compare the polymerization rates.
Logic for Reactivity Prediction
Caption: Logic flow from ester properties to reactivity.
Conclusion and Outlook
The choice between methyl and ethyl 2-thiopheneacrylate is more than a matter of molecular weight. For reactions driven by nucleophilic attack on the acrylate system, such as Michael additions and saponification, the less sterically hindered and less electron-donating nature of the methyl ester likely confers a higher reactivity. Conversely, for radical polymerization, the established trend for simple acrylates suggests that the ethyl ester will be the more reactive monomer.[6] In scenarios like the Diels-Alder reaction, the difference is predicted to be negligible.
For the practicing scientist, this guide provides a predictive framework based on established chemical principles. However, the ultimate arbiter of reactivity is empirical data. The provided protocols offer a clear path to validating these predictions within your specific experimental context, ensuring an informed and optimized approach to your synthetic challenges.
References
- 1. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 11. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Aminothiophenes for the Modern Research Chemist
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and electronic properties. Its derivatives are found in a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The efficient construction of this privileged heterocyclic system is, therefore, a topic of continuous interest and development in synthetic organic chemistry. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 2-aminothiophenes, offering field-proven insights into their mechanisms, scope, and practical applications.
The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis
First reported by Karl Gewald in 1966, the Gewald reaction has become the most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] It is a multicomponent reaction that elegantly combines a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to afford the desired 2-aminothiophene in a single step.[5][6]
Mechanistic Insights and Causality of Experimental Choices
The elegance of the Gewald reaction lies in its convergence of three readily available components. The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][3] The choice of base is critical here; tertiary amines like triethylamine or morpholine are commonly employed as they are strong enough to deprotonate the active methylene compound without causing self-condensation of the carbonyl partner.[7]
-
Sulfur Addition (Thiolation): The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of this step is complex and still a subject of study, but it is understood to involve the nucleophilic attack of the enolate of the Knoevenagel adduct on the S₈ ring.[2]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.[3][4]
Caption: Generalized workflow of the Gewald reaction.
Scope, Limitations, and Modern Variations
The Gewald reaction is celebrated for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aryl-alkyl) and aldehydes can be employed.[8] The active methylene component is typically a malononitrile or an ethyl cyanoacetate, leading to 3-cyano or 3-ethoxycarbonyl-2-aminothiophenes, respectively.[5]
Limitations:
-
Aryl Ketones: Simple aryl ketones can be sluggish under standard conditions, often requiring higher temperatures or longer reaction times.[9]
-
Steric Hindrance: Highly substituted ketones may exhibit lower reactivity.
-
Aldehyde Self-Condensation: Aldehydes can undergo self-condensation as a competing side reaction.
To address these limitations and to align with the principles of green chemistry, several modifications have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[4]
-
Green Solvents and Catalysts: The use of water, ionic liquids, and deep eutectic solvents as reaction media, as well as heterogeneous and recyclable catalysts, has been explored to enhance the environmental profile of the synthesis.[2][10]
-
Mechanochemistry: High-speed ball milling offers a solvent-free approach to the Gewald reaction.[11]
Representative Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction, demonstrating its efficiency and simplicity.
Materials:
-
Cyclohexanone (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1 mmol), ethyl cyanoacetate (1 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).
-
Add morpholine (2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
The Fiesselmann-Thoma Synthesis: An Alternative Route
The Fiesselmann thiophene synthesis is another classical method for constructing the thiophene ring.[12] While it is most commonly employed for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters, a notable variation allows for the synthesis of 3-aminothiophenes.[3]
Mechanism and Application to Aminothiophene Synthesis
In the variation leading to aminothiophenes, a substrate containing a nitrile group is used in place of an ester. The reaction proceeds via the conjugate addition of a thiolate to an activated triple or double bond, followed by an intramolecular cyclization.
Caption: Simplified workflow for the Fiesselmann-Thoma synthesis of a 3-aminothiophene derivative.
Scope and Limitations
The Fiesselmann-Thoma synthesis offers a different retrosynthetic disconnection compared to the Gewald reaction, which can be advantageous for accessing specific substitution patterns. However, it is generally less convergent as the starting materials, such as β-halo-α,β-unsaturated nitriles, often require multi-step synthesis. The scope of this reaction for producing 2-aminothiophenes is less explored compared to the Gewald reaction.
The Paal-Knorr Thiophene Synthesis: A Classical Approach with a Twist
The Paal-Knorr synthesis is a fundamental reaction for the formation of five-membered heterocycles, including furans, pyrroles, and thiophenes, from 1,4-dicarbonyl compounds.[1][8]
Mechanism and Adaptation for Aminothiophenes
The traditional Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2] The mechanism is thought to involve the conversion of the dicarbonyl to a dithione, followed by tautomerization and cyclization.
To adapt this synthesis for 2-aminothiophenes, one would conceptually need to start with an amino-substituted 1,4-dicarbonyl compound or a related precursor. However, the harsh conditions often required for the sulfurization step (e.g., strong acids, high temperatures) can be incompatible with the presence of an amino group.[13] Consequently, the direct Paal-Knorr synthesis of 2-aminothiophenes is not a commonly employed strategy. More often, a thiophene is synthesized via the Paal-Knorr reaction, and the amino group is introduced in a subsequent step, which adds to the overall step count.
Comparative Analysis of Synthetic Routes
| Feature | Gewald Reaction | Fiesselmann-Thoma Synthesis | Paal-Knorr Synthesis |
| Starting Materials | Ketone/aldehyde, active nitrile, sulfur | β-halo-α,β-unsaturated nitrile, thioglycolate | 1,4-Dicarbonyl compound, sulfurizing agent |
| Convergence | High (multicomponent) | Moderate to Low | Moderate |
| Versatility | High, wide substrate scope | Moderate, specific substitution patterns | Moderate, dependent on 1,4-dicarbonyl availability |
| Reaction Conditions | Mild to moderate (can be harsh for some substrates) | Generally mild | Often harsh (high temperatures, strong acids) |
| Typical Yields | Good to excellent (40-95%) | Variable | Moderate to good |
| Key Advantages | One-pot, high atom economy, readily available starting materials | Different retrosynthetic approach | Good for specific substitution patterns if precursor is available |
| Key Disadvantages | Sluggish with some aryl ketones, potential side reactions | Less convergent, starting materials can be complex to synthesize | Harsh conditions, limited applicability for direct synthesis of 2-aminothiophenes |
Conclusion and Future Outlook
For the synthesis of a diverse library of 2-aminothiophenes, the Gewald reaction remains the preeminent choice for researchers in drug discovery and materials science. Its operational simplicity, high convergence, and broad substrate scope, coupled with modern advancements in green chemistry, make it a robust and efficient tool.
Future developments in this field will likely continue to focus on enhancing the green credentials of these synthetic routes, expanding the substrate scope to include more complex and functionalized starting materials, and developing novel catalytic systems that operate under even milder conditions with higher efficiency and selectivity.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Validation of Ethyl 2-thiopheneacetate: GC vs. NMR
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. Ethyl 2-thiopheneacetate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiplatelet agent clopidogrel, demands rigorous purity assessment. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for this compound
This compound (C₈H₁₀O₂S) is a thiophene derivative whose purity can be compromised by starting materials, side-products, or degradation products.[1][2][3][4] Potential impurities could include unreacted 2-thiopheneacetic acid, residual ethanol, or isomers such as ethyl 3-thiopheneacetate.[5][6] Each of these can have a significant impact on the yield, purity, and safety profile of the final API. Therefore, employing robust analytical methods to confirm both identity and purity is a non-negotiable aspect of quality control.[7][8][9]
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas Chromatography is a premier technique for separating and quantifying volatile and semi-volatile compounds.[10][11] Its high resolving power makes it exceptionally well-suited for detecting and quantifying even trace-level impurities in a sample of this compound.
The "Why" Behind the GC Method
The choice of a GC-based method is predicated on the volatility of this compound and its likely impurities. By employing a capillary column with a specific stationary phase, we can achieve separation based on differences in boiling points and polarities. A Flame Ionization Detector (FID) is the detector of choice due to its high sensitivity to hydrocarbons and a wide linear range, ensuring accurate quantification of the main component and any organic impurities.[11]
Table 1: GC Experimental Parameters for this compound Analysis
| Parameter | Value/Description | Rationale |
| Instrument | Agilent 8890 GC System or equivalent | Provides excellent reproducibility and control over all chromatographic parameters. |
| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates compounds primarily based on boiling point, which is ideal for resolving this compound from potential closely-related impurities. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample without thermal degradation. A split injection is used to avoid column overload with a high-concentration sample. |
| Split Ratio | 50:1 | Prevents column saturation and ensures sharp peaks for accurate quantification. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert gases that provide good chromatographic efficiency. Constant flow ensures reproducible retention times. |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C @ 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile solvents to the main analyte and less volatile impurities. |
| Detector | Flame Ionization Detector (FID), 280 °C | Highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for purity analysis.[11] |
| Sample Prep | 1 mg/mL in Dichloromethane | A volatile and inert solvent that will not interfere with the chromatogram. |
Experimental Protocol: GC Purity Assay
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane to create a 1 mg/mL solution.
-
Sample Preparation: Prepare the test sample of this compound in the same manner.
-
Injection: Inject 1 µL of the prepared sample onto the GC system.
-
Data Acquisition: Acquire the chromatogram using the parameters outlined in Table 1.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[11]
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Visualizing the GC Workflow
Caption: Workflow for qNMR-based purity analysis of this compound.
Comparative Analysis: GC vs. NMR
| Feature | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on volatility and polarity. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Purity determination and quantification of volatile impurities. | [9] Structural elucidation and absolute quantification (qNMR). |
| Strengths | - High sensitivity for trace impurities.- Excellent separation efficiency.- Robust and widely available. | - Provides unambiguous structural information.- Inherently quantitative (primary method).12]r>- Non-destructive. |
| Limitations | - Requires compound volatility.- Potential for thermal degradation.- Response factors can vary between compounds. | - Lower sensitivity compared to GC.- Higher instrument cost.- Potential for peak overlap in complex mixtures. |
| Best For | Routine quality control, detecting unknown volatile impurities, and high-throughput screening. | Definitive identification, accurate quantification without a specific analyte reference standard (using an internal standard), and structural confirmation of impurities. |
Conclusion: An Orthogonal Approach for Unimpeachable Purity
For the comprehensive validation of this compound purity, a dual-pronged approach utilizing both GC and NMR is recommended. GC-FID serves as an exceptional tool for high-sensitivity screening of volatile impurities and routine quality control, providing a detailed fingerprint of the sample's composition. Concurrently, ¹H NMR offers definitive structural confirmation and a highly accurate, orthogonal method for quantification via qNMR.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a self-validating system that ensures the identity, purity, and quality of this compound, thereby safeguarding the integrity of their downstream processes and final products. This rigorous analytical strategy is not just good practice; it is a fundamental component of scientific and pharmaceutical excellence.
References
- 1. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound [webbook.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Thiopheneacetic acid(1918-77-0) 1H NMR [m.chemicalbook.com]
- 6. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 8. upm-inc.com [upm-inc.com]
- 9. particle.dk [particle.dk]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 11. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 12. emerypharma.com [emerypharma.com]
- 13. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to the Biological Activity of 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds. Among these, 2-aminothiophene-3-carboxylic acid ester derivatives have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the antimicrobial, anticancer, and anti-inflammatory properties of various derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the 2-Aminothiophene Core
The synthesis of polysubstituted 2-aminothiophenes is often achieved through the versatile Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] This accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. The inherent reactivity of the amino and carboxylic ester functional groups provides a platform for further derivatization, leading to a wide chemical space for drug discovery.[3]
Antimicrobial Activity: A Comparative Analysis
Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated notable activity against a range of bacterial and fungal pathogens.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Selected Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2c) | Bacillus subtilis | - | [6] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2c) | Escherichia coli | - | [6] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2c) | Proteus vulgaris | - | [6] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative (2c) | Staphylococcus aureus | - | [6] |
| Thiophene derivative with p-hydroxybenzylideneamino group | Bacillus subtilis | 0.81 mM/mL | [5] |
| Thiophene derivative with p-hydroxybenzylideneamino group | Staphylococcus aureus | 0.81 mM/mL | [5] |
| Thiophene derivative with p-hydroxybenzylideneamino group | Escherichia coli | 0.81 mM/mL | [5] |
| Thiophene derivative with p-hydroxybenzylideneamino group | Salmonella typhi | 0.81 mM/mL | [5] |
| 3-Aminothiophene-2-carboxylate derivatives (with chloro, methoxy, amide groups) | Escherichia coli | 10-20 | [7] |
| 3-Aminothiophene-2-carboxylate derivatives (with chloro, methoxy, amide groups) | Staphylococcus aureus | 10-20 | [7] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of a hydroxyl group at the para position of a phenyl ring attached to the amino group has been shown to enhance antibacterial activity.[8] Molecular docking studies have suggested that these compounds may exert their effect by interacting with key bacterial enzymes like dihydrofolate reductase and rhomboid protease.[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the MIC of 2-aminothiophene derivatives, ensuring the trustworthiness and reproducibility of the results.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized 2-aminothiophene derivative in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 2-aminothiophene-3-carboxylic acid ester derivatives have emerged as potent anticancer agents, exhibiting cytostatic and cytotoxic effects against a variety of cancer cell lines.[12][13] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3]
Comparative Anticancer Activity of Selected Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 5-Alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma (CEM, Molt/4), Prostate (PC-3), Kidney (Caki-1), Hepatoma (Huh-7) | Mid-nanomolar range | Preferential suppression of protein synthesis, G1 phase arrest, apoptosis induction | [3][12][14] |
| Thiophene Carboxamide Derivative (2b) | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | |
| Thiophene Carboxamide Derivative (2d) | Hep3B (Hepatocellular Carcinoma) | 8.85 | - | |
| Thiophene Carboxamide Derivative (2e) | Hep3B (Hepatocellular Carcinoma) | 12.58 | - | |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various cancer cell lines | Subnanomolar | Tubulin polymerization inhibition | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism of action for some anticancer 2-aminothiophene derivatives is the inhibition of tubulin polymerization.[4][15] Microtubules are crucial components of the cytoskeleton and are essential for cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][16]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-aminothiophene derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration relevant to the study (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain 2-aminothiophene analogs have demonstrated significant anti-inflammatory properties.[15][20] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[21][22]
Comparative Anti-inflammatory Activity of Selected Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester (Compound 1) | - | 121.47 | [15][20] |
| Compound 5 | - | 422 | [15][20] |
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of these derivatives can be attributed to their ability to modulate key inflammatory pathways. Some compounds have been shown to activate the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[23][24] This activation can lead to the downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators like COX-2 and NF-κB.[23][25][26][27]
Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2-aminothiophene derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol provides a reliable method for evaluating the acute anti-inflammatory activity of 2-aminothiophene derivatives.[28]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally or orally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[28]
-
Induction of Edema: After a specific time (e.g., 30 minutes post-compound administration), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][22]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the edema in the treated groups with the control group.
Conclusion and Future Perspectives
2-Aminothiophene-3-carboxylic acid ester derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for the generation of large libraries of analogs for structure-activity relationship studies, paving the way for the development of novel therapeutic agents. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of new and more potent derivatives with improved pharmacological profiles. Further investigations into their mechanisms of action at the molecular level will undoubtedly unlock their full therapeutic potential.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inotiv.com [inotiv.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 17. atcc.org [atcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in the Gewald Reaction: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and organic synthesis, the Gewald three-component reaction stands as a cornerstone for the efficient construction of highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry. The choice of catalyst in this one-pot condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur is paramount, directly influencing reaction rates, yields, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data, to aid in the rational selection of the most appropriate catalyst for your synthetic needs.
The Enduring Relevance of the Gewald Reaction
First reported by Karl Gewald in 1966, this multicomponent reaction offers a convergent and atom-economical route to a diverse array of 2-aminothiophene derivatives.[1] These heterocycles are privileged structures in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The efficiency of the Gewald reaction, however, is critically dependent on the catalyst employed to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, a key step in the overall transformation.[2]
Comparative Analysis of Catalytic Systems
The landscape of catalysts for the Gewald reaction is diverse, encompassing both homogeneous and heterogeneous systems. The choice between these depends on factors such as desired reaction conditions, scalability, and the importance of catalyst recovery and reuse. Below is a comparative analysis of several prominent catalytic systems based on reported experimental data.
Table 1: Performance Comparison of Catalysts in the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| L-Proline | 10 | DMF | 60 | 3 h | 84 | [3] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | [2][4] |
| Morpholine | Stoichiometric | Methanol | Reflux | - | - | [5] |
| Diethylamine | Stoichiometric | Methanol | Reflux | - | - | [5] |
| Heterogeneous Catalysts | ||||||
| Na₂CaP₂O₇ | 0.2 g | Water | Reflux | 30 min | 95 | [4] |
| ZnO Nanoparticles | 2.5 | Solvent-free | 100 | 6 h | 86 | [6] |
| Silica-supported Piperazine | 10 | Ethanol | 80 | 4 h | 92 | |
| NaAlO₂ | 5 | Ethanol | 60 | 6 h | 94 | [7] |
| CaO | 1.0 mmol | Ethanol | Reflux | 1-1.5 h | ~90 |
Note: Reaction conditions and yields can vary depending on the specific substrates and scale of the reaction. This table serves as a general comparison.
Causality Behind Experimental Choices: A Deeper Dive
The data presented in Table 1 highlights the trade-offs between different catalytic systems.
-
Homogeneous catalysts like L-proline and piperidinium borate offer mild reaction conditions and high yields.[2][3][4] L-proline, an inexpensive and environmentally benign amino acid, effectively catalyzes the reaction, although it may require longer reaction times.[3] Piperidinium borate, a conjugate acid-base pair, demonstrates remarkable efficiency with very short reaction times.[2][4] The primary drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture, which can complicate product purification and prevent catalyst recycling.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and provide a practical resource, detailed experimental protocols for three representative catalysts are provided below.
Protocol 1: L-Proline Catalyzed Gewald Reaction
This protocol is adapted from the work of Wang et al. and represents a mild and environmentally friendly approach.[3]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a 10 mL round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol).
-
Add DMF (3 mL) to the flask.
-
Stir the reaction mixture at 60 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the desired 2-aminothiophene.
Causality: The use of DMF as a solvent aids in the dissolution of reactants and catalyst. The mild temperature of 60 °C is sufficient for the catalytic activity of L-proline without promoting side reactions. The aqueous workup allows for easy precipitation of the organic product.
Protocol 2: ZnO Nanoparticles Catalyzed Gewald Reaction (Solvent-Free)
This protocol, based on the findings of Tayebee et al., showcases a solvent-free approach, enhancing the green credentials of the synthesis.[6]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
ZnO Nanoparticles (2.5 mol%)
Procedure:
-
In a 10 mL vial, mix cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and ZnO nanoparticles (2.5 mol%).
-
Heat the mixture at 100 °C with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (5 mL) and filter to separate the catalyst.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (n-hexane/ethyl acetate) to obtain the pure product.
Causality: The solvent-free condition minimizes waste and simplifies the reaction setup. The higher temperature is necessary to promote the reaction in the absence of a solvent. The catalyst can be easily recovered by filtration due to its heterogeneous nature.
Protocol 3: Piperidinium Borate Catalyzed Gewald Reaction
This protocol is derived from the work of Gavali and Chaturbhuj, highlighting a highly efficient catalytic system.[2][4]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental Sulfur (1.0 mmol)
-
Piperidinium Borate (0.2 mmol, 20 mol%)
-
Ethanol/Water (9:1, 5 mL)
Procedure:
-
In a sealed tube, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.0 mmol), and piperidinium borate (0.2 mmol).
-
Add the ethanol/water (9:1, 5 mL) solvent mixture.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) to the reaction mixture.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The catalyst can be recovered from the aqueous filtrate for reuse.
Causality: The use of a sealed tube is necessary due to the volatility of the solvent at 100 °C. The ethanol/water mixture provides a suitable medium for the reaction, and the piperidinium borate acts as a highly effective conjugate acid-base catalyst, significantly accelerating the reaction rate.
Visualizing the Catalytic Pathways
To better understand the role of the catalyst, the following diagrams illustrate the proposed catalytic cycles for a generic base catalyst and a metal oxide catalyst in the Gewald reaction.
Caption: Proposed mechanism for the base-catalyzed Gewald reaction.
Caption: Proposed mechanism for the ZnO-catalyzed Gewald reaction.
Experimental Workflow: A Guide to Catalyst Screening
For researchers looking to optimize the Gewald reaction for a new set of substrates, a systematic approach to catalyst screening is essential.
Caption: A typical workflow for screening catalysts in the Gewald reaction.
Conclusion
The Gewald reaction remains a powerful tool in the arsenal of the synthetic chemist. The selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, sustainability, and scalability of the synthesis of 2-aminothiophenes. This guide has provided a comparative overview of various catalytic systems, from traditional homogeneous bases to modern, reusable heterogeneous catalysts. By understanding the underlying principles of each system and following a systematic approach to optimization, researchers can unlock the full potential of this versatile multicomponent reaction. The provided experimental protocols and workflow diagrams serve as a practical starting point for both seasoned professionals and those new to the field.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
A Comparative Guide to Simple Alkyl Esters of 2-Thiopheneacetic Acid for Drug Development
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The derivatization of a carboxylic acid to an ester is a classic prodrug strategy, employed to enhance physicochemical properties such as lipophilicity, which in turn can favorably modulate a compound's pharmacokinetic profile. This guide provides an in-depth analysis of a homologous series of simple alkyl esters of 2-thiopheneacetic acid—a scaffold of significant interest in medicinal chemistry. We will explore the synthesis, comparative physicochemical properties, and anticipated biological performance of the methyl, ethyl, propyl, and butyl esters, supported by established experimental protocols and predictive data based on well-documented structure-activity relationships.
Introduction: The Rationale for Esterification of 2-Thiopheneacetic Acid
2-Thiopheneacetic acid is a versatile heterocyclic compound that serves as a building block for various pharmaceuticals.[1] Its carboxylic acid moiety, while crucial for some biological interactions, can also limit its ability to cross cellular membranes and may lead to rapid metabolism. By converting this carboxylic acid into a series of simple alkyl esters (methyl, ethyl, propyl, and butyl), we can systematically investigate the impact of increasing lipophilicity on the molecule's overall properties. This approach allows for a detailed examination of the structure-activity relationship (SAR), providing valuable insights for the design of more effective therapeutic agents.[2][3][4] The overarching hypothesis is that an optimal alkyl chain length exists, which will balance increased membrane permeability with sufficient aqueous solubility to achieve enhanced biological activity.
Synthesis and Characterization: A Unified Approach
The synthesis of the target ester series can be efficiently achieved via the Fischer-Speier esterification, a robust and well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7][8][9] The primary advantage of this method is its simplicity and the use of readily available, inexpensive starting materials.
Experimental Protocol: Fischer-Speier Esterification of 2-Thiopheneacetic Acid
This protocol is designed to be adaptable for the synthesis of methyl, ethyl, propyl, and butyl 2-thiopheneacetate.
Materials:
-
2-Thiopheneacetic acid
-
Anhydrous alcohol (methanol, ethanol, propanol, or butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid (1.0 eq.) in a significant excess of the corresponding anhydrous alcohol (e.g., 20-30 eq.). The alcohol acts as both the reactant and the solvent, driving the equilibrium towards the ester product.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized esters using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Diagram: Experimental Workflow for Ester Synthesis and Purification
Caption: Workflow for the synthesis and purification of alkyl 2-thiopheneacetates.
Comparative Physicochemical Properties
The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (logP), is a critical determinant of its pharmacokinetic behavior. Esterification of 2-thiopheneacetic acid is expected to progressively increase the lipophilicity and decrease the aqueous solubility as the length of the alkyl chain increases. The following table summarizes known and predicted physicochemical data for the ester series.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | logP (Predicted) | Water Solubility (Predicted) |
| 2-Thiopheneacetic Acid | C₆H₆O₂S | 142.18 | 160 / 22 mmHg | - | 1.3 | Soluble |
| Methyl 2-Thiopheneacetate | C₇H₈O₂S | 156.20 | - | - | 1.46 | Slightly Soluble |
| This compound | C₈H₁₀O₂S | 170.23 | 119-121 / 23 mmHg | 1.134 | 1.89 | Sparingly Soluble |
| Propyl 2-Thiopheneacetate | C₉H₁₂O₂S | 184.26 | - | - | 2.42 | Insoluble |
| Butyl 2-Thiopheneacetate | C₁₀H₁₄O₂S | 198.29 | - | - | 2.95 | Insoluble |
logP and Water Solubility for the parent acid and esters are predicted values based on computational models and general trends observed for homologous series.[5]
Performance Comparison: Antimicrobial Activity
While 2-thiopheneacetic acid itself is not a potent antimicrobial, its derivatives have shown promise.[10][11][12][13][14][15][16] Evaluating the antimicrobial activity of the ester series allows us to probe how changes in physicochemical properties translate to biological performance. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of the 2-thiopheneacetic acid esters against a panel of clinically relevant microorganisms.
Materials:
-
Synthesized and purified esters of 2-thiopheneacetic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
DMSO (for dissolving the test compounds)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each ester and control drug in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In the 96-well plates, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Prepare a standardized inoculum of each microorganism and add it to each well, resulting in a final cell density of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include wells with medium only (sterility control), medium with inoculum (growth control), and medium with inoculum and the serial dilutions of the standard antimicrobial agents.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Logic of Structure-Activity Relationship (SAR) for Antimicrobial Activity
Caption: The relationship between alkyl chain length, physicochemical properties, and expected antimicrobial activity.
Predicted Antimicrobial Performance
Hypothetical MIC Data (µg/mL):
| Compound Name | S. aureus | E. coli | C. albicans |
| 2-Thiopheneacetic Acid | >256 | >256 | >256 |
| Mthis compound | 128 | 256 | 256 |
| This compound | 64 | 128 | 128 |
| Propyl 2-Thiopheneacetate | 64 | 128 | 64 |
| Butyl 2-Thiopheneacetate | 128 | >256 | 128 |
Structure-Activity Relationship (SAR) Analysis
The anticipated results from the physicochemical and antimicrobial evaluations allow for a clear SAR analysis:
-
Initial Increase in Activity: The methyl and ethyl esters are expected to show increased activity compared to the parent acid. This is likely due to their enhanced lipophilicity, which facilitates better penetration through the microbial cell membrane.
-
Optimal Activity: The ethyl or propyl esters are predicted to exhibit the highest antimicrobial potency. At this stage, the balance between lipophilicity (for membrane transport) and aqueous solubility (for availability in the assay medium) is optimal.
-
The "Cut-off" Effect: As the alkyl chain length increases further to the butyl ester and beyond, a decrease in activity is anticipated. This "cut-off" phenomenon is attributed to the very low aqueous solubility of the more lipophilic esters, which limits their effective concentration at the site of action.[3]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of simple alkyl esters of 2-thiopheneacetic acid. The provided experimental protocols for synthesis and antimicrobial evaluation are robust and widely applicable. While the presented performance data is predictive, it is grounded in well-established principles of medicinal chemistry and structure-activity relationships.
The key takeaway for researchers is the critical importance of systematic derivatization and parallel evaluation to understand how subtle structural modifications can profoundly impact a compound's properties and biological activity. Future work should focus on generating the experimental data outlined in this guide to confirm the predicted trends. Furthermore, investigating the in vitro hydrolysis of these esters in plasma and liver microsomes would provide crucial insights into their stability and potential as prodrugs.[1] Such data-driven approaches are indispensable for the rational design of new and improved therapeutic agents.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. Mthis compound | LGC Standards [lgcstandards.com]
- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl alpha-oxo-2-thiopheneacetate | C7H6O3S | CID 11217486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. methyl 2-thenoate, 5380-42-7 [thegoodscentscompany.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. researchgate.net [researchgate.net]
comparative study of CSTR and PFR for ethyl acetate production
A Comparative Guide to Continuous Stirred-Tank Reactors (CSTR) and Plug Flow Reactors (PFR) for Ethyl Acetate Production
For researchers, scientists, and drug development professionals engaged in chemical synthesis, the choice of reactor is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. This guide provides an in-depth comparative analysis of two of the most common continuous reactor types, the Continuous Stirred-Tank Reactor (CSTR) and the Plug Flow Reactor (PFR), for the production of ethyl acetate. This esterification reaction, a cornerstone of organic synthesis, serves as an excellent model for illustrating the fundamental operational differences and performance characteristics of these two reactor configurations.
Foundational Principles: CSTR vs. PFR
A Continuous Stirred-Tank Reactor (CSTR) is characterized by its perfect mixing, where the reactants are continuously fed into a well-agitated vessel, and the product mixture is simultaneously withdrawn.[1][2] This ideal back-mixing results in a uniform composition and temperature throughout the reactor, with the exit stream having the same composition as the fluid within the vessel.[3] In contrast, a Plug Flow Reactor (PFR) consists of a long tube where the reacting fluid flows in a "plug-like" manner with no axial mixing.[4] As the fluid progresses along the length of the reactor, the reactant concentration decreases, and the product concentration increases, creating a concentration gradient along the axial dimension.[5]
The Chemistry of Ethyl Acetate Synthesis
The production of ethyl acetate is typically achieved through the Fischer esterification of acetic acid and ethanol, a reversible and exothermic reaction. The overall reaction is as follows:
CH₃COOH (Acetic Acid) + C₂H₅OH (Ethanol) ⇌ CH₃COOC₂H₅ (Ethyl Acetate) + H₂O (Water)
The reaction kinetics are crucial for reactor design and performance analysis. The forward and reverse reaction rate constants are temperature-dependent, as described by the Arrhenius equation.[6]
Experimental Protocol: A Comparative Study
This section outlines a detailed experimental methodology for comparing the performance of a CSTR and a PFR for ethyl acetate production.
Materials and Equipment
-
Reactants: Glacial acetic acid (99.7%), Absolute ethanol (99.8%)
-
Catalyst: Amberlyst-15 (ion-exchange resin)
-
Reactors: Laboratory-scale CSTR (e.g., 1-liter jacketed glass reactor with overhead stirrer) and PFR (e.g., packed bed tubular reactor with a length-to-diameter ratio > 10)
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for quantitative analysis of ethyl acetate.
-
Pumps: Peristaltic or HPLC pumps for precise reactant delivery.
-
Temperature Control: Circulating water bath or heating mantle with a temperature controller.
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative study:
Caption: Experimental workflow for the comparative study of CSTR and PFR.
Step-by-Step Procedure
-
Catalyst Preparation: Wash the Amberlyst-15 resin with deionized water and then with ethanol to remove any impurities. Dry the catalyst in an oven at a specified temperature before use.
-
Reactor Setup:
-
CSTR: Assemble the jacketed glass reactor with the overhead stirrer, thermocouple, and inlet/outlet tubing. Add a known weight of the prepared catalyst to the reactor.
-
PFR: Carefully pack the tubular reactor with a known weight of the prepared catalyst, ensuring a uniform packing density.
-
-
Reactant Preparation: Prepare equimolar feed solutions of acetic acid and ethanol.
-
Reaction Execution:
-
Set the desired reaction temperature using the circulating water bath.
-
Start the pumps to feed the reactants into the reactor at a specific flow rate. For the CSTR, ensure the stirrer is running at a speed sufficient for perfect mixing.[7]
-
Allow the system to reach a steady state, which can be confirmed by taking periodic samples from the outlet and analyzing them until the composition remains constant.[8]
-
-
Data Collection: Once at a steady state, collect samples from the reactor outlet. Vary the reactant flow rates and reaction temperatures to study their effects on reactor performance.
-
Sample Analysis: Analyze the collected samples using a Gas Chromatograph to determine the concentrations of acetic acid, ethanol, ethyl acetate, and water.
-
Calculations: From the analytical data, calculate the conversion of acetic acid, the yield of ethyl acetate, and the selectivity.
Performance Comparison: CSTR vs. PFR
The choice between a CSTR and a PFR for ethyl acetate production depends on several factors, with conversion, temperature control, and operational characteristics being the most critical.
Conversion and Reactor Volume
For a given reaction volume and operating conditions, a PFR generally achieves a higher conversion than a CSTR.[9][10] This is because, in a PFR, the reactants enter at a high concentration and are gradually consumed as they move through the reactor, leading to a higher average reaction rate. In a CSTR, the reactants are immediately diluted to the lower outlet concentration, resulting in a lower overall reaction rate. Consequently, to achieve the same conversion, a CSTR requires a larger volume than a PFR.[4][11]
The following diagram illustrates the relationship between reactor type, volume, and conversion:
Caption: Relationship between reactor type and performance for ethyl acetate synthesis.
Temperature Control
The esterification of ethyl acetate is an exothermic reaction. In a CSTR, the excellent mixing ensures a uniform temperature throughout the reactor, making temperature control relatively straightforward.[2] In a PFR, the heat generated by the reaction can lead to the formation of "hotspots" along the reactor length, which can be challenging to manage and may affect catalyst stability and reaction selectivity.[12] Therefore, for highly exothermic reactions, a CSTR might be preferred for its superior temperature control.
Operational Characteristics
CSTRs are generally simpler in design and easier to clean. They are also well-suited for reactions where a constant product quality is required. PFRs, on the other hand, are more efficient in terms of reactor volume and can be advantageous for large-scale production where high conversion is desired.[13][14]
Quantitative Data Summary
The following table summarizes typical experimental data from a .
| Parameter | CSTR | PFR | Reference |
| Reactor Volume | 7.9 m³ | 7.9 m³ | [6] |
| Feed Flow Rate (Ethanol) | 100 mol/h | 100 mol/h | [6][12] |
| Optimal Temperature | 110 °C | 70-75 °C | [6][12] |
| Maximum Conversion | 63.6% | 65.9% | [6][12] |
| Heat Duty | 1.77 Gcal/h | 0.44 Gcal/h | [6][12] |
Conclusion
The selection between a CSTR and a PFR for ethyl acetate production is a nuanced decision that requires a thorough understanding of the reaction kinetics and process requirements. While a PFR generally offers higher conversion for a given volume, a CSTR provides superior temperature control and operational simplicity. For laboratory-scale research and development, both reactor types serve as valuable tools for studying reaction kinetics and optimizing process parameters. For industrial-scale production, a detailed techno-economic analysis would be necessary to determine the most cost-effective reactor configuration. This guide provides the foundational knowledge and experimental framework for conducting such a comparative study, enabling researchers and scientists to make informed decisions in their chemical synthesis endeavors.
References
- 1. mt.com [mt.com]
- 2. CSTR Reactors: A Guide to Optimal Chemical Reactions - Armfield [armfield.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. data.conferenceworld.in [data.conferenceworld.in]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ijera.com [ijera.com]
- 8. m.youtube.com [m.youtube.com]
- 9. isca.me [isca.me]
- 10. researchgate.net [researchgate.net]
- 11. journals.uniosun.edu.ng [journals.uniosun.edu.ng]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijltemas.in [ijltemas.in]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ethyl Acetate Synthesis: A Comparative Analysis of Alternatives to Fischer Esterification
For decades, the Fischer esterification of ethanol and acetic acid has been the cornerstone of industrial ethyl acetate production.[1][2][3] Its reliance on readily available feedstocks and a seemingly straightforward reaction have cemented its position. However, for the modern researcher and drug development professional, the inherent limitations of this classical method—namely its equilibrium-limited nature, the need for corrosive acid catalysts, and complex downstream separation due to azeotrope formation—necessitate a critical evaluation of superior alternatives.[3][4][5]
This guide provides an in-depth, objective comparison of advanced and alternative methodologies for ethyl acetate synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, the causality behind experimental choices, and the practical performance data that empowers informed decision-making in a laboratory or process development setting.
Dehydrogenative Coupling of Ethanol: The Atom-Economic Approach
One of the most elegant alternatives is the direct synthesis from ethanol, which acts as the sole feedstock. This process is exceptionally atom-efficient, producing ethyl acetate and valuable hydrogen gas as the only major products.[1][6] The reaction typically proceeds in a two-step sequence on a single catalyst: ethanol is first dehydrogenated to acetaldehyde, which then undergoes a Tishchenko-type condensation with another ethanol molecule to form the final ester.[1][7]
Mechanism & Rationale: The choice of catalyst is paramount. Copper-based catalysts are widely used due to their high efficiency and abundance.[7] The reaction is driven forward by the continuous removal of H₂, shifting the equilibrium towards the product.[7][8] More advanced systems utilize precious metal catalysts like Ruthenium (Ru) or Palladium (Pd), which can offer higher conversion and selectivity under specific conditions.[6][7][8][9] For instance, a base-free, acceptorless dehydrogenative coupling using a pincer complex of Ruthenium has demonstrated yields exceeding 99% at 120°C.[9][10]
Advantages:
-
High Atom Economy: Utilizes a single, often bio-based feedstock (ethanol).[9]
-
Valuable Byproduct: Produces high-purity hydrogen gas.[1][8]
-
Eliminates Acetic Acid: Avoids the handling and cost of corrosive acetic acid.[9]
Disadvantages:
-
Harsh Conditions: Often requires elevated temperatures (200–260 °C) and pressures.[1]
-
Catalyst Cost & Stability: High-performance catalysts can be expensive, and deactivation can be a concern.[11]
-
Byproduct Formation: Side reactions like aldol condensation can occur, requiring careful catalyst design and process control.[7]
Experimental Protocol: Vapor-Phase Dehydrogenative Coupling
This protocol is based on typical conditions described for copper-based catalysts.
-
Catalyst Preparation: A Cu/ZnO/Al₂O₃ catalyst is packed into a fixed-bed reactor.
-
System Purge: The system is purged with an inert gas (e.g., N₂) to remove air and moisture.
-
Catalyst Activation: The catalyst is typically activated in a stream of H₂ at an elevated temperature (e.g., 250°C) for several hours.
-
Reaction Initiation: Anhydrous ethanol is vaporized and fed into the reactor at a controlled flow rate.
-
Process Conditions: The reactor is maintained at the target temperature (e.g., 220-260°C) and pressure.
-
Product Collection: The reactor effluent, containing ethyl acetate, unreacted ethanol, acetaldehyde, and hydrogen, is cooled. The liquid products are condensed and collected for analysis.
-
Analysis: The composition of the liquid product is determined by Gas Chromatography (GC) to calculate ethanol conversion and selectivity to ethyl acetate.
Workflow Diagram: Dehydrogenative Coupling
References
- 1. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrr.com [ijcrr.com]
- 4. ijsr.net [ijsr.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. nacatsoc.org [nacatsoc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-free, acceptorless dehydrogenative coupling of ethanol to ethyl acetate with PNP complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Base-free, acceptorless dehydrogenative coupling of ethanol to ethyl acetate with PNP complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Evaluating New Catalytic Methods for Ethyl Acetate Synthesis [eureka.patsnap.com]
The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery - A Structural and Functional Comparison
Introduction: The Enduring Significance of the Thiophene Ring
In the landscape of medicinal chemistry, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands out as a "privileged pharmacophore."[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a wide array of clinically successful drugs across diverse therapeutic areas.[1][2] The thiophene moiety is not merely a passive structural component; its unique electronic and steric characteristics actively contribute to the pharmacological profile of the drug molecule, influencing everything from receptor binding and metabolic stability to bioavailability.[1][3]
This guide provides an in-depth structural and functional comparison of key thiophene-based drugs, intended for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the thiophene core and its substituents give rise to a broad spectrum of pharmacological activities. This analysis is supported by quantitative experimental data and detailed protocols for relevant in vitro assays, providing a practical framework for the evaluation and development of novel thiophene-containing therapeutics.
The rationale for the prevalence of the thiophene ring in drug design is multifaceted. It often serves as a bioisosteric replacement for a benzene ring, offering a similar spatial arrangement while introducing distinct electronic properties due to the presence of the sulfur atom.[4] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the target protein's binding pocket, contributing to higher affinity.[1] Furthermore, the thiophene ring itself is susceptible to metabolic modification, which can be both a pathway for detoxification and, in some cases, a route to the formation of reactive metabolites—a critical consideration in drug safety assessment.[5][6][7]
This guide will dissect these principles through the lens of prominent thiophene-based drugs, providing a comparative analysis of their structure, function, and the experimental methodologies used to characterize them.
Structural Classification and Functional Diversity of Thiophene-Based Drugs
Thiophene-based drugs can be broadly classified based on the nature of the substituents on the thiophene ring and how the ring is integrated into the overall molecular architecture. These structural variations directly dictate the drug's mechanism of action and therapeutic application.
Caption: Classification of thiophene-based drugs.
Comparative Analysis of Representative Thiophene-Based Drugs
To illustrate the structure-function relationships within this class of compounds, we will compare five prominent drugs: Duloxetine, Tiotropium, Prasugrel, Olanzapine, and Zileuton.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of these drugs, summarized in the table below, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Drug | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Primary Metabolism |
| Duloxetine | C₁₈H₁₉NOS | 297.41 | ~4.5 | 9.5 (amine) | Hepatic (CYP1A2, CYP2D6)[8] |
| Tiotropium | C₁₉H₂₂NO₄S₂⁺ | 392.5 | - | N/A (quaternary amine) | Minimal, primarily excreted unchanged |
| Prasugrel | C₂₀H₂₀FNO₃S | 373.44 | ~3.5 | 5.0 (piperidine) | Ester hydrolysis, then CYP-mediated oxidation |
| Olanzapine | C₁₇H₂₀N₄S | 312.43 | ~3.7 | 7.4 (piperazine) | Hepatic (CYP1A2, UGT1A4) |
| Zileuton | C₁₁H₁₂N₂O₂S | 236.29 | ~2.3 | 8.6 (hydroxyurea) | Hepatic (CYP1A2, 2C9, 3A4)[9] |
Note: LogP and pKa values are approximate and can vary based on experimental conditions.
The lipophilicity (LogP) of these compounds influences their ability to cross cell membranes. For instance, the higher LogP of Duloxetine and Olanzapine facilitates their entry into the central nervous system (CNS) to exert their effects.[8] In contrast, Tiotropium's charged quaternary amine structure limits its systemic absorption after inhalation, localizing its action to the lungs. The metabolism of these drugs is also heavily influenced by their structure. Prasugrel, a prodrug, requires metabolic activation via ester hydrolysis and subsequent cytochrome P450 (CYP) oxidation of the thiophene ring to form its active metabolite.[10] Conversely, the thiophene ring in other drugs can be a site for metabolic inactivation.[5][6]
Functional Comparison: Mechanism of Action and Potency
The diverse functionalities of these drugs are a direct consequence of their distinct interactions with biological targets. The following table summarizes their primary mechanisms of action and provides quantitative data on their potency.
| Drug | Primary Mechanism of Action | Target(s) | In Vitro Potency (Ki or IC₅₀ in nM) |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | SERT, NET | SERT: 0.8, NET: 7.5[11] |
| Tiotropium | Muscarinic Receptor Antagonist | M₁, M₂, M₃ Muscarinic Receptors | High affinity for all subtypes |
| Prasugrel | Irreversible P2Y₁₂ Receptor Antagonist (Active Metabolite) | P2Y₁₂ Receptor | Potent inhibition of platelet aggregation |
| Olanzapine | Multi-receptor Antagonist | D₂, 5-HT₂ₐ, and others | D₂: 11, 5-HT₂ₐ: 4, H₁: 7.1[12] |
| Zileuton | 5-Lipoxygenase (5-LOX) Inhibitor | 5-LOX | 300 (rat leukocytes), 500 (rat basophilic leukemia)[9] |
SERT: Serotonin Transporter; NET: Norepinephrine Transporter; D₂: Dopamine D₂ Receptor; 5-HT₂ₐ: Serotonin 2A Receptor; H₁: Histamine H₁ Receptor.
The data clearly illustrates how the thiophene scaffold can be tailored to achieve high potency against a variety of targets. Duloxetine's structure allows for potent and relatively balanced inhibition of both serotonin and norepinephrine transporters.[11] Olanzapine's thienobenzodiazepine core is responsible for its broad receptor-binding profile, which is crucial for its atypical antipsychotic activity.[12] Zileuton's N-hydroxyurea moiety, attached to a benzothiophene group, is key to its ability to chelate the iron atom in the active site of 5-lipoxygenase, thereby inhibiting its enzymatic activity.[13]
Experimental Protocols for Functional Characterization
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the functional activity of these thiophene-based drugs.
Serotonin and Norepinephrine Reuptake Inhibition Assay (for Duloxetine)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin or norepinephrine into cells expressing the respective transporters.
Caption: Workflow for a serotonin/norepinephrine reuptake inhibition assay.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Plating: Plate the cells in a 96-well microplate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of duloxetine in a suitable assay buffer.
-
Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the duloxetine dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled serotonin ([³H]5-HT) or norepinephrine ([³H]NE) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each duloxetine concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[14][15][16][17]
Muscarinic Receptor Binding Assay (for Tiotropium)
This radioligand binding assay measures the affinity of a compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the desired muscarinic receptor subtype (e.g., CHO cells expressing human M₃ receptors).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine), and varying concentrations of tiotropium bromide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters to remove unbound radioactivity.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the concentration of tiotropium that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[18][19][20][21][22]
Platelet Aggregation Assay (for Prasugrel)
This assay measures the ability of prasugrel's active metabolite to inhibit ADP-induced platelet aggregation.
Caption: Workflow for a platelet aggregation assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Incubation with Test Compound: Pre-incubate the PRP with various concentrations of the active metabolite of prasugrel or a vehicle control at 37°C.
-
Induction of Aggregation: Add adenosine diphosphate (ADP) to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Measure the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: Determine the maximal platelet aggregation for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control.[10][23][24][25][26]
5-Lipoxygenase (5-LOX) Inhibitory Activity Assay (for Zileuton)
This assay measures the ability of a compound to inhibit the enzymatic activity of 5-lipoxygenase.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified human recombinant 5-lipoxygenase and a solution of the substrate, arachidonic acid.
-
Reaction Mixture: In a 96-well plate, combine the 5-LOX enzyme solution with various concentrations of zileuton or a vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and measure the amount of the 5-LOX product (e.g., leukotriene B₄) formed using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage of inhibition for each zileuton concentration and determine the IC₅₀ value.[13][27][28][29]
Conclusion: The Thiophene Scaffold as a Versatile Platform for Drug Design
The thiophene ring has unequivocally established its importance in medicinal chemistry, serving as a versatile and highly adaptable scaffold for the development of a wide range of therapeutic agents. The examples of duloxetine, tiotropium, prasugrel, olanzapine, and zileuton vividly illustrate how the fundamental thiophene core can be chemically elaborated to achieve high potency and selectivity against diverse biological targets.
A thorough understanding of the structure-activity relationships, physicochemical properties, and metabolic fate of thiophene-based drugs is paramount for the rational design of new and improved therapeutics. The experimental protocols detailed in this guide provide a robust framework for the functional characterization of such compounds, enabling researchers to make data-driven decisions throughout the drug discovery and development process. As our understanding of disease biology continues to expand, the privileged thiophene scaffold will undoubtedly remain a cornerstone of innovative drug design, leading to the development of novel medicines with enhanced efficacy and safety profiles.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrist.com [psychiatrist.com]
- 13. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. experts.umn.edu [experts.umn.edu]
- 22. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. ahajournals.org [ahajournals.org]
- 25. ahajournals.org [ahajournals.org]
- 26. Platelet Reactivity in Response to Prasugrel Depends on the Test | tctmd.com [tctmd.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Cancer and Antioxidant Properties of Thiophene Derivatives
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such "privileged scaffold".[1][2] Its structural and electronic properties, including the ability of the sulfur atom to form hydrogen bonds and its role as a bioisosteric replacement for a phenyl ring, make it a versatile building block for drug design.[1] Thiophene and its derivatives exhibit an impressive breadth of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4][5][6]
The prevalence of cancer and the ongoing challenge of oxidative stress in numerous pathologies necessitate a continuous search for novel, more effective, and less toxic therapeutic compounds.[3][4][6] Thiophene derivatives have garnered significant interest from researchers due to their demonstrated ability to modulate key biological pathways implicated in these conditions.[4][7]
This guide provides a comparative analysis of the antioxidant and anti-cancer properties of various thiophene derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also the underlying experimental rationale and detailed protocols to empower further investigation in this promising area of study.
Part 1: Assessing the Antioxidant Capacity of Thiophene Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. The efficacy of thiophene derivatives as antioxidants often stems from their ability to donate a hydrogen atom or an electron to stabilize these radicals.[8]
A primary and widely adopted method for screening antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[8][9] This method relies on a stable free radical, DPPH, which has a deep violet color. When an antioxidant compound reduces the DPPH radical, the solution turns a pale yellow, and this color change, measured as a decrease in absorbance, is directly proportional to the compound's radical scavenging activity.[8]
Comparative Antioxidant Activity
The antioxidant potential of thiophene derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies reveal that the presence of electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can enhance the radical scavenging capacity.[10]
| Compound Class/Derivative | Key Substituents | Antioxidant Activity (IC50 / % Inhibition) | Reference(s) |
| 3-amino thiophene-2-carboxamides | Amino group at position 3 | High activity (62.0% inhibition for compound 7a) | [10] |
| 3-hydroxy thiophene-2-carboxamides | Hydroxyl group at position 3 | Moderate activity (28.4-54.9% inhibition) | [10] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Derivatives | Compound 8e and 8i | Outstanding activity, comparable to Ascorbic Acid | [11] |
| Thiophene-2-carboxamide Derivatives | Compound S6 with p-methoxy group | Excellent activity (IC50 = 45.33 µg/mL) | [12] |
| Thiophene (unsubstituted) | None | Lower activity compared to derivatives | [13] |
IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed for a 96-well microplate format, which is optimal for screening multiple compounds and concentrations.
Rationale: The choice of a 96-well format allows for high-throughput screening, which is essential in the early phases of drug discovery. Methanol is a common solvent as it dissolves both the DPPH radical and a wide range of organic compounds. A 30-minute incubation in the dark is standard, as the DPPH radical is light-sensitive and this duration is typically sufficient for the reaction to reach a stable endpoint.[14] Ascorbic acid is used as a positive control to validate the assay's performance.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Test thiophene derivatives
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh daily and kept protected from light. The absorbance of this solution at 517 nm should be approximately 1.0.[14]
-
Preparation of Test Samples: Create a stock solution of each thiophene derivative and the ascorbic acid control (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Setup:
-
Add 100 µL of the DPPH working solution to each well of the 96-well plate.
-
Add 100 µL of each sample dilution to the corresponding wells.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[8] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the % scavenging activity against the concentration of each derivative to determine the IC50 value.
Part 2: Unveiling the Anti-Cancer Potential of Thiophene Derivatives
The anticancer activity of thiophene derivatives is multifaceted, with compounds being developed to target a variety of mechanisms essential for cancer cell survival and proliferation.[2][3]
Mechanisms of Anti-Cancer Action
Research has identified several key pathways through which thiophene derivatives exert their cytotoxic effects:
-
Kinase Inhibition: Many thiophenes act as inhibitors of crucial signaling kinases. For example, derivatives have been designed to inhibit tyrosine kinases, which are often overactive in cancer, as well as other key cell cycle regulators like WEE1 kinase.[3][15][16][17]
-
Tubulin Polymerization Disruption: Several thiophene-based compounds interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[3][16][18]
-
Apoptosis Induction: A common outcome of treatment with thiophene derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of caspase enzymes (caspase-3 and -9), which are the executioners of the apoptotic pathway.[3][15][16][19]
-
Topoisomerase Inhibition: Some derivatives function by inhibiting topoisomerases, enzymes that are critical for managing DNA topology during replication, thereby preventing cancer cells from dividing.[3][4]
-
Multi-Targeting: More recently, derivatives have been developed that act on multiple targets simultaneously, such as the dual inhibition of the β-tubulin and Wnt/β-catenin pathways, which can be a more effective strategy to overcome drug resistance.[18]
Visualizing the Research Workflow
The process of evaluating a novel thiophene derivative follows a logical progression from initial screening to mechanistic studies.
Caption: Workflow for assessing thiophene derivatives.
Comparative Cytotoxicity Against Cancer Cell Lines
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][20] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21][22][23] The amount of formazan produced is proportional to the number of viable cells.
| Derivative/Compound | Target Cell Line(s) | Cytotoxicity (IC50) | Mechanism of Action | Reference(s) |
| Compound 15b (amino-thiophene) | A2780 (Ovarian), A2780CP | 12 µM, 10 µM | Not specified | [24][25] |
| BU17 (tetrahydrobenzo[b]thiophene) | A549 (Lung) | Potent, broad-spectrum | G2/M arrest, apoptosis, tubulin/WEE1 inhibition | [16] |
| Compound 22 (3-(thiophen-2-ylthio)pyridine) | HepG2 (Liver), WSU-DLCL2 | 2.98 µM, 4.34 µM | Multi-kinase inhibitor, G1/G0 arrest | [17] |
| Compound 480 (2,3-fused thiophene) | HeLa (Cervical), HepG2 (Liver) | 12.61 µg/mL, 33.42 µg/mL | Apoptosis induction (via ΔΨm and ROS) | [26] |
| TP 5 (2,3-fused thiophene) | HepG2 (Liver), SMMC-7721 | <30 µg/mL | Not specified | [27] |
| Compound 1312 | SGC7901 (Gastric) | 340 nM | G2/M arrest, apoptosis, β-tubulin & Wnt inhibition | [18] |
| MB-D2 (thiophene carboxamide) | A375 (Melanoma) | Significant cytotoxicity | Caspase 3/7 activation, mitochondrial depolarization | [19] |
Visualizing a Key Anti-Cancer Mechanism
Many potent thiophene derivatives converge on the mitochondrial pathway of apoptosis.
Caption: Apoptosis induction by thiophene derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Rationale: This assay provides a robust and quantitative measure of how a compound affects cell viability. Seeding a specific number of cells and allowing them to adhere overnight ensures a consistent starting point for the experiment. A 72-hour incubation with the test compound is a standard duration to observe significant effects on cell proliferation. DMSO is the solvent of choice for dissolving the formazan crystals due to its high efficacy.[2]
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21][23]
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile culture plates
-
Test thiophene derivatives
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[2][21]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][21] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[2][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against compound concentration to determine the IC50 value, the concentration that inhibits 50% of cell growth.
Synthesis and Future Perspectives
The synthesis of thiophene derivatives often employs robust and versatile reactions like the Gewald multicomponent reaction, which allows for the efficient construction of highly substituted 2-aminothiophenes.[5][11][12] While many derivatives show high potency in vitro, a significant challenge remains their poor aqueous solubility, which can limit their bioavailability and therapeutic application.[26][27]
To address this, researchers are exploring advanced drug delivery systems. Formulating thiophene compounds into nanoparticles, such as those made from PLGA or albumin, can enhance solubility, improve stability, and even enable targeted delivery to cancer cells, potentially reducing side effects.[16][26][27]
The future of thiophene-based drug discovery lies in the rational design of derivatives with improved selectivity for cancer cells over normal cells.[7] The development of multi-target agents and the integration of novel delivery systems will be crucial in translating the potent in vitro activity of these compounds into effective clinical therapies.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. kthmcollege.ac.in [kthmcollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-thiopheneacetate
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds. It encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and a critical component of a self-validating safety system within any research organization.
This guide provides essential, experience-driven procedures for the proper disposal of Ethyl 2-thiopheneacetate (CAS No. 57382-97-5). We will move beyond simplistic checklists to explain the causality behind each procedural step, grounding our recommendations in the specific chemical and toxicological properties of this compound. Our objective is to empower your team with the knowledge to handle this substance safely and compliantly, thereby building a culture of trust and safety that transcends the product itself.
Understanding the Hazard Profile: Why Specific Disposal is Crucial
This compound is more than just a synthetic building block; its hazard profile necessitates a rigorous and informed disposal plan. While not classified as ignitable under U.S. Environmental Protection Agency (EPA) regulations due to its relatively high flash point, its primary risks lie in its irritant properties and, most significantly, its severe threat to aquatic ecosystems.
The German Water Hazard Class (WGK) system, a highly respected standard in environmental toxicology, classifies this compound as WGK 3 , indicating it is "severely hazardous to water".[1] This classification is the core directive for its stringent disposal. Release into the sanitary sewer system or the environment can cause significant, long-term damage to aquatic life. Furthermore, studies on thiophene-containing compounds suggest that their metabolic pathways can lead to the formation of toxic intermediates, with potential for nephrotoxicity and hepatotoxicity.[2][3][4]
The Globally Harmonized System (GHS) classifications further underscore the need for careful handling:
These factors—high aquatic toxicity and human health hazards—mandate that this compound be treated as a regulated hazardous waste stream from the point of generation to its final disposal.
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization under the EPA's Resource Conservation and Recovery Act (RCRA). Based on its known properties, this compound waste does not typically meet the criteria for ignitability (D001), corrosivity (D002), or reactivity (D003).
However, the critical determination is whether the waste should be classified as a "listed" hazardous waste. While this compound is not explicitly on the P or U lists of discarded commercial chemical products, it may fall under the F-list of hazardous wastes from non-specific sources if it is used as a solvent and subsequently spent.[7]
Causality: The F-list codes (F001-F005) are designed to regulate solvents that have been used in processes like degreasing, cleaning, or as a medium for chemical reactions. If your laboratory process uses this compound in such a capacity, the resulting waste stream must be classified accordingly.
Actionable Directive: It is incumbent upon the waste generator—the individual researcher or lab—to make this determination. You must consult with your institution's Environmental Health & Safety (EHS) department. They will provide the definitive, locally compliant waste codes and disposal procedures. Mischaracterizing waste can lead to significant regulatory penalties and environmental harm.
| Property | Value | Source |
| CAS Number | 57382-97-5 | [5] |
| Molecular Formula | C₈H₁₀O₂S | [5] |
| Density | 1.134 g/mL at 25 °C | |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| GHS Hazard Codes | H315, H319, H335 | [5][6][8] |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | [1] |
Step-by-Step Protocol for Waste Accumulation and Storage
A self-validating disposal system relies on rigorous adherence to collection and storage protocols. The following steps are designed to prevent accidental release and ensure regulatory compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Action: Identify a specific location in the lab where the waste will be collected. This area must be at or near the point of generation and under the control of the operator.
-
Causality: The SAA concept minimizes the transport of hazardous waste within the laboratory, reducing the risk of spills and ensuring that the person most knowledgeable about the waste's contents is in control.
Step 2: Select the Proper Waste Container
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. The container must be in good condition, with no leaks or cracks.
-
Causality: this compound is an organic ester. Using an incompatible container (e.g., certain types of metal or plastics) could lead to degradation of the container and a subsequent chemical spill.
Step 3: Label the Waste Container Correctly Before Use
-
Action: Affix a hazardous waste label to the empty container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
-
Causality: Pre-labeling prevents the creation of "mystery" waste containers. Federal and state regulations require that waste containers be properly identified from the moment the first drop of waste is added.
Step 4: Accumulate Waste Safely
-
Action: Add waste this compound to the labeled container. Keep the container closed at all times except when adding waste. Place the container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.
-
Causality: Keeping the container closed prevents the release of vapors, which are a respiratory irritant.[5] Secondary containment is a critical safety barrier, ensuring that a primary container failure does not result in a widespread, uncontrolled spill.
Step 5: Monitor Accumulation Limits and Request Pickup
-
Action: Do not exceed the SAA volume limits (typically 55 gallons for a single waste stream, though institutional limits may be lower). Once the container is full or waste generation is complete, date the label and submit a waste pickup request to your institution's EHS department.
-
Causality: Regulatory deadlines for moving waste from an SAA to a central storage facility begin once accumulation limits are reached. Prompt pickup requests are essential for maintaining compliance.
Disposal Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
Emergency Protocol: Spills
In the event of a spill, immediate and correct action is paramount to mitigating risk.
-
Alert & Assess: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.
-
Control Hazards: Ensure there are no open flames or ignition sources nearby. Although its flashpoint is high, this is a standard best practice for any chemical spill.
-
Containment (for trained personnel only): If the spill is small and you are trained to handle it, don personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the liquid.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding its significant aquatic toxicity and irritant properties, and by implementing a robust system of waste characterization, accumulation, and disposal, you protect not only your colleagues and your facility but also the environment. This commitment to procedural integrity is the hallmark of a trustworthy and authoritative laboratory operation, providing value that extends far beyond the data you generate.
References
- 1. epawebapp.epa.ie [epawebapp.epa.ie]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. 57382-97-5|Ethyl 2-(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-thiopheneacetate
In the dynamic environment of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with Ethyl 2-thiopheneacetate, ensuring the safety of all laboratory personnel. Our commitment is to empower researchers with the knowledge to minimize risks and foster a culture of safety.
Understanding the Risk Profile of this compound
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Understanding its properties is the first step in establishing a safe handling protocol.
| Property | Value | Source |
| Physical State | Liquid | [2][3] |
| Appearance | Light yellow | [3] |
| Flash Point | 104.00 °C (219.2 °F) - closed cup | [2] |
| Density | 1.134 g/mL at 25 °C | [2] |
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[1] Repeated exposure may lead to skin dryness or cracking.[4]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][4]
-
Flammability: Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]
Core Directive: A Multi-layered Approach to Protection
A robust safety plan for handling this compound extends beyond the simple provision of PPE. It involves a comprehensive strategy encompassing engineering controls, administrative controls, and finally, personal protective equipment.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][6] A chemical fume hood is the preferred engineering control to reduce the concentration of vapors in the work area.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Administrative Controls: Safe Work Practices
Standard operating procedures (SOPs) must be established and strictly followed to ensure consistent safe handling.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: The areas where this chemical is used and stored should be clearly marked, and access should be limited to authorized personnel.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Wash hands thoroughly after handling and before leaving the laboratory.[6][8]
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are not sufficient to eliminate exposure, PPE is required. The selection of appropriate PPE is critical for user protection.
-
Requirement: Chemical safety goggles are mandatory to protect against splashes.[7] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[2][3][7] While the specific type of glove is not universally specified, nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5]
-
Lab Coat: A flame-retardant lab coat or apron should be worn to protect against accidental spills and splashes.
-
Protective Clothing: For larger scale operations, a protective suit may be necessary.[6] Closed-toe shoes are mandatory in all laboratory settings.[6]
-
Requirement: Under normal laboratory conditions with adequate ventilation (i.e., in a chemical fume hood), respiratory protection is not typically required.[3]
-
Contingency: In the event of a spill or in situations where ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]
Procedural Guidance: Step-by-Step Handling Protocol
Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Gather all necessary PPE and inspect it for integrity.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling and Use:
-
Don PPE: Put on your lab coat, followed by safety goggles, and then gloves.
-
Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your face.
-
Perform the Experiment: Carry out the experimental procedure within the fume hood.
-
Immediate Cleanup: Clean up any minor drips or spills immediately with an inert absorbent material.
Post-Handling:
-
Secure the Chemical: Tightly close the container and return it to its designated storage area.
-
Decontaminate: Wipe down the work surface.
-
Doff PPE: Remove gloves first, followed by the lab coat and then safety goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Spill and Disposal Management
Spill Response:
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[4][7] Do not use combustible materials like sawdust.[7]
-
Collect: Using non-sparking tools, collect the absorbed material and place it in a suitable, closed container for disposal.[4][6][7]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Hazardous Waste: this compound and any materials contaminated with it must be disposed of as hazardous waste.[6][9]
-
Containers: Use clearly labeled, sealed containers for waste collection.
-
Regulations: All disposal activities must comply with local, state, and federal regulations.[9] Do not pour waste down the drain or into the sewer system.[4][10]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. Ethyl 2-thienylacetate | C8H10O2S | CID 93657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 57382-97-5 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. uwm.edu [uwm.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. terpconnect.umd.edu [terpconnect.umd.edu]
- 8. trc-corp.com [trc-corp.com]
- 9. chempoint.com [chempoint.com]
- 10. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
